molecular formula C33H38O22 B605622 Ascorutin CAS No. 8067-12-7

Ascorutin

Cat. No.: B605622
CAS No.: 8067-12-7
M. Wt: 786.6 g/mol
InChI Key: USMZEYPOTJAYPT-LRROQMAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ascorutin is a chemical reagent consisting of a combination of Rutin (a bioflavonoid) and Ascorbic Acid (Vitamin C), designed for scientific investigation into their synergistic effects . In research settings, Ascorbic Acid serves as a powerful, water-soluble antioxidant that functions as a primary electron donor, scavenging reactive oxygen and nitrogen species to protect cellular components from oxidative damage . It also acts as an essential cofactor for numerous enzymatic reactions, including those critical for the biosynthesis and stabilization of collagen, which is vital for maintaining vascular integrity . Concurrently, Rutin contributes to this combination by potentially reducing capillary fragility and permeability, making it a subject of interest in studies related to vascular health . The specific research value of the this compound combination lies in its application for the simultaneous determination and study of these two reducing agents, particularly in models exploring conditions characterized by enhanced oxidative stress and compromised capillary function . Analytical methods have been developed that exploit the differential reactivity of Ascorbic Acid and Rutin at varying pH levels, allowing for their precise quantification in complex mixtures, which is crucial for pharmaceutical and biochemical research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

8067-12-7

Molecular Formula

C33H38O22

Molecular Weight

786.6 g/mol

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O16.C6H8O6/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;2,5,7-10H,1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;2-,5+/m00/s1

InChI Key

USMZEYPOTJAYPT-LRROQMAJSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ascorbic acid, rutoside drug combination;  Ruta C 60;  Rutascorbin;  Cerutin;  Rutinoscorbin; 

Origin of Product

United States

Foundational & Exploratory

Ascorutin's Endothelial Shield: An In-Depth Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorutin, a combination of the flavonoid rutin and the essential vitamin ascorbic acid (Vitamin C), is a therapeutic agent recognized for its vasoprotective properties. Its efficacy in managing conditions characterized by increased capillary fragility and permeability is well-documented. This technical guide delves into the core mechanisms of this compound's action at the cellular level, focusing on its profound effects on endothelial cells. Understanding these intricate interactions is paramount for researchers and professionals involved in the development of novel vascular-targeted therapies. This document provides a comprehensive overview of the signaling pathways influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its multifaceted mechanism of action.

Core Mechanisms of Action in Endothelial Cells

The therapeutic efficacy of this compound in endothelial cells stems from the synergistic and complementary actions of its two components: rutin and ascorbic acid. Together, they orchestrate a multi-pronged defense against endothelial dysfunction by bolstering antioxidant defenses, mitigating inflammation, enhancing nitric oxide bioavailability, and supporting vascular integrity.

Potent Antioxidant and Anti-inflammatory Synergy

A primary driver of endothelial dysfunction is oxidative stress and subsequent inflammation. This compound exerts a powerful antioxidant and anti-inflammatory effect through the following mechanisms:

  • Scavenging of Reactive Oxygen Species (ROS): Both rutin and ascorbic acid are potent antioxidants. Rutin directly scavenges free radicals, while ascorbic acid is a key cellular antioxidant that detoxifies a wide range of ROS.[1] Their combined action provides a robust defense against oxidative damage to endothelial cell membranes and intracellular components.[2][3]

  • Inhibition of Pro-inflammatory Signaling Pathways: this compound modulates key inflammatory pathways within endothelial cells. Rutin has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

  • Downregulation of Adhesion Molecules: Inflammation in the endothelium is characterized by the increased expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which facilitate the adhesion of leukocytes to the vessel wall. Rutin can inhibit the expression of these adhesion molecules, thereby reducing leukocyte recruitment and mitigating vascular inflammation.[2]

Signaling Pathway of this compound's Anti-inflammatory Action

cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_this compound This compound cluster_pathway Signaling Cascade Stimulus TNF-α IKK IKK Complex Stimulus->IKK Rutin Rutin Rutin->IKK Inhibits Ascorbic_Acid Ascorbic Acid NFκB NF-κB (p65/p50) Translocation to Nucleus Ascorbic_Acid->NFκB Inhibits IκBα IκBα Phosphorylation & Degradation IKK->IκBα IκBα->NFκB Gene_Expression Pro-inflammatory Gene Expression (ICAM-1, VCAM-1, Cytokines) NFκB->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway.

Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Function

Nitric oxide (NO) is a critical signaling molecule produced by endothelial nitric oxide synthase (eNOS) that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion. This compound enhances eNOS function through several mechanisms:

  • Increased eNOS Expression and Activity: Rutin has been demonstrated to increase both the mRNA expression and protein levels of eNOS in human umbilical vein endothelial cells (HUVECs). This leads to a subsequent increase in eNOS activity and NO production.

  • Preservation of NO Bioavailability: Ascorbic acid plays a crucial role in preserving the bioavailability of NO. It achieves this by scavenging superoxide radicals that would otherwise react with and inactivate NO.[4] Furthermore, ascorbic acid helps recycle tetrahydrobiopterin (BH4), an essential cofactor for eNOS, protecting it from oxidation and preventing eNOS "uncoupling," a state where the enzyme produces superoxide instead of NO.[5]

Signaling Pathway of this compound's Effect on eNOS

cluster_this compound This compound cluster_pathway eNOS Pathway Rutin Rutin eNOS_Expression eNOS Gene Expression Rutin->eNOS_Expression Stimulates Ascorbic_Acid Ascorbic Acid BH4 Tetrahydrobiopterin (BH4) Ascorbic_Acid->BH4 Recycles & Protects eNOS_Protein eNOS Protein eNOS_Expression->eNOS_Protein eNOS_Activity eNOS Activity eNOS_Protein->eNOS_Activity BH4->eNOS_Activity NO Nitric Oxide (NO) eNOS_Activity->NO

Caption: this compound enhances eNOS expression and activity.

Reinforcement of Vascular Integrity

The integrity of the endothelial barrier is crucial for maintaining vascular homeostasis. This compound contributes to the structural integrity of blood vessels primarily through the action of ascorbic acid:

  • Essential Cofactor for Collagen Synthesis: Ascorbic acid is an indispensable cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification of procollagen.[6] This hydroxylation is essential for the stable triple-helix formation and secretion of mature collagen, a major component of the vascular basement membrane.[6][7] By ensuring adequate collagen synthesis, ascorbic acid strengthens the vessel wall and reduces capillary fragility.[1][8][9]

Logical Relationship of Ascorbic Acid in Collagen Synthesis

Ascorbic_Acid Ascorbic Acid Prolyl_Hydroxylase Prolyl & Lysyl Hydroxylases Ascorbic_Acid->Prolyl_Hydroxylase Cofactor Procollagen Procollagen Hydroxylation Prolyl_Hydroxylase->Procollagen Catalyzes Collagen_Helix Stable Collagen Triple Helix Procollagen->Collagen_Helix Leads to Vascular_Integrity Enhanced Vascular Integrity Collagen_Helix->Vascular_Integrity Contributes to

Caption: Ascorbic acid is essential for stable collagen synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies investigating the effects of rutin and ascorbic acid on endothelial cells.

Table 1: Effect of Rutin on eNOS Expression and Nitric Oxide Production in HUVECs

ParameterControlRutin (300 µM)% Change vs. ControlReference
eNOS mRNA Expression (fold change) 1.02.1+110%[10]
eNOS Protein Level (pg/mL) 1441 ± 1131864 ± 88+29.3%[10]
eNOS Activity (nmoles/mL/min) 0.0430 ± 0.00650.0482 ± 0.0205+12.1%[10]
Nitric Oxide (NO) Production (µM) 1.605 ± 0.084.095 ± 0.203+155.1%[10]

Table 2: Effect of Ascorbic Acid on Collagen Synthesis in Endothelial Cells

ParameterConditionObservationReference
Collagen Synthesis Ascorbate-deficientImpaired procollagen secretion[4]
Collagen Synthesis Ascorbate-supplementedMarkedly stimulated synthesis and release of Type IV collagen[6]
Optimal Intracellular Ascorbate -Up to 2 mM required for optimal collagen synthesis rates[6]

Detailed Experimental Protocols

This section provides an overview of methodologies for key experiments to assess the effects of this compound on endothelial cells.

Cell Culture
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function.

  • Culture Medium: Endothelial Cell Growth Medium supplemented with appropriate growth factors and antibiotics.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Measurement of Nitric Oxide (NO) Production
  • Principle: The Griess assay is a colorimetric method to measure nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.

  • Protocol Outline:

    • Culture HUVECs to confluence in 96-well plates.

    • Treat cells with this compound (or individual components) for the desired time.

    • Collect the cell culture supernatant.

    • Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Western Blot for Protein Expression (eNOS, ICAM-1, VCAM-1)
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Protocol Outline:

    • Treat HUVECs with this compound and/or inflammatory stimuli (e.g., TNF-α).

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for eNOS, ICAM-1, VCAM-1, or a loading control (e.g., β-actin or GAPDH).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity using densitometry software.

Experimental Workflow for Western Blot Analysis

Cell_Treatment Cell Treatment with This compound +/- Stimulus Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of protein expression.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol Outline:

    • Culture HUVECs in a black, clear-bottom 96-well plate.

    • Load the cells with DCFH-DA.

    • Treat the cells with this compound followed by an oxidative stimulus (e.g., H2O2).

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

Conclusion

This compound exerts a comprehensive protective effect on endothelial cells through a synergistic interplay of its constituent components, rutin and ascorbic acid. Its mechanism of action is characterized by a potent reduction in oxidative stress and inflammation, a significant enhancement of nitric oxide production and bioavailability, and the reinforcement of vascular integrity through the support of collagen synthesis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel strategies for the management of vascular diseases. The multifaceted nature of this compound's action underscores its continued relevance as a valuable vasoprotective agent.

References

Ascorutin: A Comprehensive Technical Guide on Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorutin, a combination drug containing ascorbic acid (Vitamin C) and rutin (a flavonoid), is utilized for its vasoprotective and antioxidant properties. This technical guide provides an in-depth analysis of the bioavailability and pharmacokinetics of this compound, focusing on the individual and combined actions of its active pharmaceutical ingredients. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. While extensive data exists for the individual components, this guide also addresses the known synergistic interactions and the existing research on their combined effects.

Introduction

This compound combines the biological activities of ascorbic acid and rutin to support vascular health. Ascorbic acid is an essential water-soluble vitamin with well-established antioxidant properties and is crucial for collagen synthesis. Rutin, a glycoside of the flavonoid quercetin, is known to strengthen capillaries, reduce their permeability, and exert antioxidant and anti-inflammatory effects. The combination of these two compounds is intended to provide synergistic benefits. Understanding the bioavailability and pharmacokinetic profiles of both components, individually and in combination, is paramount for optimizing therapeutic strategies and for the development of new formulations.

Bioavailability and Pharmacokinetics of Active Components

The overall bioavailability and pharmacokinetics of this compound are determined by the distinct absorption, distribution, metabolism, and excretion (ADME) profiles of ascorbic acid and rutin.

Ascorbic Acid (Vitamin C)

Absorption: Ascorbic acid is absorbed from the small intestine via sodium-dependent vitamin C transporters (SVCT1 and SVCT2). This transport is an active, saturable process. At lower dietary doses (30-180 mg/day), absorption is high (70-90%), but it decreases to less than 50% at doses exceeding 1 g/day .[1] The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), is absorbed through glucose transporters (GLUTs).

Distribution: Ascorbic acid is distributed throughout the body's tissues, with the highest concentrations found in the pituitary and adrenal glands, brain, leukocytes, and eyes.[2]

Metabolism and Excretion: Ascorbic acid is reversibly oxidized to dehydroascorbic acid. Further irreversible metabolism leads to the formation of 2,3-diketogulonate and subsequently oxalate, which are excreted in the urine along with unmetabolized ascorbic acid. Renal excretion involves filtration and active reabsorption by SVCT1 in the proximal tubules, a process that becomes saturated at high plasma concentrations, leading to increased clearance of the vitamin.[3]

Rutin

Absorption: Rutin is poorly absorbed in its glycosidic form in the small intestine.[4] The majority of ingested rutin passes to the colon, where it is hydrolyzed by gut microbiota to its aglycone, quercetin, and a sugar moiety. Quercetin can then be absorbed.[4]

Metabolism: After absorption, quercetin undergoes extensive metabolism in the intestinal wall and liver, forming glucuronidated, sulfated, and methylated metabolites.[5] Therefore, in systemic circulation, quercetin is predominantly found as these conjugates, rather than in its free form.[5]

Excretion: The metabolites of quercetin are eliminated through both urine and feces.

Pharmacokinetic Interaction of Ascorbic Acid and Rutin

While specific pharmacokinetic studies on the this compound combination are limited in publicly available literature, research suggests a synergistic interaction between its components. Ascorbic acid has been shown to stimulate the activity of bilitranslocase, a membrane transporter that can facilitate the uptake of flavonoids like rutin.[6][7] This suggests that ascorbic acid may enhance the bioavailability of rutin. However, one study investigating the antioxidant interaction in the "this compound" medicine reported an antagonistic effect in terms of combined antioxidant activity, suggesting complex interactions between the two compounds.[8][9] Further research is needed to fully elucidate the pharmacokinetic interactions.

Data Presentation: Pharmacokinetic Parameters

Due to the scarcity of published pharmacokinetic data for the combined product this compound, this section presents available data for ascorbic acid and rutin (as its metabolite quercetin) administered individually. These tables serve as a reference for understanding the expected pharmacokinetic behavior of each component.

Table 1: Pharmacokinetic Parameters of Oral Ascorbic Acid in Healthy Adults

ParameterValueConditionsReference
Tmax (Time to Peak Concentration) 2-4 hoursSingle oral doses[10]
Cmax (Peak Plasma Concentration) ~70-80 µmol/LAt saturation with oral doses of 200-400 mg/day[11]
Bioavailability 70-90% at 30-180 mg/day; <50% at >1 g/day Dose-dependent[1]
Elimination Half-life ~2.9 hours (at plasma saturation)Healthy volunteers[12]
Clearance Primarily renal, increases with doseDose-dependent[3]

Table 2: Pharmacokinetic Parameters of Oral Rutin (measured as plasma quercetin metabolites) in Humans

ParameterValueConditionsReference
Tmax (Time to Peak Concentration) 0.5-9 hoursFollowing oral rutin administration[1]
Cmax (Peak Plasma Concentration) Varies significantly with dose and formulationMeasured as quercetin, kaempferol, and isorhamnetin[1]
Bioavailability LowLimited by poor absorption of the glycoside[4]
Elimination Half-life 11-28 hours (for quercetin)Following oral quercetin administration
Clearance Primarily hepatic and renalMetabolites are excreted[5]

Note: The pharmacokinetic parameters of rutin are highly variable and depend on factors such as the gut microbiome composition and food matrix.

Experimental Protocols

This section outlines a general methodology for a bioavailability and pharmacokinetic study of a combination product like this compound, based on established practices and available literature on the analysis of ascorbic acid and rutin.

Study Design

A randomized, single-dose, crossover study design is recommended to assess the bioavailability of this compound.

  • Subjects: A cohort of healthy adult volunteers (e.g., 18-45 years old) with a balanced gender distribution.

  • Treatments:

    • Treatment A: A single oral dose of this compound tablet.

    • Treatment B: Co-administration of single-entity ascorbic acid and rutin tablets at the same dosage as in this compound.

    • Treatment C: A single oral dose of a placebo tablet.

  • Washout Period: A washout period of at least one week between treatments to ensure complete elimination of the drugs.

  • Standardization: Subjects should adhere to a standardized diet low in flavonoids and vitamin C for a defined period before and during the study to minimize baseline fluctuations.

Sample Collection
  • Blood Sampling: Venous blood samples should be collected into tubes containing an appropriate anticoagulant and stabilizer (e.g., EDTA and metaphosphoric acid for ascorbic acid) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Plasma should be separated immediately by centrifugation at a low temperature and stored at -80°C until analysis to ensure the stability of the analytes.

Analytical Methodology: Simultaneous HPLC-UV Determination

A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is suitable for the simultaneous quantification of ascorbic acid and rutin (as quercetin) in plasma.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% v/v acetic acid in water) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 75:25 (v/v) mixture of 0.1% acetic acid in water and acetonitrile.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 257 nm for simultaneous detection of ascorbic acid and rutin.[6]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Precipitate plasma proteins by adding a precipitating agent like metaphosphoric acid or perchloric acid, followed by vortexing and centrifugation.[13]

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the filtered sample into the HPLC system.

  • Quantification: For rutin, which is metabolized to quercetin, plasma samples should be treated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the aglycone (quercetin) for total quercetin measurement.

Pharmacokinetic Analysis

The following pharmacokinetic parameters should be calculated from the plasma concentration-time data for both ascorbic acid and total quercetin using non-compartmental analysis:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

  • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

  • Elimination half-life (t1/2)

  • Apparent total clearance (CL/F)

  • Apparent volume of distribution (Vd/F)

Signaling Pathways and Mechanisms of Action

Ascorbic acid and rutin, individually and in combination, influence several key signaling pathways related to their antioxidant and anti-inflammatory effects.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Both rutin and ascorbic acid can modulate this pathway. Rutin is a known activator of Nrf2.[1][2] Ascorbic acid can enhance the effect of rutin on the Nrf2 pathway, potentially by increasing rutin's cellular uptake.[6][7]

Nrf2_Pathway cluster_nucleus Cellular Response Rutin Rutin Rutin_Uptake Increased Rutin Uptake Rutin->Rutin_Uptake Ascorbic_Acid Ascorbic Acid Bilitranslocase Bilitranslocase Ascorbic_Acid->Bilitranslocase Stimulates Bilitranslocase->Rutin_Uptake Mediates Cell_Membrane Nrf2_Keap1 Nrf2-Keap1 Complex Rutin_Uptake->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Promotes transcription Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection Leads to

This compound's modulation of the Nrf2 signaling pathway.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is associated with inflammation. Both ascorbic acid and rutin have been shown to inhibit the activation of NF-κB.[6][13]

NFkB_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound (Ascorbic Acid + Rutin) This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Degrades NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Leads to

Inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow for Bioavailability Study

The following diagram illustrates a typical workflow for a clinical bioavailability study of this compound.

Bioavailability_Workflow Subject_Screening Subject Screening & Recruitment Informed_Consent Informed Consent Subject_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Period1 Period 1: Treatment A or B Randomization->Period1 Blood_Sampling1 Serial Blood Sampling (0-24h) Period1->Blood_Sampling1 Washout Washout Period (≥ 1 week) Blood_Sampling1->Washout Sample_Analysis Plasma Sample Analysis (HPLC-UV) Blood_Sampling1->Sample_Analysis Period2 Period 2: Crossover Treatment Washout->Period2 Blood_sampling2 Blood_sampling2 Period2->Blood_sampling2 Blood_Sampling2 Serial Blood Sampling (0-24h) Blood_Sampling2->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Report Study Report Statistical_Analysis->Report

Workflow for a crossover bioavailability study of this compound.

Conclusion

The bioavailability and pharmacokinetics of this compound are a composite of the individual characteristics of ascorbic acid and rutin. Ascorbic acid exhibits dose-dependent absorption and is efficiently regulated by the body. Rutin's bioavailability is limited and dependent on metabolism by the gut microbiota. Emerging evidence suggests a synergistic relationship where ascorbic acid may enhance rutin's absorption. However, a notable lack of specific pharmacokinetic studies on the combined this compound product highlights a critical area for future research. The provided experimental protocols and visualized signaling pathways offer a foundational framework for further investigation into the therapeutic potential and optimization of this compound and similar combination products. A deeper understanding of the pharmacokinetic interactions between ascorbic acid and rutin will be instrumental in guiding the clinical application and future development of this vasoprotective agent.

References

Ascorutin's Role in Modulating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. Ascorutin, a combination drug containing Ascorbic Acid (Vitamin C) and Rutin (a flavonoid glycoside), has demonstrated significant potential in modulating inflammatory processes. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory effects. It details the compound's impact on key signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. This document synthesizes current research, presents quantitative data in structured tables, outlines relevant experimental protocols, and provides visual diagrams of the core pathways to offer a comprehensive resource for researchers in the field of inflammation and drug discovery.

Core Mechanisms of Action

This compound's therapeutic effect is derived from the synergistic or individual actions of its two components: Ascorbic Acid and Rutin.

  • Ascorbic Acid (Vitamin C): A potent antioxidant, Ascorbic Acid directly scavenges reactive oxygen species (ROS), which are key signaling molecules in inflammation.[1][2] Beyond its antioxidant capacity, it actively modulates inflammatory pathways. It has been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3]

  • Rutin: As a flavonoid, Rutin exhibits significant anti-inflammatory properties.[4] It effectively suppresses the activation of the NF-κB pathway, a central regulator of inflammation.[5] Furthermore, Rutin can modulate the MAPK signaling cascade, which is involved in cellular stress responses and cytokine production.[6] Its action also extends to inhibiting the production of key inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as cyclooxygenase-2 (COX-2).[7]

One study has suggested a potential antagonistic interaction between Ascorbic Acid and Rutin concerning their combined antioxidant activity in the specific formulation of "this compound" tablets.[8] This highlights the importance of further research to fully elucidate the combined effects of these two compounds on inflammatory pathways in vivo.

Modulation of Key Inflammatory Signaling Pathways

This compound's components intervene at critical junctures within major inflammatory signaling networks.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and COX-2.[9][10]

Both Rutin and Ascorbic Acid have been shown to inhibit this pathway.[1][4] They can suppress the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and reducing the expression of downstream inflammatory mediators.[11]

NF_kB_Pathway This compound's Inhibition of the NF-κB Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (p65/p50) IkB->NFkB_active Releases Proteasome Proteasome Degradation IkB->Proteasome NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Induces Transcription This compound This compound (Rutin & Ascorbic Acid) This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation

This compound's mechanism for inhibiting the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are critical signaling components that respond to extracellular stressors and regulate a wide array of cellular processes, including inflammation.[12] Activation of these kinases leads to the phosphorylation of transcription factors like AP-1, which in turn promotes the expression of inflammatory genes. Flavonoids, such as Rutin, have been demonstrated to inhibit the phosphorylation of key MAPK proteins, thereby dampening the downstream inflammatory response.[13][14]

MAPK_Pathway Rutin's Modulation of the MAPK Pathway cluster_mapk MAPK Cascades Stress Cellular Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK p38_path p38 MAPKKK->p38_path JNK_path JNK MAPKKK->JNK_path ERK_path ERK MAPKKK->ERK_path Transcription_Factors Transcription Factors (e.g., AP-1) p38_path->Transcription_Factors JNK_path->Transcription_Factors ERK_path->Transcription_Factors Inflammation Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammation Rutin Rutin Rutin->MAPKKK Inhibits Phosphorylation

Rutin, a component of this compound, inhibits MAPK signaling cascades.
JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling route for a wide range of cytokines and growth factors involved in immunity and inflammation.[15] Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[16] Phosphorylated STATs dimerize, move to the nucleus, and regulate gene expression.[17] Ascorbic acid can modulate this pathway, in part by altering the cellular redox state, which influences the activity of kinases and transcription factors.[18]

JAK_STAT_Pathway Ascorbic Acid's Influence on the JAK-STAT Pathway cluster_outside Extracellular cluster_inside Intracellular cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerizes STAT_nuc p-STAT Dimer STAT_dimer->STAT_nuc Translocates Gene_exp Inflammatory Gene Expression STAT_nuc->Gene_exp Induces Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->JAK Modulates Activity

Ascorbic acid can modulate the activity of the JAK-STAT pathway.

Quantitative Effects on Inflammatory Mediators

The anti-inflammatory action of this compound's components results in a measurable decrease in the production of key inflammatory molecules. The following tables summarize these effects as reported in various pre-clinical studies.

Table 1: Effect on Pro-Inflammatory Cytokines

CytokineComponentObserved EffectReferences
TNF-α Rutin, Ascorbic AcidSignificant Decrease[4][5][7]
IL-6 Rutin, Ascorbic AcidSignificant Decrease[1][4][6]
IL-1β RutinDecrease[5][19]
IL-8 RutinDecrease[6]

Table 2: Effect on Other Inflammatory Markers

MarkerComponentObserved EffectReferences
COX-2 RutinDecreased Expression[7][19]
iNOS Rutin, Ascorbic AcidDecreased Expression[19][20]
Nitric Oxide (NO) RutinDecreased Production[7][20]
C-Reactive Protein (CRP) Ascorbic AcidReduction (results vary)[1]

Experimental Protocols & Workflows

Investigating the anti-inflammatory properties of compounds like this compound involves a series of established in vitro and in vivo models. A common approach uses macrophage cell lines, such as RAW 264.7, stimulated with LPS to induce an inflammatory response.

General Experimental Workflow

The typical workflow for an in vitro assessment of anti-inflammatory activity is depicted below.

Experimental_Workflow In Vitro Anti-inflammatory Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., RAW 264.7 macrophages) seeding 2. Cell Seeding (Plate for assays) cell_culture->seeding treatment 3. Pre-treatment (Add this compound at various concentrations) seeding->treatment stimulation 4. Stimulation (Add inflammatory agent, e.g., LPS) treatment->stimulation supernatant 5. Collect Supernatant stimulation->supernatant cell_lysate 6. Prepare Cell Lysate stimulation->cell_lysate elisa 7a. ELISA (Measure Cytokines: TNF-α, IL-6) supernatant->elisa griess 7b. Griess Assay (Measure Nitric Oxide) supernatant->griess western 7c. Western Blot (Measure Proteins: iNOS, COX-2, p-p65) cell_lysate->western

A standard workflow for assessing the anti-inflammatory effects of this compound in vitro.
Protocol: Cytokine Quantification by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add cell culture supernatants (collected from the experimental workflow) and a series of known standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will occur.

  • Reaction Stop: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations by comparing sample absorbance to the standard curve.

Protocol: Protein Expression Analysis by Western Blot

Objective: To detect and quantify the expression levels of key inflammatory proteins (e.g., iNOS, COX-2, phosphorylated NF-κB p65) in cell lysates.

  • Protein Extraction: Lyse the cells (from the experimental workflow) using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel (SDS-PAGE) and separate them by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.

Conclusion and Future Directions

This compound, through the combined or individual actions of Ascorbic Acid and Rutin, presents a multi-pronged approach to modulating inflammatory pathways. Its ability to inhibit the master inflammatory regulator NF-κB, alongside its influence on the MAPK and JAK-STAT signaling cascades, results in a significant reduction of pro-inflammatory mediators. The data strongly support its role as a potent anti-inflammatory agent.

Future research should focus on:

  • Synergistic vs. Additive Effects: Elucidating the precise nature of the interaction between Ascorbic Acid and Rutin in vivo to determine if their combined effect is synergistic, additive, or, as one study suggests for antioxidant capacity, potentially antagonistic in certain contexts.[8]

  • Clinical Trials: While pre-clinical data is robust, more extensive, well-controlled clinical trials are necessary to confirm these mechanistic findings in human inflammatory conditions.[21]

  • Pathway Specificity: Investigating the dose-dependent effects of this compound on specific isoforms within the MAPK and JAK families to better understand its therapeutic window and potential side effects.

References

Ascorutin: An In-Depth Technical Guide to In Vitro Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation profile of Ascorutin, a combination of ascorbic acid (Vitamin C) and rutin (a flavonoid). Understanding the stability of this formulation is critical for ensuring its efficacy and safety. This document summarizes key data, details experimental protocols for stability testing, and visualizes the complex degradation pathways.

Core Stability Profile of this compound

This compound's stability is intrinsically linked to the individual stabilities of its components: ascorbic acid and rutin. Ascorbic acid is notoriously unstable, particularly in aqueous solutions, and its degradation is influenced by several factors including pH, temperature, light, and the presence of oxygen and metal ions.[1][2] Rutin, a glycosidic flavonoid, is generally more stable but can also degrade under certain conditions, such as high temperatures.[3][4] The combination of these two molecules can lead to synergistic protective effects, where rutin can help stabilize ascorbic acid.[5][6]

Factors Influencing this compound Stability

The primary factors affecting the in vitro stability of this compound are:

  • pH: Ascorbic acid's stability is highly pH-dependent. It is most stable in acidic conditions (pH 3-5) and degrades rapidly in neutral to alkaline environments.[[“]][8][9] The rate of oxidation increases with higher pH due to the increased concentration of the more reactive ascorbate dianion.[1]

  • Temperature: Elevated temperatures accelerate the degradation of both ascorbic acid and rutin.[4][10][11] The degradation of ascorbic acid generally follows first-order kinetics, with the rate increasing significantly at higher temperatures.[12][13][14]

  • Light: Exposure to ultraviolet (UV) radiation significantly accelerates the degradation of ascorbic acid through photo-oxidation.[15][16] This leads to the formation of dehydroascorbic acid and subsequently 2,3-diketogulonic acid.[15][17]

  • Oxidative Stress: The presence of oxygen and oxidizing agents, such as hydrogen peroxide, leads to the oxidative degradation of ascorbic acid.[18][19] This process can be catalyzed by the presence of metal ions like copper (Cu2+) and iron (Fe2+).[1][20]

  • Moisture: In solid formulations, the presence of moisture can accelerate the degradation of ascorbic acid.[21]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of ascorbic acid and rutin under various in vitro conditions. It is important to note that much of the available data pertains to the individual components rather than the combined this compound formulation.

Table 1: In Vitro Degradation of Ascorbic Acid Under Various Stress Conditions
Stress ConditionpHTemperature (°C)DurationDegradation (%)Degradation ProductsReference(s)
Hydrolytic (Alkaline) AlkalineRoom Temp4 hoursSignificant(3S, 4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid[22][23]
Hydrolytic (Acidic) 1-41002 hoursStable to moderateFurfural, 2-furoic acid, 3-hydroxy-2-pyrone[24]
Oxidative (H₂O₂) NeutralRoom Temp4 hoursSignificantThreonic acid, tetrahydroxydiketohexanoic acid[19][22]
Thermal Not specified60-80VariesRapidFurfural, 2-furoic acid, 3-hydroxy-2-pyrone[12][22]
Photolytic (UV) Not specifiedNot specifiedVariesSignificantDehydroascorbic acid, 2,3-diketogulonic acid[15][16][17]
Table 2: In Vitro Degradation of Rutin Under Thermal Stress
Temperature (°C)AtmosphereDegradation ProductsKinetic ModelReference(s)
120-220N₂ or CO₂Quercetin, 3,4-dihydroxybenzoic acid, catecholFirst-order[3][4]

Experimental Protocols for Stability Testing

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[25][26] The following are detailed methodologies for key experiments to assess the in vitro stability of this compound.

Forced Degradation Studies

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at 60°C for 2 hours.

    • Alkali Hydrolysis: Treat the this compound solution with 0.1 N NaOH at room temperature for 30 minutes.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 1 hour.

    • Thermal Degradation: Heat the this compound solution at 80°C for 4 hours.

    • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Peak Purity and Identification: Assess the purity of the this compound peak and identify the degradation products using techniques like LC-MS/MS and NMR.

Stability-Indicating HPLC Method

Objective: To develop and validate a chromatographic method capable of separating and quantifying this compound and its degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength suitable for both ascorbic acid (e.g., 245 nm) and rutin (e.g., 257 nm or 355 nm).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key degradation pathways and experimental workflows.

Ascorbic Acid Degradation Pathway

Ascorbic_Acid_Degradation Ascorbic_Acid Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid (DHA) Ascorbic_Acid->Dehydroascorbic_Acid Oxidation (O₂, Metal ions, Light) Furfural Furfural (Anaerobic/Acidic) Ascorbic_Acid->Furfural Anaerobic Degradation Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis Furoic_Acid 2-Furoic Acid (Aerobic/Acidic) Dehydroascorbic_Acid->Furoic_Acid Aerobic Degradation Oxalate_Threonate Oxalate + L-Threonate Diketogulonic_Acid->Oxalate_Threonate Further Degradation

Caption: Oxidative and anaerobic degradation pathways of ascorbic acid.

Rutin Degradation Pathway

Rutin_Degradation Rutin Rutin (Quercetin-3-O-rutinoside) Quercetin Quercetin Rutin->Quercetin Hydrolysis (Heat, Enzymes) Phenolic_Acids Phenolic Acids (e.g., 3,4-dihydroxybenzoic acid) Quercetin->Phenolic_Acids Further Degradation

Caption: Thermal and enzymatic degradation pathway of rutin.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow Start Start: Prepare this compound Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Alkali Alkali Hydrolysis Stress->Alkali Oxidative Oxidative Degradation Stress->Oxidative Thermal Thermal Degradation Stress->Thermal Photolytic Photolytic Degradation Stress->Photolytic Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Alkali->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Identification Identify Degradation Products (LC-MS/MS, NMR) Analysis->Identification End End: Stability Profile Identification->End

Caption: Workflow for conducting a forced degradation study of this compound.

Conclusion

The in vitro stability of this compound is a complex interplay of the individual stabilities of ascorbic acid and rutin, influenced by a multitude of environmental factors. Ascorbic acid is the more labile component, with its degradation being highly sensitive to pH, temperature, light, and oxidative conditions. Rutin is comparatively more stable but will degrade under harsh conditions. The combination of the two may offer some protective benefits to ascorbic acid. A thorough understanding of these degradation pathways and the implementation of robust, validated, stability-indicating analytical methods are paramount for the development of stable and effective this compound formulations. This guide provides a foundational framework for researchers and drug development professionals to design and execute comprehensive in vitro stability studies for this compound.

References

A Technical Guide to the Spectroscopic Characterization of Ascorutin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorutin is a combination pharmaceutical formulation containing Ascorbic Acid (Vitamin C) and Rutin, a flavonoid glycoside.[1] This combination is utilized for its synergistic effects, primarily targeting capillary fragility and acting as a potent antioxidant.[2] The therapeutic efficacy and safety of this compound are intrinsically linked to the chemical properties of its components and their subsequent metabolites. Rutin is metabolized in the body to its aglycone form, Quercetin, while Ascorbic Acid is reversibly oxidized to Dehydroascorbic Acid.

Understanding the structural and chemical characteristics of these parent compounds and their primary metabolites is crucial for quality control, pharmacokinetic studies, and new drug development. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information on molecular structure, functional groups, and molecular weight.[3] This guide offers an in-depth overview of the spectroscopic characterization of Ascorbic Acid, Rutin, and Quercetin using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It provides summarized quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their analytical endeavors.

Spectroscopic Profiles

Spectroscopic analysis provides a unique "fingerprint" for a molecule, allowing for its identification and quantification.

Rutin (Quercetin-3-O-rutinoside)

Rutin is a flavonoid glycoside composed of the flavonol Quercetin and the disaccharide rutinose. Its extensive conjugated system and numerous functional groups make it readily characterizable by various spectroscopic methods.

Table 1: Spectroscopic Data for Rutin

Technique Parameter Observed Value Reference
UV-Vis λmax (in Ethanol/Methanol) ~257 nm, ~359 nm [4]
FTIR (ATR) Wavenumber (cm⁻¹) ~3300-3500 (O-H stretch), ~1655 (C=O stretch), ~1600-1450 (C=C aromatic stretch), ~1200-1000 (C-O stretch) [5]
¹H NMR Chemical Shift (δ) in DMSO-d₆ 12.61 (s, 1H, 5-OH), 7.54 (d, 1H, H-6'), 6.84 (d, 1H, H-5'), 6.40 (d, 1H, H-8), 6.21 (d, 1H, H-6), 5.34 (d, 1H, Anomeric H of glucose), 4.39 (s, 1H, Anomeric H of rhamnose) [6]

| Mass Spec. | m/z (ESI-) | [M-H]⁻ at 609 |[6] |

Quercetin

Quercetin is the primary aglycone metabolite of Rutin. The loss of the rutinose sugar moiety results in distinct changes in its spectroscopic profile compared to the parent compound.

Table 2: Spectroscopic Data for Quercetin

Technique Parameter Observed Value Reference
UV-Vis λmax (in Methanol) ~255 nm, ~370 nm [7]
FTIR (ATR) Wavenumber (cm⁻¹) ~3400 (O-H stretch), ~1665 (C=O stretch), ~1610, 1520 (C=C aromatic stretch), ~1210, 1165 (C-O stretch) [5]
¹H NMR Chemical Shift (δ) in DMSO-d₆ 12.50 (s, 1H, 5-OH), 7.68 (d, 1H, H-2'), 7.54 (dd, 1H, H-6'), 6.88 (d, 1H, H-5'), 6.41 (d, 1H, H-8), 6.19 (d, 1H, H-6) [8][9]
¹³C NMR Chemical Shift (δ) in DMSO-d₆ 176.4 (C-4), 164.4 (C-7), 161.2 (C-5), 156.7 (C-9), 148.2 (C-4'), 147.3 (C-2), 145.5 (C-3'), 136.2 (C-3) [10]

| Mass Spec. | m/z (ESI-) | [M-H]⁻ at 301 |[10] |

Ascorbic Acid (Vitamin C)

Ascorbic Acid is a water-soluble vitamin with a distinct lactone structure. Its characterization is fundamental for quality assessment of this compound.

Table 3: Spectroscopic Data for Ascorbic Acid

Technique Parameter Observed Value Reference
UV-Vis λmax (in water, pH < 5) ~245 nm [11]
FTIR (ATR) Wavenumber (cm⁻¹) ~3526, 3410, 3318 (O-H stretch), ~1755 (C=O lactone stretch), ~1675 (C=C stretch) [12]
¹H NMR Chemical Shift (δ) in D₂O 4.51 (d, 1H, H-5), 4.02 (t, 1H, H-4), 3.75 (m, 2H, H-6) [13]
Mass Spec. m/z (ESI-) [M-H]⁻ at 175 [14]

| MS/MS | MRM Transitions (ESI-) | m/z 175 → 115 (quantifier), m/z 175 → 89 (qualifier) |[14] |

Metabolic Pathways

The biotransformation of this compound's components is a critical aspect of its pharmacological activity. The primary metabolic conversion for Rutin is the enzymatic hydrolysis of the glycosidic bond to release Quercetin. Ascorbic acid undergoes oxidation to form Dehydroascorbic acid.

Metabolic_Pathway cluster_rutin Rutin Metabolism cluster_ascorbic Ascorbic Acid Metabolism Rutin Rutin Quercetin Quercetin Rutin->Quercetin Hydrolysis (e.g., gut microbiota) Rutinose Rutinose Rutin->Rutinose Hydrolysis Ascorbic_Acid Ascorbic Acid DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Reversible Oxidation DHA->Ascorbic_Acid Reduction This compound This compound (Oral Administration) This compound->Rutin This compound->Ascorbic_Acid

Caption: Metabolic pathway of this compound components.

Experimental Protocols & Workflows

Accurate and reproducible data depend on meticulous adherence to validated experimental protocols.

General Analytical Workflow

The process from sample handling to final data interpretation follows a structured path. This workflow ensures consistency and minimizes variability in results.

Analytical_Workflow arrow arrow Sample_Receipt Sample Receipt & Login Sample_Prep Sample Preparation (e.g., Weighing, Dissolution, Extraction) Sample_Receipt->Sample_Prep Analysis Spectroscopic Analysis (UV-Vis, FTIR, NMR, or MS) Sample_Prep->Analysis Data_Processing Data Processing (e.g., Baseline Correction, Integration) Analysis->Data_Processing Data_Interpretation Data Interpretation & Structural Elucidation Data_Processing->Data_Interpretation Reporting Reporting & Archiving Data_Interpretation->Reporting Spectroscopic_Info cluster_info Information Provided cluster_tech Technique Molecule Molecular Structure UV_Vis UV-Vis Molecule->UV_Vis FTIR FTIR Molecule->FTIR NMR NMR Molecule->NMR MS Mass Spec. Molecule->MS UV_Vis_Info Electronic Transitions (Conjugated Systems) FTIR_Info Functional Groups (Vibrational Modes) NMR_Info Atom Connectivity (¹H/¹³C Framework) MS_Info Molecular Weight & Elemental Formula UV_Vis->UV_Vis_Info FTIR->FTIR_Info NMR->NMR_Info MS->MS_Info

References

An In-Depth Technical Guide to Ascorutin's Effects on Vascular Permeability and Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanisms, quantitative effects, and experimental methodologies related to the action of Ascorutin—a combination of ascorbic acid (Vitamin C) and rutin (Vitamin P)—on vascular permeability and integrity.

Core Mechanisms of Action

This compound's efficacy in modulating vascular permeability and enhancing vascular integrity stems from the synergistic and complementary actions of its two principal components: ascorbic acid and rutin.

1.1 Ascorbic Acid (Vitamin C): A Multifaceted Protector of the Endothelium

Ascorbic acid is a crucial cofactor and antioxidant that plays a vital role in maintaining the structural and functional integrity of the vascular endothelium. Its primary mechanisms include:

  • Enhancement of Collagen Synthesis: Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the hydroxylation of proline and lysine residues in procollagen.[1][2] This hydroxylation is a prerequisite for the formation of stable, triple-helix collagen molecules, the primary structural component of the basement membrane of blood vessels.[3] By promoting the synthesis and deposition of type IV collagen, ascorbic acid strengthens the vascular wall, thereby reducing its permeability.

  • Endothelial Barrier Tightening and Antioxidant Defense: Ascorbic acid directly contributes to the tightening of the endothelial barrier.[4] It mitigates increases in endothelial permeability induced by oxidative stress from agents like hydrogen peroxide and menadione.[5] As a potent antioxidant, ascorbic acid scavenges reactive oxygen species (ROS), protecting endothelial cells from oxidative damage, a key factor in increased vascular permeability.[4]

  • Modulation of Nitric Oxide (NO) Bioavailability: Ascorbic acid enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO).[6] NO is a critical signaling molecule that regulates vasodilation and maintains endothelial health. Ascorbic acid's role in preserving the bioavailability of tetrahydrobiopterin (BH4), a critical cofactor for eNOS, prevents eNOS "uncoupling" and subsequent superoxide production.[6] This ensures a healthy balance of NO, which is essential for maintaining low vascular permeability.

1.2 Rutin: A Bioflavonoid with Potent Vasoprotective Properties

Rutin, a flavonoid glycoside, exhibits significant vasoprotective effects, primarily by reducing capillary fragility and permeability.[7][8] Its key mechanisms of action are:

  • Inhibition of Inflammatory Pathways: Rutin has been shown to suppress inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway.[9] By inhibiting NF-κB, rutin downregulates the expression of pro-inflammatory cytokines and adhesion molecules that can increase vascular permeability.

  • Regulation of Vascular Endothelial Growth Factor (VEGF): Rutin can modulate the expression and effects of VEGF, a potent inducer of vascular permeability.[10][11] Studies have shown that rutin can inhibit VEGF-induced endothelial cell proliferation, migration, and tube formation.[10]

  • Antioxidant Activity and eNOS Modulation: Similar to ascorbic acid, rutin possesses antioxidant properties, protecting endothelial cells from oxidative stress.[12] It has also been shown to induce NO production in human umbilical vein endothelial cells (HUVECs) by upregulating eNOS expression and activity.[13]

  • Strengthening of the Vascular Matrix: In vitro research suggests that rutin can inhibit enzymes that degrade connective tissue within the blood vessel walls, further contributing to their structural integrity.

While the individual actions of ascorbic acid and rutin are well-documented, a study on the combined "this compound" preparation indicated an antagonistic antioxidant effect in a laboratory setting, suggesting that the clinical benefits may arise from a complex interplay of their various biological activities beyond simple antioxidant synergy.[14]

Quantitative Data on Vascular Effects

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of ascorbic acid and rutin on markers of vascular permeability and integrity.

Table 1: Quantitative Effects of Ascorbic Acid on Vascular Function

ParameterStudy Population/ModelTreatmentResultsReference
Endothelial Permeability to InulinEA.hy926 endothelial cellsAscorbate loading via dehydroascorbic acid (DHA)Prevented H2O2, menadione, and buthionine sulfoximine-induced increases in permeability.[4]
VEGF-Induced Endothelial PermeabilityHuman Umbilical Vein Endothelial Cells (HUVECs)Ascorbate (13 µM and 50 µM)Significant inhibition at 13 µM and complete inhibition at 50 µM of leakage caused by 100 ng/ml VEGF.[15][16]
eNOS ActivityEA.hy926 cellsAscorbate (5 µM to 100 µM)Dose-dependent increase in eNOS activity, observable at concentrations as low as 5 µM.[17]
mLDL-Induced Endothelial PermeabilityEA.hy926 endothelial cellsAscorbate (60–120 µM extracellular)Prevented and reversed the mLDL-induced increase in endothelial permeability.[18]

Table 2: Quantitative Effects of Rutin on Vascular Function

ParameterStudy Population/ModelTreatmentResultsReference
Capillary FragilityNot specifiedRutin supplementationReduction in the incidence and severity of petechiae and purpura. (Older studies, specific quantitative data not readily available in abstracts)
Endothelial Cell ProliferationHuman Endothelial CellsRutin (25 µg/mL)41.02% inhibition of endothelial cell proliferation.[10]
Endothelial Cell MigrationHuman Endothelial CellsRutin (5, 10, and 25 µg/mL)32.8%, 42.18%, and 87.5% inhibition of endothelial cell migration, respectively.[10][19]
Microvessel Sprouting (in vitro)Rat Aortic Ring AssayRutin (25 µg/mL)52.8% inhibition in microvessel outgrowth.[19]
In vivo AngiogenesisC57BL/6 mice with B16F-10 melanoma cellsRutin administration43.35% inhibition of tumor-directed capillaries.[19]
VEGF and IL-1β ProductionTumor-Associated Macrophages (TAMs)Rutin (25 µg/mL)26.81% inhibition of VEGF production and 34.21% inhibition of IL-1β production.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide to assess vascular permeability and integrity.

3.1 In Vitro Endothelial Permeability Assay (Transwell Assay)

This assay measures the passage of a fluorescent tracer across a monolayer of endothelial cells cultured on a semi-permeable membrane.

  • Cell Culture:

    • Seed endothelial cells (e.g., HUVECs or EA.hy926) onto the upper chamber of Transwell inserts (e.g., 0.4 µm pore size) pre-coated with collagen.

    • Culture the cells until a confluent monolayer is formed, typically for 2-3 days. The integrity of the monolayer can be confirmed by measuring Transendothelial Electrical Resistance (TEER).

  • Treatment:

    • Once a stable monolayer is formed, replace the medium in both the upper (apical) and lower (basolateral) chambers.

    • Add the test compound (e.g., this compound, ascorbic acid, or rutin) at desired concentrations to the apical chamber for a pre-incubation period (e.g., 1-2 hours).

    • To induce permeability, add a permeability-inducing agent (e.g., VEGF, TNF-α, or LPS) to the apical chamber. Include appropriate vehicle and positive controls.

  • Permeability Measurement:

    • Add a fluorescent tracer, such as FITC-dextran (e.g., 40 kDa or 70 kDa), to the apical chamber to a final concentration of 1 mg/mL.

    • At various time points (e.g., 30, 60, 120 minutes), collect a sample from the basolateral chamber.

    • Measure the fluorescence intensity of the collected samples using a fluorescence plate reader (Excitation/Emission ~490/520 nm).

  • Data Analysis:

    • Calculate the amount of FITC-dextran that has passed through the monolayer using a standard curve.

    • Express permeability as a clearance rate or as a percentage relative to the control group.

3.2 In Vivo Vascular Permeability Assay (Miles Assay)

This assay quantifies vascular leakage in vivo by measuring the extravasation of Evans blue dye, which binds to serum albumin.

  • Animal Model:

    • Use appropriate animal models, such as mice or rats.

  • Procedure:

    • Inject Evans blue dye (e.g., 1% solution in saline) intravenously into the animal (e.g., via the tail vein).

    • After a set circulation time (e.g., 30 minutes), intradermally inject the permeability-inducing agent (e.g., histamine or VEGF) into the dorsal skin. Inject a vehicle control (e.g., saline) at a contralateral site.

    • Administer the test compound (e.g., this compound) systemically (e.g., orally or intraperitoneally) at a predetermined time before the induction of permeability.

  • Quantification of Leakage:

    • After a defined period (e.g., 30-60 minutes), euthanize the animal and excise the skin at the injection sites.

    • Extract the extravasated Evans blue dye from the skin tissue by incubation in a solvent such as formamide at 60°C for 24 hours.

    • Measure the absorbance of the extracted dye using a spectrophotometer at approximately 620 nm.

  • Data Analysis:

    • Calculate the concentration of Evans blue dye per gram of tissue using a standard curve.

    • Compare the dye extravasation between the treated and control groups to determine the effect of the test compound on vascular permeability.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways through which ascorbic acid and rutin exert their effects on vascular permeability and integrity.

4.1 Ascorbic Acid's Influence on Endothelial Function

Ascorbic_Acid_Pathway Ascorbic_Acid Ascorbic Acid ROS Reactive Oxygen Species (ROS) Ascorbic_Acid->ROS Scavenges BH4 Tetrahydrobiopterin (BH4) Ascorbic_Acid->BH4 Recycles/ Preserves Prolyl_Hydroxylase Prolyl/Lysyl Hydroxylases Ascorbic_Acid->Prolyl_Hydroxylase Cofactor for eNOS_uncoupling eNOS Uncoupling ROS->eNOS_uncoupling Promotes eNOS eNOS BH4->eNOS Cofactor for NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation & Decreased Permeability NO->Vasodilation Leads to Procollagen Procollagen Prolyl_Hydroxylase->Procollagen Hydroxylates Collagen Stable Collagen (Type IV) Procollagen->Collagen Matures to Vascular_Integrity Increased Vascular Wall Integrity Collagen->Vascular_Integrity Enhances

Caption: Ascorbic acid's mechanisms for enhancing vascular integrity.

4.2 Rutin's Modulation of Inflammatory and Angiogenic Pathways

Rutin_Pathway Rutin Rutin NFkB NF-κB Rutin->NFkB Inhibits VEGF VEGF Rutin->VEGF Inhibits Expression eNOS_Rutin eNOS Rutin->eNOS_Rutin Upregulates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines & Adhesion Molecules NFkB->Proinflammatory_Cytokines Upregulates Increased_Permeability1 Increased Vascular Permeability Proinflammatory_Cytokines->Increased_Permeability1 Leads to VEGF_Signaling VEGF Receptor Signaling VEGF->VEGF_Signaling Activates Increased_Permeability2 Increased Vascular Permeability VEGF_Signaling->Increased_Permeability2 Leads to NO_Rutin Nitric Oxide (NO) eNOS_Rutin->NO_Rutin Produces Vascular_Health Improved Vascular Health NO_Rutin->Vascular_Health Promotes

Caption: Rutin's impact on key signaling pathways in endothelial cells.

4.3 Experimental Workflow for In Vitro Permeability Assay

Experimental_Workflow_In_Vitro Start Start Seed_Cells Seed Endothelial Cells on Transwell Inserts Start->Seed_Cells Culture_Monolayer Culture to Confluence (2-3 days) Seed_Cells->Culture_Monolayer Verify_Integrity Verify Monolayer Integrity (e.g., TEER) Culture_Monolayer->Verify_Integrity Pre_incubation Pre-incubate with This compound/Components Verify_Integrity->Pre_incubation Induce_Permeability Add Permeability- Inducing Agent Pre_incubation->Induce_Permeability Add_Tracer Add FITC-Dextran to Apical Chamber Induce_Permeability->Add_Tracer Incubate_Sample Incubate and Collect Samples from Basolateral Chamber Add_Tracer->Incubate_Sample Measure_Fluorescence Measure Fluorescence of Samples Incubate_Sample->Measure_Fluorescence Analyze_Data Analyze Data and Calculate Permeability Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro Transwell permeability assay.

Conclusion

This compound, through the combined actions of ascorbic acid and rutin, presents a robust therapeutic strategy for improving vascular permeability and integrity. Ascorbic acid primarily contributes by enhancing collagen synthesis, providing antioxidant protection, and optimizing eNOS function. Rutin complements these effects through its anti-inflammatory properties, modulation of VEGF signaling, and direct vasoprotective actions. The experimental protocols outlined provide standardized methods for the continued investigation and quantification of these effects. Further research focusing on the synergistic interactions of this combination in well-controlled clinical settings will be invaluable for optimizing its therapeutic application in vascular disorders.

References

The Synergistic Antioxidant Effect of Ascorbic Acid and Rutin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of ascorbic acid (Vitamin C) and rutin, a flavonoid glycoside, is widely utilized in various formulations for their collective health benefits, primarily attributed to their antioxidant properties. This technical guide delves into the core of their synergistic antioxidant action, presenting a comprehensive overview of the underlying mechanisms, quantitative data from in vitro and cellular assays, and detailed experimental protocols. While in vitro chemical assays present a complex picture with some evidence of antagonism, cellular studies consistently demonstrate a potent synergistic cytoprotective effect. This synergy is largely attributed to ascorbic acid's ability to enhance the cellular uptake of rutin, thereby amplifying its action on key antioxidant signaling pathways, most notably the Nrf2 pathway. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the science underpinning the combined antioxidant effects of ascorbic acid and rutin, to aid in the development of more effective therapeutic and preventative strategies against oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of chronic and degenerative diseases. Antioxidants play a crucial role in mitigating oxidative damage. The strategic combination of different antioxidants can often lead to a synergistic effect, where the total effect is greater than the sum of the individual effects. The partnership between ascorbic acid and rutin is a classic example of such a synergistic interaction, particularly evident within a biological context.

Ascorbic acid is a potent, water-soluble antioxidant that directly scavenges a wide array of ROS. Rutin, a polyphenolic bioflavonoid, also possesses significant antioxidant properties, acting as a free radical scavenger and an inhibitor of enzymes involved in ROS generation.[1] While both are effective antioxidants individually, their combined action in cellular systems reveals a more profound protective capacity. This guide will explore the nuances of this synergy, from chemical interactions to complex cellular responses.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of ascorbic acid and rutin, both individually and in combination, has been evaluated using various in vitro assays. The results, however, vary depending on the assay methodology, highlighting the importance of a multi-faceted approach to understanding their interaction.

In Vitro Antioxidant Capacity

Standard chemical assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) are commonly used to assess the radical scavenging and reducing capabilities of antioxidants.

Table 1: Comparative In Vitro Antioxidant Activity of Rutin and Ascorbic Acid

AssayRutin Hydrate (IC50/Activity)Ascorbic Acid (IC50/Activity)Key FindingsReference
DPPH Radical Scavenging 9.168 µg/mL8.91 µg/mLRutin exhibited moderate activity, with an IC50 value closely matching that of ascorbic acid.[2][3]
6.15 ± 0.13 µg/mLNot SpecifiedRutin was noted to be ten times less potent in the DPPH assay compared to the ABTS assay.[2]
ABTS Radical Scavenging 0.62 ± 0.04 µg/mLLower than RutinRutin demonstrated superior ABTS radical scavenging activity compared to L-ascorbic acid.[2]
FRAP (Ferric Reducing Antioxidant Power) Approx. one-half that of L-ascorbic acidApprox. double the ability of rutinL-ascorbic acid showed significantly higher ferric reducing ability than rutin.[2]
Not specifiedThree times higher than RutinAscorbic acid demonstrated significantly higher ferric reducing power compared to rutin in this study.[4]
Interaction Analysis: Synergy vs. Antagonism

The interaction between ascorbic acid and rutin is complex and appears to be highly dependent on the experimental system. While cellular studies overwhelmingly point towards synergy, some chemical assays have produced conflicting results.

Table 2: Interaction Analysis of Ascorbic Acid and Rutin Combination

Assay MethodInteraction TypeQuantitative DataKey FindingsReference
Potentiometric Method AntagonisticThe experimental antioxidant activity of the combination (255.60 ± 1.00 mmol-eq./L) was approximately 30% less than the theoretical additive value (364.51 mmol-eq./L).In the "Ascorutin" medicine formulation, the combination of rutin and ascorbic acid exhibited an antagonistic effect. The authors suggest that ascorbic acid, having a lower redox potential, reacts first, which may lead to a decrease in the antioxidant properties of rutin.[5]
Oxygen Radical Absorbance Capacity (ORAC) Synergistic PotentialQualitative descriptionCombinations containing both ascorbic acid and rutin demonstrated synergistic potential in scavenging peroxyl radicals.[6][[“]]
Cyclic Voltammetry High InteractionChemical rate constant for the interaction was 0.0620 mol⁻¹ L s⁻¹The highest interaction was observed between rutin and L-ascorbic acid compared to other tested medicinal substances, suggesting a strong chemical affinity.[8]

Cellular Synergism and Underlying Mechanisms

In contrast to the mixed results from in vitro chemical assays, studies on cellular models, particularly skin cells exposed to UV radiation, have consistently demonstrated a synergistic cytoprotective effect of ascorbic acid and rutin.[9][10][11]

The combination of ascorbic acid and rutin has been shown to provide:

  • Enhanced protection against UV-induced ROS generation : The mixture is more effective at reducing cellular ROS levels than either compound alone.[9]

  • Increased antioxidant enzyme activity : The combination boosts the activity of key antioxidant enzymes like catalase, superoxide dismutase, and thioredoxin reductase, which are often impaired by UV radiation.[9]

  • Reduced expression of pro-inflammatory and pro-apoptotic proteins : The mixture significantly suppresses the expression of NF-κB and caspases 3, 8, and 9, thereby mitigating inflammation and apoptosis.[9]

The primary mechanism for this cellular synergy appears to be the enhanced bioavailability of rutin in the presence of ascorbic acid.

Synergy_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell AA_out Ascorbic Acid Transport Bilitranslocase (Transporter) AA_out->Transport Stimulates Activity AA_in Ascorbic Acid AA_out->AA_in Enters Cell Rutin_out Rutin Rutin_out->Transport Binds to Rutin_in Rutin Transport->Rutin_in Enhanced Transport Nrf2 Nrf2 Rutin_in->Nrf2 Activates ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Promotes Transcription cell cell Antioxidant_Enzymes->cell Cellular Protection

Ascorbic acid enhances rutin's cellular uptake and Nrf2 activation.

As depicted in the diagram, ascorbic acid stimulates the activity of bilitranslocase, a membrane transporter responsible for the uptake of flavonoids like rutin.[9] This enhanced transport leads to higher intracellular concentrations of rutin, allowing it to more effectively activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.[2] The activation of Nrf2 by the combination of ascorbic acid and rutin leads to an upregulation of endogenous antioxidant defenses, providing robust protection against oxidative stress.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the antioxidant synergy of ascorbic acid and rutin.

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagents :

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

    • Ascorbic acid and rutin stock solutions (e.g., 1 mg/mL in methanol).

    • Methanol.

  • Procedure :

    • Prepare serial dilutions of ascorbic acid, rutin, and their mixtures in methanol.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

This method measures the change in redox potential of a mediator system upon the addition of an antioxidant.

  • Reagents :

    • Mediator system: A mixture of K₃[Fe(CN)₆] and K₄[Fe(CN)₆] in a phosphate buffer (pH 7.4).

    • Ascorbic acid and rutin stock solutions.

  • Apparatus :

    • A pH meter or potentiometer with a platinum electrode and a reference electrode.

  • Procedure :

    • The potential of the mediator system is measured before the addition of the antioxidant.

    • A known volume of the antioxidant solution (ascorbic acid, rutin, or their combination) is added to the mediator system.

    • The change in potential is recorded after the reaction reaches equilibrium.

    • The antioxidant activity is calculated based on the magnitude of the potential shift, which is proportional to the amount of the oxidant (K₃[Fe(CN)₆]) that has been reduced by the antioxidant.

    • The theoretical additive antioxidant activity of the mixture is calculated as the sum of the activities of the individual components. This is then compared to the experimentally measured activity of the mixture to determine if the interaction is synergistic, additive, or antagonistic.[5]

Cellular Antioxidant and Cytoprotective Assays

The following protocols are adapted from the study by Gęgotek et al. (2019) on human keratinocytes and fibroblasts.[9]

Cellular_Assay_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture Culture human keratinocytes or fibroblasts UV_Irradiation Expose cells to UVA (e.g., 20 J/cm²) or UVB (e.g., 200 mJ/cm²) Cell_Culture->UV_Irradiation Treatment Treat with Ascorbic Acid (100 µM), Rutin (25 µM), or a combination UV_Irradiation->Treatment ROS_Measurement Measure intracellular ROS (e.g., using H2DCF-DA) Treatment->ROS_Measurement Antioxidant_Status Assess antioxidant enzyme activity (SOD, CAT, etc.) Treatment->Antioxidant_Status Oxidative_Damage Quantify lipid and protein oxidation (e.g., carbonyl groups) Treatment->Oxidative_Damage Signaling_Pathways Analyze protein expression (Nrf2, NF-κB, caspases) via Western Blot Treatment->Signaling_Pathways

Workflow for assessing the cytoprotective effects of ascorbic acid and rutin.
  • Cell Culture : Human keratinocytes (e.g., HaCaT) or fibroblasts are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • UV Irradiation : Cells are washed with PBS and irradiated with a specific dose of UVA or UVB radiation.

  • Treatment : Immediately after irradiation, the cells are incubated with media containing ascorbic acid (e.g., 100 µM), rutin (e.g., 25 µM), or a combination of both for a specified period (e.g., 24 hours).

  • After treatment, cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA), which becomes fluorescent upon oxidation by ROS.

  • The fluorescence intensity is measured using a microplate reader or flow cytometer, which is proportional to the intracellular ROS levels.

  • Cell lysates are prepared, and the protein concentration is determined.

  • The activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and thioredoxin reductase is measured using commercially available assay kits according to the manufacturer's instructions.

  • Proteins are extracted from cell lysates, separated by SDS-PAGE, and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Nrf2, NF-κB, cleaved caspase-3).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the relative protein expression levels.

Conclusion

The synergistic antioxidant effect of ascorbic acid and rutin is a compelling example of how the combination of natural compounds can lead to enhanced biological activity. While in vitro chemical assays provide a somewhat equivocal picture, the evidence from cellular studies is robust, demonstrating a clear cytoprotective synergy. The key mechanism appears to be the improved cellular bioavailability of rutin in the presence of ascorbic acid, leading to a more potent activation of the Nrf2 antioxidant response pathway.

For researchers and professionals in drug development, these findings underscore the importance of evaluating antioxidant combinations in biologically relevant systems. The discrepancy between in vitro and cellular results suggests that simple chemical assays may not fully capture the complex interactions that occur at the cellular level, such as effects on transporter proteins and signaling pathways. Future research should focus on further elucidating the optimal ratios and concentrations of ascorbic acid and rutin for maximal synergistic effects in various therapeutic applications, and on exploring their combined efficacy in preclinical and clinical models of diseases associated with oxidative stress.

References

Methodological & Application

Application Notes and Protocols for the Dissolution and Use of Ascorutin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorutin is a combination preparation containing two key active components: ascorbic acid (Vitamin C) and rutin (a flavonoid glycoside). While the synergistic biological effects of these compounds are of significant interest in cellular research, their disparate physicochemical properties present a considerable challenge for in vitro studies. Ascorbic acid is a water-soluble compound that is notoriously unstable in aqueous solutions, readily undergoing oxidation.[1] Conversely, rutin is poorly soluble in water and requires an organic solvent, such as dimethyl sulfoxide (DMSO), for effective dissolution.[2][3]

A single-solvent system for this compound is therefore impractical for creating a stable, concentrated stock solution for cell culture applications. Attempting to dissolve the combination directly in an aqueous medium would result in the failure to solubilize rutin, while using an organic solvent could accelerate the degradation of ascorbic acid.

These application notes provide a scientifically sound protocol that addresses this challenge by preparing separate, high-concentration stock solutions of each component. This dual-stock approach ensures optimal solubility and allows for the fresh preparation of the ascorbic acid component, preserving its biological activity immediately prior to experimental use.

Data Presentation: Solubility of Components

The following table summarizes the solubility of this compound's individual components in common laboratory solvents. This data is critical for preparing appropriate stock solutions.

CompoundSolventApproximate SolubilityReference
Rutin Dimethyl Sulfoxide (DMSO)25 - 100 mg/mL[2][3]
Dimethylformamide (DMF)~30 mg/mL[2]
Ethanol~37 mg/mL[2][4]
Methanol~43 mg/mL[2]
Water~0.12 mg/mL (Sparingly Soluble)[2][3]
Ascorbic Acid Water~300 mg/mL (Highly Soluble)[5]
EthanolLow Solubility[6]
IsopropanolLow Solubility[6]
DMSONot Recommended[5]

Experimental Protocols

To ensure reproducibility and efficacy, it is imperative to prepare separate stock solutions for rutin and ascorbic acid.

Protocol 1: Preparation of Rutin Concentrated Stock Solution (in DMSO)

This protocol describes the preparation of a stable, concentrated stock solution of rutin, which can be stored for future use.

Materials:

  • Rutin powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional, but recommended)

  • Sterile 0.22 µm syringe filters compatible with DMSO

Procedure:

  • Weighing: Accurately weigh the desired amount of rutin powder in a sterile vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25-50 mg/mL).[7]

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If crystals or powder are still visible, enhance dissolution by either placing the vial in a 37°C water bath or sonicating for 5-15 minutes until the solution is clear.[2][3]

  • Sterilization: For sterile applications, pass the rutin stock solution through a 0.22 µm syringe filter into a new sterile tube.[2]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles.[7] Store the aliquots protected from light at -20°C for up to one month or at -80°C for up to six months.[2]

Protocol 2: Preparation of Ascorbic Acid Stock Solution (Fresh)

Due to its high instability in solution, ascorbic acid must be prepared fresh for each experiment.[1][8] Do not store aqueous stock solutions.

Materials:

  • L-Ascorbic acid powder

  • Sterile, nuclease-free water or serum-free cell culture medium

  • Sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Sterile 0.22 µm syringe filters

Procedure:

  • Timing: Perform this procedure immediately before you are ready to treat your cells.

  • Weighing: Accurately weigh the required amount of L-ascorbic acid powder and place it in a sterile, light-protected tube (e.g., an amber tube).[8]

  • Dissolution: Add the calculated volume of sterile water or serum-free medium to achieve the desired concentration. Vortex briefly until fully dissolved.

  • Sterilization: Immediately filter the solution using a 0.22 µm syringe filter directly into a new sterile tube.[9]

  • Immediate Use: Proceed to the next protocol for dilution into the final culture medium without delay. Discard any unused solution.

Note on Stability: For long-term experiments (over 24 hours), the use of a stable ascorbic acid derivative, such as L-ascorbic acid 2-phosphate, is highly recommended to maintain consistent concentrations in the culture medium.[10][11]

Protocol 3: Preparation of Final Working Solution in Cell Culture Medium

This protocol details how to dilute the two separate stock solutions into your final experimental medium.

Procedure:

  • Pre-warm Medium: Warm your final cell culture medium (containing serum and other supplements) to 37°C.[3]

  • Rutin Dilution:

    • Thaw one aliquot of the rutin stock solution at room temperature.

    • To prevent precipitation, it is highly recommended to perform an intermediate dilution.[2] For example, dilute the stock solution 1:100 in serum-free medium.

    • Add the diluted rutin solution drop-wise to the pre-warmed final culture medium while gently swirling.[2]

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line, typically below 0.5% and often as low as 0.1%.[3]

  • Ascorbic Acid Dilution: Add the required volume of the freshly prepared and sterilized ascorbic acid solution to the final culture medium.

  • Final Mix and Application: Gently mix the final medium containing both components and immediately add it to your cell culture plates or flasks for treatment.

Mandatory Visualizations

Diagram 1: Logical Workflow for this compound Preparation

cluster_start Starting Material cluster_challenge Challenge Analysis cluster_protocol Recommended Protocol cluster_pathways Parallel Preparation Pathways cluster_final Final Application This compound This compound (Ascorbic Acid + Rutin) Challenge Opposing Solubilities - Ascorbic Acid: Aqueous, Unstable - Rutin: Organic Solvent, Stable This compound->Challenge analysis Decision Adopt Dual-Stock Solution Approach Challenge->Decision leads to Rutin_Prep Protocol 1: Rutin in DMSO (Store at -80°C) Decision->Rutin_Prep Component 1 AA_Prep Protocol 2: Ascorbic Acid in Water (Prepare Fresh) Decision->AA_Prep Component 2 Final_Step Protocol 3: Combine Dilutions in Final Culture Medium Rutin_Prep->Final_Step AA_Prep->Final_Step

Caption: Logical workflow for preparing this compound solutions.

Diagram 2: Detailed Experimental Workflow

cluster_rutin Rutin Stock Preparation cluster_aa Ascorbic Acid Stock Preparation (Fresh) cluster_final Final Working Solution R1 Weigh Rutin R2 Dissolve in DMSO (Warm/Sonicate if needed) R1->R2 R3 Filter Sterilize (0.22 µm) R2->R3 R4 Aliquot & Store at -80°C R3->R4 F1 Thaw Rutin Aliquot R4->F1 A1 Weigh Ascorbic Acid A2 Dissolve in Sterile Water (Protect from Light) A1->A2 A3 Filter Sterilize (0.22 µm) A2->A3 F2 Dilute Rutin & Ascorbic Acid Separately into 37°C Medium A3->F2 F1->F2 F3 Add to Cell Culture F2->F3

Caption: Step-by-step experimental workflow diagram.

References

Application Note and Protocol for the Quantification of Ascorutin in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorutin, a combination of the flavonoid rutin and the essential vitamin ascorbic acid (Vitamin C), is utilized in pharmaceutical and nutraceutical applications for its antioxidant and vasoprotective properties. Accurate quantification of its components in plasma is crucial for pharmacokinetic and bioavailability studies in drug development. This document provides a detailed high-performance liquid chromatography (HPLC) method for the simultaneous determination of rutin and ascorbic acid in plasma samples. The method is designed to be robust, reproducible, and suitable for routine analysis in a clinical or research laboratory setting.

Experimental Protocols

Materials and Reagents
  • Rutin reference standard (≥95% purity)

  • Ascorbic acid reference standard (≥99% purity)

  • Internal Standard (IS), e.g., Isoascorbic acid or Quercetin

  • HPLC-grade acetonitrile and methanol

  • Metaphosphoric acid (MPA)

  • Ortho-phosphoric acid

  • Ammonium acetate

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (drug-free)

Instrumentation
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler with temperature control

  • Centrifuge

  • Vortex mixer

  • pH meter

Preparation of Solutions
  • Mobile Phase: A filtered and degassed solution of 0.1% v/v acetic acid in water and acetonitrile (75:25, v/v).[1][2][3] An alternative mobile phase can be a mixture of ammonium acetate buffer and acetonitrile (80:20, v/v), with the pH adjusted to 6.3 using orthophosphoric acid.[4]

  • Standard Stock Solutions: Prepare individual stock solutions of rutin and ascorbic acid (e.g., 1 mg/mL) in methanol and 10% metaphosphoric acid, respectively. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to create calibration standards.

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., 1 mg/mL) and dilute to an appropriate working concentration.

  • Precipitating Solution: 10% (w/v) Metaphosphoric Acid (MPA) in deionized water. This solution aids in protein precipitation and stabilizes ascorbic acid.[5][6]

Sample Preparation

A protein precipitation method is employed for the extraction of rutin and ascorbic acid from plasma.

  • Thaw frozen plasma samples at room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 400 µL of ice-cold 10% metaphosphoric acid to precipitate plasma proteins and stabilize ascorbic acid.[5][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[7]

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject a 20 µL aliquot into the HPLC system for analysis.

Chromatographic Conditions
  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% v/v acetic acid in water and acetonitrile (75:25, v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection Wavelength: 257 nm for simultaneous detection of ascorbic acid and rutin.[1][2][3]

  • Column Temperature: Ambient (~25°C).

  • Injection Volume: 20 µL.

Data Presentation

The quantitative data for the HPLC method validation are summarized in the tables below.

Table 1: Chromatographic Parameters
ParameterAscorbic AcidRutin
Retention Time (min) ~2.72~7.00
Tailing Factor < 1.5< 1.5
Theoretical Plates > 2000> 3000

Data based on representative values from the literature.[1][2]

Table 2: Method Validation Parameters
ParameterAscorbic AcidRutin
Linearity Range (µg/mL) 5.0 - 30.010.0 - 60.0
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) 1.061.89
LOQ (µg/mL) 3.546.31
Intra-day Precision (%RSD) < 2.0< 2.0
Inter-day Precision (%RSD) < 5.0< 5.0
Accuracy (% Recovery) 98 - 10298 - 102

Data synthesized from published methods.[1][2]

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (200 µL) is_add Add Internal Standard (20 µL) plasma->is_add precip Add 10% MPA (400 µL) (Protein Precipitation) is_add->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (12,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc Inject into HPLC (20 µL) filter->hplc

Caption: Workflow for plasma sample preparation and analysis.

Logical Relationship of Method Validation Parameters

validation_parameters method Validated HPLC Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq specificity Specificity method->specificity robustness Robustness method->robustness stability Stability method->stability

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for In Vivo Dosing of Ascorutin in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorutin, a combination of ascorbic acid (Vitamin C) and rutin (a flavonoid), is investigated for its potential therapeutic effects stemming from its antioxidant, anti-inflammatory, and vascular-protective properties. Murine models are invaluable for preclinical assessment of this compound's efficacy and safety. These application notes provide a comprehensive overview of in vivo dosing strategies, detailed experimental protocols, and insights into the molecular pathways influenced by this compound components in murine models.

Data Presentation: Dosing Strategies

The following tables summarize quantitative data from studies utilizing ascorbic acid and rutin, the components of this compound, in murine models. This information can guide the design of dosing regimens for this compound.

Table 1: Dosing Strategies for Ascorbic Acid in Murine Models

Indication Mouse Strain Route of Administration Dosage Frequency Duration Reference
Cancer (Glioma)C57BL/6Intraperitoneal (i.p.)1 g/kgDaily37 days[1]
Cancer (Ovarian, Pancreatic, Glioblastoma)Athymic Nude MiceIntraperitoneal (i.p.)4 g/kgOnce or twice dailyUntil tumor reached a certain size[2]
Radiation ExposureC57BL/6JIntraperitoneal (i.p.)3 g/kgSingle dose or two doses of 1.5 g/kgImmediately and/or up to 24h post-irradiation[3][4]
SepsisC57BL/6Not specifiedNot specifiedNot specifiedNot specified[5]
General ResearchMale miceOral5, 25, 125, and 625 mg/kgDaily11 days[6]

Table 2: Dosing Strategies for Rutin in Murine Models

Indication Mouse Strain Route of Administration Dosage Frequency Duration Reference
Aging (D-galactose induced)Not specifiedOral30 mg/kgDaily6 weeks[7]
Cancer (Leukemia Xenograft)Not specifiedIntraperitoneal (i.p.)120 mg/kgEvery 4 days36 days[8]
SchistosomiasisCD-1Oral20, 30, 40 mg/kgDaily14 days (toxicity study)[9]
Cancer (Leukemia)Not specifiedIntraperitoneal (i.p.)1, 10, and 20 mg/kgDaily32 days[10]
Cancer (Solid Tumor)Not specifiedIntraperitoneal (i.p.)25 and 50 mg/kgNot specifiedNot specified[11]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Solution for Intraperitoneal Injection

This protocol is a synthesized methodology based on common practices for administering ascorbic acid and rutin individually.

Materials:

  • Ascorbic Acid (pharmaceutical grade)

  • Rutin (-trihydrate, >95% purity)

  • Sterile physiological saline (0.9% NaCl)

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 7.5%)

  • Sterile water for injection

  • pH meter

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles (e.g., 25-27 gauge)

Preparation of this compound Solution (Example Concentration):

  • Ascorbic Acid Stock: Prepare a stock solution of ascorbic acid (e.g., 60 mg/mL) by dissolving it in sterile physiological saline.[3]

  • pH Adjustment: Adjust the pH of the ascorbic acid solution to approximately 7.0-7.4 by adding sodium bicarbonate solution dropwise while monitoring with a pH meter. This is crucial to prevent irritation upon injection.[3][6]

  • Rutin Suspension: Rutin has poor water solubility. It can be prepared as a suspension in a suitable vehicle like a 1% DMSO solution or sterile saline.[8] For a combined "this compound" formulation, the two components would ideally be co-formulated. If preparing fresh, the rutin suspension can be mixed with the pH-adjusted ascorbic acid solution just prior to administration.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter.

  • Final Concentration: The final concentration should be calculated based on the desired dosage (mg/kg) and the injection volume, which should not exceed 2-3 mL for an adult mouse.

Administration Procedure:

  • Animal Restraint: Properly restrain the mouse.

  • Injection Site: Locate the injection site in the lower abdominal quadrant, avoiding the midline.

  • Injection: Insert the needle at a shallow angle and inject the this compound solution slowly.

  • Monitoring: Monitor the animal for any signs of distress post-injection.

Protocol 2: Oral Gavage Administration of this compound

Materials:

  • This compound solution/suspension (prepared as above, potentially in distilled water for oral administration)

  • Animal feeding needles (gavage needles) appropriate for the size of the mouse

  • Syringes

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus.

  • Administration: Slowly administer the this compound solution. The volume should be appropriate for the mouse's size, typically not exceeding 10 ml/kg.[6]

  • Post-Administration Care: Return the mouse to its cage and monitor for any signs of discomfort or regurgitation.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by Rutin

Rutin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The following diagram illustrates the inhibitory effects of rutin on the PI3K/Akt/mTOR and NF-κB pathways.

Rutin_Signaling_Pathways Rutin Rutin PI3K PI3K Rutin->PI3K inhibits NFkB NF-κB Rutin->NFkB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Rutin's inhibitory effects on key signaling pathways.

Experimental Workflow for an In Vivo this compound Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a murine cancer model.

Experimental_Workflow start Tumor Cell Implantation (e.g., subcutaneous, orthotopic) tumor_growth Tumor Growth Monitoring (caliper measurements) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Administration (specify route, dose, frequency) randomization->treatment monitoring Monitor Animal Health & Body Weight treatment->monitoring endpoint Endpoint Measurement (e.g., tumor volume, survival) monitoring->endpoint analysis Tissue Collection & Analysis (e.g., histology, IHC, Western blot) endpoint->analysis end Data Analysis & Conclusion analysis->end

Caption: General experimental workflow for this compound efficacy studies.

Concluding Remarks

The provided application notes and protocols offer a foundational guide for researchers initiating in vivo studies with this compound in murine models. The dosing strategies, derived from studies on its individual components, ascorbic acid and rutin, serve as a starting point for experimental design. It is imperative to conduct pilot studies to determine the optimal and non-toxic dose of the combined this compound formulation for the specific murine model and disease context under investigation. The detailed protocols for preparation and administration, along with the visual representations of signaling pathways and experimental workflows, aim to facilitate methodologically sound and reproducible preclinical research.

References

Application Notes and Protocols for Ascorutin in Models of Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss in adults, characterized by progressive damage to the retinal microvasculature. Current research focuses on identifying therapeutic agents that can mitigate the pathological changes associated with DR. Ascorutin, a combination of the flavonoids ascorbic acid (Vitamin C) and rutin (a glycoside of quercetin), has demonstrated significant potential in preclinical studies. The protective effects of this compound are largely attributed to the synergistic antioxidant, anti-inflammatory, and anti-angiogenic properties of its components, primarily quercetin and rutin.

These application notes provide a comprehensive overview of the use of this compound and its active components in animal models of diabetic retinopathy, with detailed protocols for key experiments.

Mechanism of Action

In the context of diabetic retinopathy, the components of this compound, particularly quercetin and rutin, exert their therapeutic effects through multiple signaling pathways. Hyperglycemia-induced oxidative stress and inflammation are central to the pathogenesis of DR. Quercetin and rutin have been shown to counteract these processes by:

  • Reducing Oxidative Stress: They enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and increase the levels of reduced glutathione (GSH), a key cellular antioxidant.[1][2][3][4] They also directly scavenge reactive oxygen species (ROS), thereby reducing lipid peroxidation, measured by malondialdehyde (MDA) levels.[1][3][4]

  • Inhibiting Inflammation: Quercetin has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5][6] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7][8] Furthermore, quercetin can inhibit the NLRP3 inflammasome, another critical component of the inflammatory response.[7][9]

  • Suppressing Angiogenesis: A hallmark of proliferative diabetic retinopathy is the formation of new, leaky blood vessels, a process driven by vascular endothelial growth factor (VEGF). Both quercetin and rutin have been demonstrated to significantly reduce the expression of VEGF in the retina.[10][11][12][13][14][15][16]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of quercetin and rutin in rat models of diabetic retinopathy.

Table 1: Effects of Quercetin on Biochemical Markers in Diabetic Rat Retina

ParameterDiabetic Control (Mean ± SD/SEM)Quercetin-treated (Mean ± SD/SEM)Fold Change/Percentage Reductionp-valueReference
VEGF (pg/mg protein) 25.12 ± 4.2615.24 ± 2.01~40% reduction<0.05[15]
PKC-β (pg/mg protein) 131.19 ± 12.4273.50 ± 11.57~44% reduction<0.05[15]
Serum VEGF (pg/mL) 185.3 ± 10.2135.8 ± 9.7~27% reduction<0.01[10]
Serum MMP-9 (ng/mL) 4.2 ± 0.52.8 ± 0.4~33% reduction<0.01[10]
Retinal TNF-α (pg/mg protein) Markedly increasedSignificantly decreasedNot specified<0.05[7]
Retinal IL-1β (pg/mg protein) Markedly increasedSignificantly decreasedNot specified<0.05[7]
Retinal Glutathione (nmol/mg protein) Significantly decreasedSignificantly increasedNot specified<0.05[2]

Table 2: Effects of Rutin on Biochemical Markers in Diabetic Rat Retina

ParameterDiabetic Control (Mean ± SD/SEM)Rutin-treated (Mean ± SD/SEM)Fold Change/Percentage Reductionp-valueReference
Retinal VEGF (pg/mg protein) ~450~200~55% reduction<0.001[12][13]
Retinal TNF-α (pg/mg protein) ~150~75~50% reduction<0.001[12][13]
Retinal Glutathione (nmol/mg protein) ~4.5~7.5~67% increase<0.01[1][17]
Retinal TBARS (nmol/mg protein) ~3.5~2.0~43% reduction<0.05[1][3]
Retinal BDNF (pg/mg protein) 14.16 ± 2.323.76 ± 2.1~68% increase<0.05[1]

Table 3: Effects of Quercetin on Histological Parameters in Diabetic Rat Retina

ParameterDiabetic Control (Mean ± SD/SEM)Quercetin-treated (Mean ± SD/SEM)Changep-valueReference
Inner Nuclear Layer (INL) Thickness (µm) Significantly reducedPartially amelioratedIncrease<0.05[7][18][19]
Outer Nuclear Layer (ONL) Thickness (µm) Significantly reducedPartially amelioratedIncrease<0.05[7][18][19]
Ganglion Cell Layer (GCL) Cell Number Significantly reducedMarkedly increasedIncrease<0.05[7][18][19]
Retinal Arteriolar Diameter (µm) 62.99 ± 1.7455.23 ± 2.60Decrease<0.05[15]
Retinal Venular Diameter (µm) 97.38 ± 2.2082.94 ± 1.81Decrease<0.05[15]

Experimental Protocols

Induction of Diabetic Retinopathy in Rats (Streptozotocin Model)

This protocol describes the induction of type 1 diabetes in rats using a single intraperitoneal injection of streptozotocin (STZ).

Materials:

  • Streptozotocin (STZ)

  • 0.1 M citrate buffer (pH 4.5), cold

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Glucometer and glucose test strips

  • Insulin (optional, for long-term studies to prevent severe weight loss and mortality)

Procedure:

  • Fast the rats for 12-16 hours overnight with free access to water.

  • Prepare a fresh solution of STZ in cold 0.1 M citrate buffer immediately before use. A commonly used dose is 65 mg/kg body weight.[1][3][20]

  • Weigh each rat and calculate the required volume of the STZ solution.

  • Administer the STZ solution via a single intraperitoneal (IP) injection.

  • Return the rats to their cages with free access to food and water.

  • Monitor blood glucose levels 72 hours post-injection and then weekly. Blood is typically collected from the tail vein.

  • Confirm diabetes by a blood glucose level ≥ 250 mg/dL (13.9 mmol/L).[20]

  • For long-term studies, a small dose of long-acting insulin may be administered to prevent severe hyperglycemia and ketosis, while maintaining a diabetic state.

Administration of this compound Components (Quercetin/Rutin)

Materials:

  • Quercetin or Rutin

  • Vehicle (e.g., 0.5% sodium carboxymethylcellulose, saline)

  • Oral gavage needles

Procedure:

  • Prepare a suspension of quercetin or rutin in the chosen vehicle. A common dosage for quercetin is 150 mg/kg/day, and for rutin is 100 mg/kg/day.[3][10][11]

  • Administer the suspension orally via gavage once daily.

  • The treatment duration can vary depending on the study design, typically ranging from 5 weeks to 6 months.[1][3]

Electroretinography (ERG)

ERG is a non-invasive technique used to assess the function of the retina.

Materials:

  • ERG recording system

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., tropicamide)

  • Topical anesthetic (e.g., proparacaine)

  • Corneal electrode, reference electrode, and ground electrode

  • Ganzfeld dome

Procedure:

  • Dark-adapt the rats overnight (12 hours).

  • Anesthetize the rat and place it on a heated platform to maintain body temperature.

  • Dilate the pupils with a mydriatic agent.

  • Apply a topical anesthetic to the cornea.

  • Place the corneal electrode on the center of the cornea, the reference electrode subcutaneously on the head, and the ground electrode subcutaneously on the tail.

  • Position the rat's head inside the Ganzfeld dome.

  • Record scotopic (dark-adapted) and photopic (light-adapted) ERG responses to flashes of varying intensities.

  • Analyze the amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response). In diabetic rats, a reduction in the b-wave amplitude is a common finding.[21][22][23]

Retinal Histology (Hematoxylin and Eosin Staining)

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Mounting medium

Procedure:

  • Euthanize the rat and enucleate the eyes.

  • Fix the eyes in 4% PFA for 24 hours at 4°C.

  • Dehydrate the eyes through a graded series of ethanol.

  • Clear the tissue in xylene.

  • Embed the eyes in paraffin wax.

  • Section the paraffin-embedded eyes at a thickness of 5 µm using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with hematoxylin and then eosin according to standard protocols.[24][25]

  • Dehydrate, clear, and mount the stained sections with a coverslip.

  • Examine the retinal layers under a light microscope and measure the thickness of the different layers (e.g., INL, ONL) and count the number of cells in the ganglion cell layer.[7][18][19]

Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF

Materials:

  • Rat VEGF ELISA kit

  • Retinal tissue

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Microplate reader

Procedure:

  • Euthanize the rat and dissect the retinas.

  • Homogenize the retinal tissue in lysis buffer on ice.

  • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (retinal lysate).

  • Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • Perform the VEGF ELISA according to the manufacturer's instructions.[26][27][28][29] This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Incubating and washing.

    • Adding a substrate and stopping the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of VEGF in the samples based on the standard curve and normalize to the total protein concentration.

Visualization of Pathways and Workflows

experimental_workflow cluster_induction Diabetes Induction cluster_treatment Treatment cluster_analysis Analysis animal_model Wistar/Sprague-Dawley Rats stz_injection Streptozotocin (STZ) 65 mg/kg, IP animal_model->stz_injection diabetes_confirmation Blood Glucose ≥ 250 mg/dL stz_injection->diabetes_confirmation ascorutin_treatment This compound (Quercetin/Rutin) Oral Gavage diabetes_confirmation->ascorutin_treatment erg Electroretinography (ERG) diabetes_confirmation->erg Diabetic Control histology Retinal Histology (H&E) diabetes_confirmation->histology Diabetic Control biochemistry Biochemical Assays (ELISA) diabetes_confirmation->biochemistry Diabetic Control ascorutin_treatment->erg ascorutin_treatment->histology ascorutin_treatment->biochemistry

Caption: Experimental workflow for evaluating this compound in a diabetic retinopathy rat model.

nf_kb_pathway hyperglycemia Hyperglycemia ros Reactive Oxygen Species (ROS) hyperglycemia->ros nf_kb_activation NF-κB Activation ros->nf_kb_activation inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nf_kb_activation->inflammatory_cytokines This compound This compound (Quercetin/Rutin) This compound->ros Inhibits This compound->nf_kb_activation Inhibits

Caption: this compound's inhibition of the NF-κB inflammatory pathway in diabetic retinopathy.

vegf_pathway hyperglycemia Hyperglycemia oxidative_stress Oxidative Stress hyperglycemia->oxidative_stress pkc_activation PKC Activation oxidative_stress->pkc_activation vegf_expression VEGF Expression pkc_activation->vegf_expression angiogenesis Angiogenesis & Vascular Permeability vegf_expression->angiogenesis This compound This compound (Quercetin/Rutin) This compound->pkc_activation Inhibits This compound->vegf_expression Inhibits

Caption: this compound's role in the inhibition of the VEGF signaling pathway.

References

Application Notes: Ascorutin as a Positive Control in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of antioxidant research, the validation and interpretation of experimental results rely on the use of appropriate controls. A positive control, a substance with well-characterized antioxidant activity, serves as a critical benchmark to confirm that an assay is performing correctly and provides a reference for comparing the antioxidant capacity of test compounds.[1]

Ascorutin is a combination preparation containing two key antioxidant compounds: Ascorbic Acid (Vitamin C) and Rutin.

  • Ascorbic Acid is a powerful, water-soluble antioxidant that is widely used as a standard in many antioxidant capacity assays.[2]

  • Rutin is a flavonoid glycoside known for its potent antioxidant and anti-inflammatory properties.

While Ascorbic Acid alone is a more common positive control, the combination found in this compound presents a clinically relevant mixture of a vitamin and a flavonoid. These notes provide an overview of this compound's mechanism, quantitative data on its components, and detailed protocols for its use as a positive control in key antioxidant assays.

Mechanism of Antioxidant Action

The antioxidant effect of this compound is the result of the combined actions of its two components, which neutralize harmful free radicals, such as reactive oxygen species (ROS), through complementary mechanisms.

  • Ascorbic Acid (Vitamin C): As a potent reducing agent and free radical scavenger, ascorbic acid readily donates electrons to neutralize ROS.[3] This process converts highly reactive species into more stable, less harmful molecules. It can also regenerate other antioxidants, like α-tocopherol (Vitamin E), back to their active state. Ascorbic acid is also known to stimulate the biosynthesis and activation of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase.[4]

  • Rutin: This bioflavonoid exerts its antioxidant effects through several pathways. Its chemical structure allows it to directly scavenge free radicals. Furthermore, Rutin can upregulate the expression and activity of endogenous antioxidant enzymes and inhibit enzymes involved in generating ROS.[4]

  • Interaction between Ascorbic Acid and Rutin: The interaction between these two components can be complex. Some studies suggest that the combination of ascorbic acid and rutin can result in higher antioxidant properties compared to the individual compounds alone, indicating a synergistic or complementary action, particularly in cellular models.[4] Conversely, other research measuring total antioxidant activity in solution has reported an antagonistic effect, where the experimentally measured antioxidant activity of the combination was lower than the theoretical sum of the individual components.[5] This highlights the importance of context (in vitro solution vs. cellular environment) when evaluating their combined effects.

Antioxidant_Mechanism cluster_this compound This compound Components cluster_Radicals Harmful Species cluster_Outcome Cellular Protection Ascorbic_Acid Ascorbic Acid ROS Reactive Oxygen Species (ROS) Ascorbic_Acid->ROS Donates Electron Rutin Rutin Rutin->ROS Scavenges/Donates H+ Neutralized Stable, Less Harmful Molecules ROS->Neutralized is converted to Protection Reduced Oxidative Stress Neutralized->Protection Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reagents (e.g., DPPH, ABTS, FRAP) R1 Mix Sample/Control with Reagent Solution in 96-well plate P1->R1 P2 Prepare Serial Dilutions of Test Sample P2->R1 P3 Prepare Serial Dilutions of Positive Control (this compound/Ascorbic Acid) P3->R1 R2 Incubate in Dark (Specified Time & Temp) R1->R2 A1 Measure Absorbance with Spectrophotometer R2->A1 A2 Calculate % Inhibition A1->A2 A3 Plot Graph & Determine IC50 Value A2->A3 Positive_Control_Logic cluster_inputs Inputs cluster_results Expected Results Assay Antioxidant Assay (e.g., DPPH) Res_NC No/Minimal Activity (Baseline) Assay->Res_NC applied to Res_PC Known, High Activity (Validates Assay) Assay->Res_PC applied to Res_TS Measured Activity (Compared to Control) Assay->Res_TS applied to NC Negative Control (Solvent Only) NC->Assay PC Positive Control (this compound) PC->Assay TS Test Sample (Unknown) TS->Assay Res_PC->Res_TS Provides Benchmark for

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Ascorutin Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorutin, a combination of the flavonoid rutin and ascorbic acid (Vitamin C), is recognized for its antioxidant and vasoprotective properties. Emerging research highlights its potential as a potent anti-inflammatory agent. This document provides detailed application notes and protocols for utilizing cell-based assays to elucidate and quantify the anti-inflammatory effects of this compound. The described assays focus on key inflammatory pathways and markers, including the inhibition of pro-inflammatory cytokine production, suppression of the NF-κB signaling pathway, and reduction of oxidative stress. The synergistic action of rutin and ascorbic acid suggests that their combination in this compound may offer enhanced cytoprotective and anti-inflammatory benefits.[1][2][3][4]

Mechanism of Action: A Synergistic Approach

This compound's anti-inflammatory activity stems from the complementary actions of its two components. Rutin has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also suppresses the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes.[1][5] Ascorbic acid, a well-known antioxidant, further contributes by scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key driver of inflammation.[6][7] Studies suggest a synergistic effect when rutin and ascorbic acid are combined, leading to enhanced cytoprotection and a more potent inhibition of inflammatory processes, including the downregulation of NF-κB expression.[1][2][4]

Key Cell-Based Assays for a Comprehensive Evaluation

To thoroughly assess the anti-inflammatory properties of this compound, a multi-faceted approach employing a series of cell-based assays is recommended.

Pro-inflammatory Cytokine Production Assay

This assay quantifies the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Data Presentation: Inhibition of Pro-inflammatory Cytokine Production by this compound Components

TreatmentConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)Cell LineStimulantReference
Rutin10 µM~28.25%~32.25%RAW 264.7LPS[8]
Rutin50 µMNot Specified24.32%RAW 264.7LPS[9]
Ascorbic Acid500 µMSignificant DecreaseSignificant DecreaseMH-SLPS[10]
Quercetin-Rutin Blend10 µM~28.25%~32.25%RAW 264.7LPS[8]

Note: Data for the direct combination of Rutin and Ascorbic Acid in an LPS-stimulated macrophage model for both TNF-α and IL-6 is limited in the reviewed literature. The table presents data for the individual components and a blend to indicate potential efficacy.

Experimental Protocol: Measurement of TNF-α and IL-6 by ELISA

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or individual components) for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

NF-κB Activation Assay

This assay determines this compound's ability to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. A common method is to visualize the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Data Presentation: Inhibition of NF-κB Activation by this compound Components

TreatmentEffectCell LineStimulantReference
Rutin & Ascorbic Acid CombinationSignificantly silenced UV-induced NF-κB expressionHuman Keratinocytes & FibroblastsUV Radiation[2]
RutinInhibited phosphorylation of IκB and p65RAW 264.7LPS[11]
Ascorbic AcidInhibited TNFα-induced NF-κB activationHUVEC, HeLa, U937, HL-60, MCF7TNF-α[7][12]

Experimental Protocol: NF-κB (p65) Nuclear Translocation by Immunofluorescence

  • Cell Culture: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment and Stimulation: Pre-treat the cells with this compound, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against NF-κB p65.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Oxidative Stress Assay

This assay measures the capacity of this compound to reduce intracellular reactive oxygen species (ROS), a key contributor to inflammatory responses.

Data Presentation: Reduction of Oxidative Stress by this compound Components

TreatmentEffect on ROSCell LineStressorReference
Rutin & Ascorbic Acid CombinationStronger effect against UV-induced ROS generation than individual componentsHuman Keratinocytes & FibroblastsUV Radiation[2]
Quercetin-Rutin Blend (0.3 µM)78.2% reduction in intracellular ROSRAW 264.7LPS[8]
Ascorbic Acid (500 µM)Significantly decreased LPS-induced ROSMH-SLPS[10]

Experimental Protocol: Cellular ROS Detection using DCFH-DA

  • Cell Culture: Plate cells (e.g., RAW 264.7) in a 96-well black, clear-bottom plate and allow them to attach.

  • Treatment and Stimulation: Treat the cells with this compound and an inflammatory stimulus (e.g., LPS) or an oxidant like H2O2.

  • DCFH-DA Staining:

    • Remove the treatment media and wash the cells with warm PBS.

    • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Visualizing the Molecular Pathways and Experimental Processes

Diagrams created using Graphviz (DOT language)

G This compound's Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates ROS ROS TLR4->ROS Generates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates ROS->IKK Activates Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFκB_nuc->Genes Induces Transcription This compound This compound (Rutin + Ascorbic Acid) This compound->IKK Inhibits This compound->ROS Scavenges

This compound's Anti-inflammatory Signaling Pathway

G Experimental Workflow for Cytokine Measurement cluster_workflow Workflow Steps cluster_readout Readout step1 1. Seed Macrophage Cells (e.g., RAW 264.7) step2 2. Pre-treat with this compound step1->step2 step3 3. Stimulate with LPS step2->step3 step4 4. Incubate for 24 hours step3->step4 step5 5. Collect Supernatant step4->step5 step6 6. Quantify Cytokines (ELISA) step5->step6 readout TNF-α and IL-6 Levels step6->readout Provides Data On

Experimental Workflow for Cytokine Measurement

G Logical Relationship of Assays cluster_assays Cell-Based Assays cluster_effects Observed Effects This compound This compound Treatment Cytokine_Assay Cytokine Assay (TNF-α, IL-6) This compound->Cytokine_Assay NFkB_Assay NF-κB Activation Assay This compound->NFkB_Assay ROS_Assay Oxidative Stress Assay This compound->ROS_Assay Reduced_Cytokines Reduced Pro-inflammatory Cytokine Production Cytokine_Assay->Reduced_Cytokines Measures Inhibited_NFkB Inhibited NF-κB Activation NFkB_Assay->Inhibited_NFkB Measures Decreased_ROS Decreased Oxidative Stress ROS_Assay->Decreased_ROS Measures

Logical Relationship of this compound Evaluation Assays

Conclusion

The suite of cell-based assays described provides a robust framework for characterizing the anti-inflammatory properties of this compound. By quantifying its effects on pro-inflammatory cytokine production, NF-κB signaling, and oxidative stress, researchers can gain a comprehensive understanding of its mechanism of action. The synergistic potential of rutin and ascorbic acid makes this compound a promising candidate for further investigation as an anti-inflammatory therapeutic. The provided protocols and data summaries serve as a valuable resource for scientists and drug development professionals in this endeavor.

References

Application Notes and Protocols for Advanced Ascorutin Delivery Systems to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary goal of these advanced formulations is to increase the dissolution rate, improve absorption, and protect the active compounds from degradation in the gastrointestinal tract.[9][10][11] By encapsulating Ascorutin into nanocarriers, it is possible to achieve controlled release and targeted delivery, leading to improved pharmacokinetic profiles and enhanced biological activity.[12]

Featured Delivery Systems: A Comparative Overview

Several nanoparticle-based systems have shown promise for enhancing the bioavailability of flavonoids like rutin. These include solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions. The choice of delivery system can be tailored based on the desired release profile, stability requirements, and specific application.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different rutin-loaded nanoparticle formulations, providing a basis for comparison and selection of an appropriate delivery system.

Delivery SystemActive CompoundParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)In Vitro Release (24h)Bioavailability EnhancementReference
Rutin-loaded NanoemulsionRutin127~82-~65%-[13]
Rutin Inclusion ComplexesRutin-72.3021.9965-70% (48h)-[8]
Rutin-loaded SLNsRutin86.992.5-88.6% (8h)-[14]
Quercetin NanoparticlesQuercetin20 ± 3.6---Superior to non-nano[15][16][17]
Hesperidin NanoparticlesHesperidin----Enhanced therapeutic potential[15][16]
Rutin-loaded SEDDSRutin19.5---~6-fold increase[18]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-loaded solid lipid nanoparticles (SLNs).

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

Objective: To formulate this compound-loaded SLNs to improve oral bioavailability.

Materials:

  • Rutin

  • Ascorbic Acid

  • Glyceryl monostearate (GMS)

  • Polysorbate 80 (Tween 80)

  • Poloxamer 188

  • Phosphate buffered saline (PBS, pH 7.4)

  • Deionized water

Equipment:

  • High-shear homogenizer

  • Water bath

  • Magnetic stirrer with heating

  • Probe sonicator

  • Freeze dryer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the glyceryl monostearate (GMS) at 75°C in a water bath.

    • Disperse Rutin and Ascorbic Acid in the molten GMS under continuous stirring to form a clear lipid phase.

  • Preparation of the Aqueous Phase:

    • Dissolve Polysorbate 80 and Poloxamer 188 in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase (75°C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (8000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-shear homogenization at 15,000 rpm for 30 minutes.

    • Subsequently, sonicate the emulsion using a probe sonicator for 10 minutes to reduce the particle size further.

  • Cooling and Nanoparticle Formation:

    • Cool the nanoemulsion in an ice bath under gentle stirring to allow for the solidification of the lipid and the formation of SLNs.

  • Purification and Lyophilization:

    • Centrifuge the SLN dispersion to separate the nanoparticles from the unentrapped drug and excess surfactants.

    • Wash the pellet with deionized water and resuspend.

    • Freeze-dry the purified SLN dispersion to obtain a powdered form for long-term storage.

Protocol 2: Characterization of this compound-Loaded SLNs

Objective: To evaluate the physicochemical properties of the formulated SLNs.

A. Particle Size and Zeta Potential Analysis:

  • Dilute the SLN dispersion with deionized water.

  • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Determine the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.

B. Encapsulation Efficiency and Drug Loading:

  • Separate the unencapsulated this compound from the SLN dispersion by ultracentrifugation.

  • Quantify the amount of free drug in the supernatant using a validated HPLC-UV method.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

C. In Vitro Drug Release Study:

  • Use a dialysis bag method for the in vitro release study.

  • Place a known amount of this compound-loaded SLNs in a dialysis bag.

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 with 0.5% Tween 80) maintained at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the withdrawn samples using HPLC-UV.

  • Plot the cumulative percentage of drug release against time.

Visualizations: Diagrams and Workflows

Signaling Pathway: Potential Mechanism of Enhanced this compound Action

The enhanced bioavailability of this compound through nanodelivery systems can lead to more significant modulation of intracellular signaling pathways involved in its antioxidant and anti-inflammatory effects.

Signaling_Pathway Nano_this compound Nanoparticle-Encapsulated This compound Cell_Membrane Cell Membrane Nano_this compound->Cell_Membrane Enhanced Cellular Uptake ROS Reactive Oxygen Species (ROS) Nano_this compound->ROS Scavenging NFkB NF-κB Nano_this compound->NFkB Inhibition Nrf2 Nrf2 Nano_this compound->Nrf2 Activation ROS->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Upregulation Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->Antioxidant_Enzymes Upregulation

Caption: Enhanced cellular uptake of nano-Ascorutin and its downstream effects.

Experimental Workflow: SLN Preparation and Characterization

The following diagram illustrates the sequential steps involved in the synthesis and evaluation of this compound-loaded Solid Lipid Nanoparticles.

Experimental_Workflow Lipid_Phase Preparation of Lipid Phase Pre_Emulsion Formation of Pre-emulsion Lipid_Phase->Pre_Emulsion Aqueous_Phase Preparation of Aqueous Phase Aqueous_Phase->Pre_Emulsion Homogenization High-Shear Homogenization Pre_Emulsion->Homogenization Cooling Cooling and Nanoparticle Formation Homogenization->Cooling Purification Purification and Lyophilization Cooling->Purification Characterization Physicochemical Characterization Purification->Characterization Particle_Size Particle Size & Zeta Potential Characterization->Particle_Size EE_DL Encapsulation Efficiency & Drug Loading Characterization->EE_DL Release In Vitro Release Study Characterization->Release

Caption: Workflow for this compound-loaded SLN preparation and analysis.

Logical Relationship: Formulation Strategy to Bioavailability

This diagram outlines the logical progression from identifying the challenges of conventional this compound to the development of nanocarrier-based solutions for enhanced bioavailability.

Logical_Relationship Problem Problem: Low Bioavailability of Rutin Causes Causes: - Poor Solubility - Low Permeability - First-Pass Metabolism Problem->Causes Strategy Strategy: Nanoparticle Encapsulation Causes->Strategy Mechanisms Mechanisms of Enhancement: - Increased Surface Area - Protection from Degradation - Enhanced Permeation Strategy->Mechanisms Outcome Desired Outcome: Enhanced Bioavailability & Efficacy Mechanisms->Outcome

Caption: Rationale for using nanodelivery to improve this compound bioavailability.

References

Application Notes and Protocols for Immunohistochemical Detection of Ascorutin Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorutin is a combination drug composed of ascorbic acid (Vitamin C) and rutin (a flavonoid glycoside). It is utilized for its capillary-stabilizing, antioxidant, and anti-inflammatory properties.[1] Ascorbic acid is a potent antioxidant that can stimulate antioxidant enzyme biosynthesis and protect against oxidative damage.[2] Rutin, also known as vitamin P, modulates various signaling pathways involved in inflammation, apoptosis, and angiogenesis.[3][4][5] Understanding the cellular and tissue-level effects of this compound is crucial for preclinical and clinical research. Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of specific protein targets modulated by this compound.

This document provides a detailed protocol for the immunohistochemical detection of key molecular targets influenced by this compound, focusing on markers of oxidative stress and inflammation.

Potential Molecular Targets for this compound IHC Analysis

Based on the known mechanisms of ascorbic acid and rutin, the following protein markers are relevant for IHC analysis to assess the effects of this compound treatment:

  • Oxidative Stress Markers:

    • 4-HNE (4-Hydroxynonenal): A marker for lipid peroxidation, which increases during oxidative stress.[6][7]

    • 8-OHdG (8-hydroxy-2'-deoxyguanosine): A major product of DNA oxidation, serving as a biomarker of oxidative stress.[8]

    • Nitrotyrosine: A product of tyrosine nitration mediated by reactive nitrogen species, indicating oxidative damage.[7][8]

  • Inflammation Markers:

    • NF-κB (Nuclear Factor kappa B): A key transcription factor that regulates the expression of pro-inflammatory genes. Rutin has been shown to modulate NF-κB signaling.[3][9]

    • TNF-α (Tumor Necrosis Factor-alpha): A pro-inflammatory cytokine involved in systemic inflammation.[10]

    • IL-6 (Interleukin-6): A pleiotropic cytokine with a central role in inflammation and immune responses.[10]

  • Apoptosis and Angiogenesis Markers:

    • Bax (Bcl-2-associated X protein): A pro-apoptotic protein.[3]

    • Bcl-2 (B-cell lymphoma 2): An anti-apoptotic protein. The Bax/Bcl-2 ratio is a key indicator of apoptosis.[3]

    • VEGF (Vascular Endothelial Growth Factor): A critical signaling protein involved in angiogenesis.[11]

Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration

  • Immerse slides in two changes of xylene for 10 minutes each.

  • Immerse slides in two changes of 100% ethanol for 10 minutes each.

  • Immerse slides in 95% ethanol for 5 minutes.

  • Immerse slides in 70% ethanol for 5 minutes.

  • Rinse slides in running cold tap water for 5 minutes.[12]

2. Antigen Retrieval

  • Heat-Induced Epitope Retrieval (HIER): This is the most common method.

    • Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[12][13]

    • Heat the buffer with the slides to 95-100°C in a microwave, pressure cooker, or water bath and maintain for 20-40 minutes.[13]

    • Allow the slides to cool in the buffer for at least 20 minutes at room temperature.

    • Rinse slides with PBS (Phosphate-Buffered Saline).

3. Peroxidase Blocking

  • Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.[6][13]

  • Wash slides with PBS three times for 5 minutes each.[12]

4. Blocking Non-Specific Binding

  • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[12]

5. Primary Antibody Incubation

  • Drain the blocking solution without rinsing.

  • Apply the primary antibody diluted in antibody diluent (e.g., PBS with 1% BSA) to the sections.

  • Incubate overnight at 4°C in a humidified chamber.[12][13][14]

6. Secondary Antibody Incubation

  • Wash slides with PBS three times for 5 minutes each.

  • Apply a biotinylated or polymer-based HRP-conjugated secondary antibody according to the manufacturer's instructions.

  • Incubate for 30-60 minutes at room temperature.[12]

7. Detection

  • Wash slides with PBS three times for 5 minutes each.

  • If using a biotinylated secondary antibody, apply Streptavidin-HRP and incubate for 30 minutes at room temperature.[13]

  • Wash slides with PBS three times for 5 minutes each.

  • Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired stain intensity develops (monitor under a microscope).[12][13]

  • Stop the reaction by rinsing with distilled water.

8. Counterstaining

  • Counterstain with Hematoxylin to visualize cell nuclei.

  • Wash with running tap water.

  • "Blue" the sections in a suitable buffer or tap water.

9. Dehydration and Mounting

  • Dehydrate the sections through graded alcohols (e.g., 80%, 95%, 100% ethanol).[6]

  • Clear in two changes of xylene.

  • Apply mounting media and apply a coverslip.[6]

Data Presentation

Table 1: Recommended Primary Antibodies and Dilutions for IHC

Target ProteinMarker TypeRecommended Starting DilutionAntigen Retrieval Buffer
4-HNEOxidative Stress1:200 - 1:600[6]Sodium Citrate (pH 6.0)
8-OHdGOxidative Stress1:100 - 1:500Sodium Citrate (pH 6.0)
NitrotyrosineOxidative Stress1:100 - 1:400Tris-EDTA (pH 9.0)
NF-κB (p65)Inflammation1:100 - 1:500Sodium Citrate (pH 6.0)
TNF-αInflammation1:100 - 1:400Sodium Citrate (pH 6.0)
IL-6Inflammation1:100 - 1:500Tris-EDTA (pH 9.0)
BaxApoptosis1:100 - 1:400Sodium Citrate (pH 6.0)
Bcl-2Apoptosis1:100 - 1:500Tris-EDTA (pH 9.0)
VEGFAngiogenesis1:100 - 1:400Sodium Citrate (pH 6.0)

Note: Optimal antibody dilutions and antigen retrieval conditions should be determined empirically for each antibody and tissue type.

Mandatory Visualizations

IHC_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy & Analysis Dehydration->Microscopy

Caption: General Immunohistochemistry (IHC) Workflow.

Ascorutin_Signaling cluster_oxidative_stress Oxidative Stress cluster_inflammation Inflammation cluster_apoptosis Apoptosis This compound This compound (Ascorbic Acid + Rutin) ROS Reactive Oxygen Species (ROS) This compound->ROS inhibits NFkB NF-κB Pathway This compound->NFkB inhibits Bax Bax (Pro-apoptotic) This compound->Bax promotes Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits LipidPeroxidation Lipid Peroxidation (4-HNE) ROS->LipidPeroxidation DNA_Damage DNA Damage (8-OHdG) ROS->DNA_Damage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Key Signaling Pathways Modulated by this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Ascorutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ascorutin is a combination of ascorbic acid (Vitamin C) and rutin. The following application notes and protocols are based on the known immunomodulatory effects of its individual components. Direct experimental data on the effects of the combined product "this compound" on immune cells using flow cytometry is limited in publicly available scientific literature. The described effects are extrapolated from studies on ascorbic acid and rutin individually and should be validated experimentally.

Introduction

This compound, a combination of ascorbic acid and the flavonoid rutin, presents a subject of interest for immunomodulatory research due to the well-documented effects of its components on the immune system. Ascorbic acid is a potent antioxidant and an essential micronutrient that supports various cellular functions of both the innate and adaptive immune systems.[1] Rutin, a glycoside of the flavonoid quercetin, has demonstrated significant anti-inflammatory and antioxidant properties. This document provides detailed protocols for the analysis of immune cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of heterogeneous populations.

Data Presentation: Potential Effects of this compound on Immune Cell Subsets

The following tables summarize the potential quantitative changes in immune cell populations and surface marker expression following treatment with this compound, based on the known effects of ascorbic acid and rutin.

Table 1: Potential Effects on T Cell Subsets

Cell TypeMarkerExpected Change with this compoundReference (Component)
CD4+ T CellsCD25 (IL-2Rα)Ascorbic Acid
CD4+ T CellsCD69Ascorbic Acid
CD8+ T CellsIFN-γAscorbic Acid
Regulatory T cells (Tregs)FoxP3Ascorbic Acid

Table 2: Potential Effects on B Cell Subsets

Cell TypeMarkerExpected Change with this compoundReference (Component)
PlasmablastsCD19+CD38hiAscorbic Acid
Memory B CellsCD19+CD27+↑/↓ (Context-dependent)Ascorbic Acid

Table 3: Potential Effects on Macrophage Polarization

Cell TypeMarkerExpected Change with this compoundReference (Component)
M1 MacrophagesCD80, CD86Rutin
M1 MacrophagesTNF-α, IL-6Rutin
M2 MacrophagesCD163, CD206Rutin
M2 MacrophagesIL-10Rutin

Table 4: Potential Effects on Dendritic Cell Maturation

Cell TypeMarkerExpected Change with this compoundReference (Component)
Mature Dendritic CellsCD80, CD86Ascorbic Acid, Rutin
Mature Dendritic CellsMHC Class IIAscorbic Acid, Rutin
Mature Dendritic CellsIL-12Ascorbic Acid

Experimental Protocols

Protocol 1: Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: Aspirate the upper layer (plasma) and carefully collect the buffy coat layer containing PBMCs.

  • Washing: Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using trypan blue exclusion.

Protocol 2: In Vitro Treatment of Immune Cells with this compound
  • Cell Seeding: Seed the isolated PBMCs or specific immune cell subsets (e.g., purified T cells, monocytes) in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • This compound Preparation: Prepare a stock solution of this compound (or ascorbic acid and rutin individually) in an appropriate solvent (e.g., sterile water for ascorbic acid, DMSO for rutin). Further dilute to the desired working concentrations in cell culture medium.

  • Cell Treatment: Add the this compound solution to the cell cultures at various concentrations. Include an untreated control and a vehicle control (if using a solvent like DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Stimulation (Optional): For studying activation or differentiation, stimulate the cells with appropriate stimuli (e.g., LPS for monocytes/dendritic cells, anti-CD3/CD28 for T cells) in the presence or absence of this compound for the final hours of incubation.

Protocol 3: Flow Cytometry Staining and Analysis
  • Cell Harvesting: Harvest the cells from the culture plates and transfer them to FACS tubes.

  • Washing: Wash the cells with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).

  • Fc Receptor Blocking: Incubate the cells with an Fc block reagent for 10 minutes to prevent non-specific antibody binding.

  • Surface Staining: Add a cocktail of fluorescently conjugated antibodies against the surface markers of interest (see suggested panels below). Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Viability Staining: Resuspend the cells in a buffer containing a viability dye (e.g., 7-AAD, DAPI) to exclude dead cells from the analysis.

  • Intracellular Staining (Optional): For intracellular targets (e.g., cytokines, transcription factors), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions before adding antibodies against intracellular proteins.

  • Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.

  • Data Analysis: Analyze the acquired data using flow cytometry analysis software. Use appropriate gating strategies to identify cell populations and quantify marker expression.

Suggested Antibody Panels (Human):

  • T Cell Panel: CD3, CD4, CD8, CD25, CD69, FoxP3, IFN-γ

  • B Cell Panel: CD19, CD27, CD38, IgD

  • Macrophage Polarization Panel: CD14, CD80, CD86, CD163, CD206

  • Dendritic Cell Maturation Panel: CD11c, HLA-DR, CD80, CD86, CD83

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_flow_cytometry Flow Cytometry pb_iso PBMC Isolation cell_culture Cell Culture & Treatment (this compound) pb_iso->cell_culture Immune Cells staining Antibody Staining cell_culture->staining acquisition Data Acquisition staining->acquisition analysis Data Analysis acquisition->analysis

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathways cluster_this compound This compound Components cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes ascorbic_acid Ascorbic Acid nfkb NF-κB Pathway ascorbic_acid->nfkb rutin Rutin rutin->nfkb mapk MAPK Pathway rutin->mapk pi3k_akt PI3K/Akt/mTOR Pathway rutin->pi3k_akt inflammation ↓ Pro-inflammatory Cytokines nfkb->inflammation prolif Modulation of Proliferation mapk->prolif diff Modulation of Differentiation pi3k_akt->diff pi3k_akt->prolif

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ascorutin Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ascorutin (a combination of ascorbic acid and rutin) in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the desired outcome (e.g., antioxidant, anti-inflammatory, or cytotoxic effects). A common starting point, based on studies with human keratinocytes and fibroblasts, is a combination of 100 µM ascorbic acid and 25 µM rutin .[1][2] However, it is crucial to perform a dose-response study to determine the optimal concentrations for your specific experimental model.

Q2: How should I prepare a stock solution of this compound?

A2: Due to the instability of ascorbic acid in aqueous solutions, it is recommended to prepare fresh solutions for each experiment.

  • Ascorbic Acid: Prepare a stock solution in sterile, deionized water or a suitable buffer. Protect the solution from light by using an amber tube or wrapping the container in aluminum foil.

  • Rutin: Rutin has low water solubility and is often dissolved in an organic solvent like DMSO to create a stock solution.

  • Combination: For combined application, prepare individual stock solutions and then dilute them to the final desired concentration in the cell culture medium immediately before use. Avoid preparing a combined stock solution for long-term storage due to potential stability issues.

Q3: I am observing precipitation in my cell culture medium after adding this compound. What should I do?

A3: Precipitation can occur for several reasons:

  • High Concentration: The concentrations of ascorbic acid or rutin may be too high for the solubility limits in your culture medium. Try using lower concentrations or a different solvent for your stock solution (ensure solvent toxicity is evaluated).

  • Temperature Shifts: Moving media between cold storage and a 37°C incubator can cause components to precipitate. Pre-warm the media to 37°C before adding the this compound solution.

  • pH Instability: Changes in the pH of the culture medium can affect the solubility of the compounds. Ensure your medium is properly buffered.

  • Interaction with Media Components: this compound components may interact with salts or other elements in the culture medium.[3] If precipitation persists, consider testing the solubility in a simpler basal medium.

Q4: For how long is this compound stable in cell culture medium?

A4: Ascorbic acid is known to be unstable in cell culture media, with its stability being influenced by factors such as pH, temperature, and the presence of metal ions.[4] It can oxidize and generate hydrogen peroxide, which may lead to cytotoxicity.[5] Therefore, it is recommended to:

  • Prepare fresh this compound-containing media for each experiment.

  • For longer incubation periods, consider replacing the media at regular intervals to maintain a consistent concentration.

  • Alternatively, more stable derivatives of ascorbic acid, such as ascorbate-2-phosphate, can be used.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Experimental Results
Possible Cause Suggested Solution
Degradation of Ascorbic Acid Prepare fresh stock solutions of ascorbic acid for each experiment. Protect solutions from light and heat. Consider using a more stable derivative like ascorbate-2-phosphate for long-term studies.
Synergistic or Antagonistic Effects The combination of ascorbic acid and rutin can have synergistic or antagonistic effects depending on the concentrations and the specific endpoint being measured.[6][7][8] Conduct thorough dose-response studies for both individual components and their combination to characterize their interaction in your model system.
Pro-oxidant Effect of High Ascorbic Acid Concentrations At high concentrations, ascorbic acid can act as a pro-oxidant and induce cytotoxicity through the generation of hydrogen peroxide.[5][9] If observing unexpected cell death, consider lowering the ascorbic acid concentration and measuring hydrogen peroxide levels in your media.
Cell Line Specific Responses Different cell lines can have varying sensitivities to this compound. The cytotoxic effects of ascorbic acid have been shown to be cell-line dependent.[10] Optimize the concentration for each cell line used.
Problem 2: High Cell Toxicity or Apoptosis
Possible Cause Suggested Solution
Cytotoxic Concentrations The concentrations of ascorbic acid and/or rutin may be in the cytotoxic range for your specific cell type. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 values and select non-toxic concentrations for your experiments. For some cancer cell lines, rutin has been shown to be toxic in the range of 125–250 µM.[1] High concentrations of ascorbic acid (in the mM range) can also be cytotoxic to cancer cells.[10][11]
Hydrogen Peroxide Generation As mentioned, ascorbic acid can generate H2O2 in the culture medium, leading to apoptosis.[5] This effect can be dependent on the type of culture medium used. To confirm this, you can add catalase to the medium to see if it rescues the cells.
Solvent Toxicity If using a solvent like DMSO for rutin, ensure the final concentration in the culture medium is not toxic to the cells (typically below 0.5%). Run a vehicle control to assess solvent toxicity.

Data Presentation

Table 1: Summary of this compound Concentrations Used in In Vitro Studies

Cell TypeAscorbic Acid Conc.Rutin Conc.Assay TypeObserved EffectReference
Human Keratinocytes100 µM25 µMCytoprotection (UV)Synergistic protection against UV-induced damage[1][12]
Human Fibroblasts100 µM25 µMCytoprotection (UV)Synergistic protection against UV-induced damage[2][13]
H9c2 Cardiomyocytes-50 µMAnti-hypertrophyDownregulation of phosphorylated JNK1/2[14][15]
HepG2 (Hepatocellular Carcinoma)Part of RAM comboPart of RAM comboCytotoxicity (MTT)IC50 of 47.99 µg/ml (for the combination)
L929 (Fibroblast)Part of RAM comboPart of RAM comboCytotoxicity (MTT)IC50 of 23.612 µg/ml (for the combination)
Murine Breast Cancer (4T1)100 and 200 µg/ml-Proliferation (MTT)Significant inhibition of proliferation[16]
Murine Colon Cancer (CT26)100 and 200 µg/ml-Proliferation (MTT)Significant inhibition of proliferation[16]
Human Oral Cancer (OECM-1)0-10 mM-Cytotoxicity (MTT)Dose-dependent decrease in cell viability[17]
Human Oral Normal (SG)0-10 mM-Cytotoxicity (MTT)Dose-dependent decrease in cell viability[17]

Experimental Protocols

General Protocol for Determining Optimal this compound Concentration (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of this compound Solutions: Prepare fresh stock solutions of ascorbic acid (in sterile water or PBS) and rutin (in DMSO). Serially dilute the stock solutions in complete cell culture medium to achieve a range of final concentrations. Also, prepare combinations of both at various ratios.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of ascorbic acid, rutin, or their combination. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot the viability against the concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Western Blot Analysis of NF-κB Pathway Activation

This protocol provides a framework for assessing the effect of this compound on the NF-κB signaling pathway.

  • Cell Treatment: Treat cells with the determined optimal concentration of this compound for a specific duration. You may also include a positive control for NF-κB activation (e.g., TNF-α or LPS).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and compare the treated samples to the controls.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding (96-well plate) treatment Treat Cells with This compound Concentrations prep_cells->treatment prep_this compound Prepare Fresh This compound Solutions prep_this compound->treatment incubation Incubate for Desired Duration treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance calc_viability Calculate % Cell Viability absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for optimizing this compound concentration using an MTT assay.

Signaling_Pathway This compound Modulation of NF-κB and Nrf2 Signaling Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway This compound This compound (Ascorbic Acid + Rutin) nfkb_ikb NF-κB-IκBα (Inactive) This compound->nfkb_ikb Inhibits (Anti-inflammatory) nrf2_keap1 Nrf2-Keap1 (Inactive) This compound->nrf2_keap1 Activates (Antioxidant) ros Oxidative Stress (e.g., UV, H2O2) ros->nfkb_ikb Stimulates ros->nrf2_keap1 Stimulates ikb IκBα nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nfkb_nucleus NF-κB Translocation to Nucleus nfkb->nfkb_nucleus nfkb_ikb->ikb Degradation nfkb_ikb->nfkb Activation inflammation Inflammatory Gene Expression nfkb_nucleus->inflammation keap1 Keap1 nrf2 Nrf2 nrf2_nucleus Nrf2 Translocation to Nucleus nrf2->nrf2_nucleus nrf2_keap1->nrf2 Activation are ARE (Antioxidant Response Element) nrf2_nucleus->are antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes

Caption: this compound's dual role in modulating inflammatory and antioxidant pathways.

References

Technical Support Center: Troubleshooting Ascorutin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Ascorutin in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water complex?

This compound is a combination preparation containing two active ingredients: Ascorbic Acid (Vitamin C) and Rutin (a bioflavonoid).[1][2][3] The complexity of its aqueous solubility arises from the significantly different solubility profiles of its components.

  • Ascorbic Acid: This component is very soluble in water, with a solubility of about 330 g/L.[4][5][6] However, its stability is a major concern as it is prone to oxidation, a process accelerated by factors like neutral to alkaline pH, the presence of oxygen, and metal ions.[7][8][9]

  • Rutin: In contrast, Rutin has poor water solubility.[10][11] Its solubility is highly dependent on the pH of the solution, showing a significant increase in alkaline conditions (pH above 7.5) where its hydroxyl groups become ionized.[10][11]

Therefore, achieving a stable solution of this compound requires balancing the conditions to dissolve the poorly soluble Rutin without degrading the unstable Ascorbic Acid.

Q2: I'm observing a precipitate in my this compound solution. What is the likely cause?

Precipitation in an this compound solution is most commonly due to the low solubility of Rutin, especially in neutral or acidic aqueous environments. If the pH of your solution is not sufficiently alkaline, Rutin will not fully dissolve or may precipitate out over time.

Q3: My this compound solution is turning a yellowish color. What does this indicate?

A yellowish discoloration in your this compound solution is a common indicator of the degradation of Ascorbic Acid.[7] Ascorbic Acid is susceptible to oxidation, and this process can be accelerated by exposure to light, air (oxygen), high temperatures, and the presence of metal ions.

Q4: Can I heat the solution to improve the solubility of this compound?

While gentle heating can increase the dissolution rate of many compounds, caution is advised with this compound. High temperatures can accelerate the degradation of Ascorbic Acid.[9][12] If heating is necessary, it should be done minimally and the solution should be protected from light and oxygen.

Troubleshooting Guides

Issue 1: this compound powder is not fully dissolving in my aqueous buffer.

  • Troubleshooting Steps:

    • Verify the pH of your solvent: Rutin's solubility dramatically increases at a pH above 7.5.[10][11] Measure the pH of your solution and adjust it to a slightly alkaline range if your experimental conditions permit.

    • Consider a co-solvent system: If adjusting the pH is not an option, the use of a water-miscible organic co-solvent can enhance the solubility of Rutin. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[13] Start with a small percentage of the co-solvent and gradually increase it until the this compound dissolves.

    • Particle size reduction: Although less common in a lab setting for immediate use, micronization of the this compound powder can increase the surface area and improve the dissolution rate.[13]

  • Logical Workflow for Troubleshooting Dissolution:

    G start This compound not dissolving check_ph Is pH > 7.5? start->check_ph adjust_ph Adjust pH to > 7.5 (if possible) check_ph->adjust_ph No not_dissolved Precipitate remains check_ph->not_dissolved Yes use_cosolvent Consider using a co-solvent (e.g., Ethanol, PEG) adjust_ph->use_cosolvent Failure/Not an option dissolved Problem Solved adjust_ph->dissolved Success use_cosolvent->dissolved Success

    Troubleshooting workflow for this compound dissolution.

Issue 2: My this compound solution is initially clear but a precipitate forms over time.

  • Troubleshooting Steps:

    • Monitor the pH: The pH of the solution may be drifting over time. Ensure your solution is adequately buffered to maintain the desired alkaline pH.

    • Protect from Light and Air: Ascorbic Acid degradation can lead to changes in the solution that may affect the stability of the mixture. Store your solution in an amber vial and minimize headspace to reduce oxygen exposure.[7]

    • Consider Cyclodextrins: For long-term stability and enhanced solubility of Rutin, consider forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[14][15]

Issue 3: The solution is clear, but I suspect the Ascorbic Acid is degrading.

  • Troubleshooting Steps:

    • Control the Environment: Prepare solutions fresh and use them promptly. If storage is necessary, keep the solution at a low temperature (2-8 °C), protected from light, and in a container with minimal headspace to limit oxygen exposure.[7][16]

    • Use Deoxygenated Solvents: Purging your aqueous solvent with an inert gas like nitrogen or argon before dissolving the this compound can help to minimize the initial amount of dissolved oxygen.[7]

    • Add a Chelating Agent: The presence of metal ions (e.g., copper, iron) can catalyze the oxidation of Ascorbic Acid.[7] Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Signaling Pathway of Ascorbic Acid Degradation:

    G Ascorbic_Acid Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid (Oxidized Form) Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Oxygen Oxygen Oxygen->Dehydroascorbic_Acid Metal_Ions Metal Ions (Cu2+, Fe3+) Metal_Ions->Dehydroascorbic_Acid catalyzes High_pH Alkaline pH High_pH->Dehydroascorbic_Acid accelerates Light_Heat Light / Heat Light_Heat->Dehydroascorbic_Acid accelerates

    Factors leading to Ascorbic Acid degradation.

Data Presentation

Table 1: Solubility of Ascorbic Acid and Rutin under Different Conditions

CompoundSolventTemperature (°C)pHSolubilityReference
Ascorbic Acid Water25Acidic (Optimal Stability at pH 5-6)330 g/L[4][5]
Water25AlkalineHighly Soluble (but unstable)[5]
Ethanol25-20 g/L[4]
Rutin Water25NeutralVery Poorly Soluble[10][11]
Water257.5~0.8 mg/mL[10]
Water25> 7.5Significantly Increased[10][11]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution using pH Adjustment

  • Buffer Preparation: Prepare an aqueous buffer solution with a pH in the range of 7.5-8.0. A phosphate or borate buffer can be suitable, depending on experimental compatibility. Ensure the buffer components do not interact with this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the this compound powder to the prepared alkaline buffer.

  • Mixing: Stir the solution at room temperature, protected from light, until the powder is completely dissolved. Gentle warming (not exceeding 40°C) can be applied briefly if necessary, but is not ideal.

  • Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 µm syringe filter.

  • Storage: Use the solution immediately. If short-term storage is required, place it in a sealed, light-protected container at 2-8°C.

Protocol 2: Enhancing Rutin Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is adapted for enhancing the solubility of the Rutin component, which can then be combined with Ascorbic Acid.

  • Molar Ratio Calculation: Determine the required amounts of Rutin and HP-β-CD for a 1:1 molar ratio.

  • HP-β-CD Dissolution: Dissolve the calculated amount of HP-β-CD in the desired volume of aqueous buffer with gentle stirring.

  • Rutin Addition: Add the calculated amount of Rutin powder to the HP-β-CD solution.

  • Complexation: Stir the mixture at room temperature for 24 hours, ensuring it is protected from light. This allows for the formation of the Rutin-HP-β-CD inclusion complex.

  • Ascorbic Acid Addition: Once the Rutin complex is fully dissolved, the Ascorbic Acid can be added to the solution.

  • Final Steps: Proceed with your experiment, keeping in mind the stability considerations for Ascorbic Acid.

References

Technical Support Center: Ascorutin Stability in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Ascorutin during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experiments?

This compound is a combination drug containing ascorbic acid (Vitamin C) and rutin (a flavonoid).[1] It is valued for its antioxidant and capillary-strengthening properties.[1] Stability is a critical concern because ascorbic acid is highly susceptible to degradation from various environmental factors, which can compromise the accuracy and reproducibility of experimental results.[2] Rutin is generally more stable but can also degrade under certain conditions.[3]

Q2: What are the primary factors that cause this compound degradation?

The primary factors leading to the degradation of this compound, primarily its ascorbic acid component, are:

  • pH: Ascorbic acid is more stable in acidic conditions and degrades rapidly in alkaline environments.[4][5] Rutin is most stable in acidic to neutral pH (around 4-6) and becomes unstable in alkaline conditions.[6][7]

  • Temperature: Elevated temperatures accelerate the degradation of both ascorbic acid and rutin.[4][6]

  • Light: Both components, particularly rutin and ascorbic acid solutions, are sensitive to light and can undergo photodegradation.[2][6]

  • Oxidation: Ascorbic acid is a potent reducing agent and is easily oxidized, especially in the presence of oxygen and metal ions like copper and iron.[8]

  • Presence of Enzymes: In biological samples, enzymes like ascorbic acid oxidase can rapidly degrade ascorbic acid.[9]

Q3: How can I prepare a stable this compound solution for my experiments?

To prepare a stable solution:

  • Use deoxygenated solvents: Purge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon to remove dissolved oxygen.[6]

  • Control pH: Prepare solutions in a slightly acidic buffer (pH 4-6) to enhance the stability of both components.[6][8]

  • Work at low temperatures: Prepare solutions on ice and store them at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term stock solutions).[6]

  • Protect from light: Use amber-colored vials or wrap containers with aluminum foil to prevent light exposure.[2]

  • Prepare fresh: It is always best practice to prepare this compound solutions fresh on the day of the experiment. Aqueous solutions are not recommended for storage for more than a day.[6]

Q4: Can rutin help stabilize ascorbic acid?

Yes, some studies suggest that rutin can have a synergistic or protective effect on ascorbic acid, enhancing its antioxidant activity and stability.[10][11] However, the degradation of ascorbic acid can also sometimes lead to the degradation of other compounds.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected this compound concentration in results. Degradation of this compound during sample preparation or analysis.Review your protocol against the stability recommendations (pH, temperature, light, oxygen). Prepare fresh solutions and analyze them promptly.
Color change in the this compound solution (e.g., yellowing or browning). Degradation of ascorbic acid or rutin. At alkaline pH, rutin degradation can cause color changes.[7]Discard the solution. Prepare a fresh solution under optimal stability conditions (acidic pH, protection from light, low temperature).
Precipitation in the aqueous this compound solution. Poor solubility of rutin at neutral or acidic pH.Rutin's solubility is low in water but increases in alkaline conditions or with the use of co-solvents like DMSO or DMF.[7] For aqueous buffers, ensure the final concentration does not exceed its solubility limit at that specific pH.[7]
High variability between replicate samples. Inconsistent handling of samples, leading to differential degradation.Standardize your experimental workflow. Ensure all samples are processed under identical conditions (time, temperature, light exposure). Use a validated analytical method for quantification.

Quantitative Data on Stability

The stability of this compound is highly dependent on its environment. The following tables summarize the stability of its components under various conditions.

Table 1: Stability of Ascorbic Acid

Condition Observation Reference
pH Highly sensitive to alkaline pH, showing significant degradation. Stable in acidic conditions.[4][5]
Temperature Stable between 35-40°C, but degrades rapidly between 60-80°C.[4]
Oxidative Stress Significant degradation when exposed to 30% hydrogen peroxide.[4]
Photostability Generally stable under photolytic conditions.[4][5]
Aqueous Solution (pH ~5.7) Approximately 1% loss per day over the first 3 days of storage.[8][13]

Table 2: Stability of Rutin

Condition Observation Reference
pH Most stable at pH 4-6. Degrades in alkaline conditions (e.g., 10% decrease in 30 mins at pH 11).[6][7][14]
Temperature Stable at 70°C.[15]
Light (UV) Stable when exposed to UV light (254 nm).[15]
Oxidative Stress Stable in 0.3% hydrogen peroxide.[15]
Aqueous Solution Not recommended for storage for more than one day.[6]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

  • Materials:

    • This compound powder (containing known percentages of ascorbic acid and rutin)

    • HPLC-grade water or a suitable buffer (e.g., 0.1% acetic acid in water)

    • Inert gas (Nitrogen or Argon)

    • Amber volumetric flasks

    • Sonicator

  • Procedure:

    • Deoxygenate the solvent by bubbling with inert gas for 15-20 minutes.

    • Accurately weigh the required amount of this compound powder.

    • Transfer the powder to an amber volumetric flask.

    • Add a small amount of the deoxygenated solvent and sonicate for 5-10 minutes to aid dissolution.

    • Bring the solution to the final volume with the deoxygenated solvent.

    • If not for immediate use, store the solution at -20°C or -80°C. For short-term storage, keep at 2-8°C and use within 24 hours.[6]

Protocol 2: Quantification of this compound by HPLC

This protocol provides a method for the simultaneous determination of ascorbic acid and rutin.[16][17][18]

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: Phenomenex C18 (or equivalent)

    • Mobile Phase: 0.1% v/v acetic acid in water and acetonitrile (75:25, v/v)

    • Flow Rate: 1 mL/min (isocratic)

    • Detection Wavelength: 257 nm

    • Temperature: Ambient

  • Procedure:

    • Prepare standard solutions of ascorbic acid and rutin of known concentrations.

    • Prepare the sample solution of this compound.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the peaks based on the retention times of the standards (approx. 2.72 min for ascorbic acid and 7.00 min for rutin).[16][17]

    • Construct a calibration curve to determine the concentration of each component in the sample.

Visualizations

cluster_factors Degradation Factors cluster_this compound This compound cluster_degradation Degradation Products pH pH (Alkaline) This compound Ascorbic Acid + Rutin pH->this compound accelerates Temp High Temperature Temp->this compound accelerates Light Light Exposure Light->this compound induces Oxygen Oxygen / Metal Ions Oxygen->this compound oxidizes Degraded Degraded Products (Loss of Activity) This compound->Degraded

Factors leading to this compound degradation.

start Start: Prepare this compound Solution step1 Use Deoxygenated Solvent (N2 or Ar purge) start->step1 step2 Maintain Acidic pH (pH 4-6) step1->step2 step3 Work at Low Temperature (on ice) step2->step3 step4 Protect from Light (Amber vials) step3->step4 step5 Perform Experiment Promptly step4->step5 end End: Stable this compound for Experiment step5->end

Workflow for preparing stable this compound solutions.

References

Technical Support Center: Ascorutin Interference with Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the interference of Ascorutin with common laboratory assays. The troubleshooting guides and FAQs are designed to help identify, understand, and mitigate potential analytical errors caused by this supplement.

The primary source of interference from this compound is its ascorbic acid (Vitamin C) component, a powerful reducing agent.[1] The effects of the rutin component are less documented but will be addressed based on available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with laboratory assays?

This compound is a combination supplement containing ascorbic acid (Vitamin C) and rutin (a flavonoid glycoside). The interference with laboratory assays is overwhelmingly caused by ascorbic acid. Due to its strong antioxidant and reducing properties, ascorbic acid can chemically interact with reagents in various analytical tests, particularly those involving oxidation-reduction (redox) reactions.[1][2] This interaction can lead to the consumption of critical reagents or the generation of interfering substances, resulting in falsely elevated or depressed analyte measurements.[3][4]

Q2: Which laboratory assays are most commonly affected by this compound?

A wide range of assays are susceptible to interference from the ascorbic acid in this compound. These include:

  • Clinical Chemistry (Serum/Plasma): Tests for glucose, cholesterol, triglycerides, uric acid, creatinine, bilirubin, and lactate can be affected.[3][5] Additionally, potentiometric assays for electrolytes like sodium, potassium, and calcium may also show interference.[1][5]

  • Urinalysis (Dipstick Methods): High urinary concentrations of ascorbic acid can lead to false-negative results for glucose, hemoglobin (blood), bilirubin, and nitrites.[6][7]

  • Point-of-Care Testing: Glucose meters, particularly those based on glucose oxidase strip technology, are highly susceptible to interference, which can lead to falsely elevated glucose readings.[2][8]

  • Coagulation Assays: While the primary concern is ascorbic acid, some in vitro studies suggest that very high concentrations of rutin may prolong the activated partial thromboplastin time (aPTT).[9]

Q3: What is the primary mechanism of this interference?

The most common mechanism is interference with assays that use peroxidase-based reactions, often called the "Trinder method".[10] In these tests, an oxidase enzyme generates hydrogen peroxide (H₂O₂), which then reacts with a chromogen in the presence of peroxidase to produce a colored compound that is measured spectrophotometrically.

Ascorbic acid, as a potent reducing agent, can consume the hydrogen peroxide before it reacts with the chromogen.[10][11] This prevents the formation of the colored product, leading to a falsely low result.[1]

cluster_0 Standard Trinder Reaction cluster_1 Interference by Ascorbic Acid Analyte Analyte (e.g., Glucose, Cholesterol) H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 O₂ H₂O Oxidase Oxidase Enzyme ColoredProduct Colored Product (Measured Signal) H2O2->ColoredProduct Peroxidase Peroxidase Peroxidase Chromogen Colorless Chromogen Chromogen->ColoredProduct AscorbicAcid Ascorbic Acid (from this compound) H2O2_interfered Hydrogen Peroxide (H₂O₂) AscorbicAcid->H2O2_interfered Consumes NoSignal Reduced Color Formation (False Low Result) H2O2_interfered->NoSignal

Caption: Mechanism of ascorbic acid interference in Trinder-based assays.
Q4: How can I recognize potential interference in my results?

Identifying interference requires a high index of suspicion. Key indicators include:

  • Clinically Discordant Results: The laboratory values do not match the patient's clinical presentation (e.g., a report of hypoglycemia in an asymptomatic patient).[1]

  • Delta Flags: A significant, unexpected change from a previous result without a clear clinical explanation.[1]

  • Non-Physiological Results: Values that are biologically implausible, such as negative readings for a substance.[1]

  • Non-Linear Dilution: If a sample is serially diluted, the measured concentrations do not decrease linearly as expected.[1] This suggests an interfering substance is being diluted out.

  • Patient History: A review of the patient's medication and supplement intake reveals high-dose Vitamin C or this compound use.[1]

Q5: What is the expected direction of interference (falsely high or low)?

The direction of interference is highly dependent on the assay methodology.[3] A summary of common effects from the ascorbic acid component is provided below.

Assay / AnalyteCommon MethodologyExpected Direction of Interference
Serum/Plasma
CholesterolEnzymatic, Trinder-basedFalsely Decreased[5]
TriglyceridesEnzymatic, Trinder-basedFalsely Decreased[1][5]
Uric AcidEnzymatic, Trinder-basedFalsely Decreased[12]
Uric AcidPhosphotungstateFalsely Increased[3]
GlucoseEnzymatic, Trinder-basedFalsely Decreased[10]
GlucosePoint-of-Care (Glucose Oxidase)Falsely Increased[2][8]
CreatinineEnzymaticFalsely Decreased[1]
CreatinineOther MethodsFalsely Increased[5]
Total BilirubinDiazo MethodFalsely Decreased[5][12]
Electrolytes (Na+, K+, Ca++)PotentiometricFalsely Increased[1][5]
Urine Dipstick
GlucoseGlucose Oxidase/PeroxidaseFalse-Negative[6]
Hemoglobin (Blood)Peroxidase-like ActivityFalse-Negative[6]
BilirubinDiazo ReactionFalse-Negative
NitriteGriess ReactionFalse-Negative[1]
Other
Fecal Occult BloodGuaiac-based (Peroxidase)False-Negative[2]
Q6: Are there specific concentration thresholds for ascorbic acid that cause interference?

Yes, the interference is concentration-dependent. While normal physiological levels are unlikely to cause issues, high doses from supplementation can lead to supraphysiological concentrations that result in significant analytical errors.[1]

Concentration Range (Serum)ContextObserved Interference Potential
23–114 µmol/LNormal Physiological Range[1]Low / Negligible
>284 µmol/LHigh-Dose Oral Supplementation[12]Can cause up to 11% underestimation in Trinder-based glucose tests.[12]
>500 mg/day (intake)Oral SupplementationMay affect FreeStyle Libre glucose sensor readings.[13]
1,000–5,000 µmol/L (1-5 mmol/L)Intravenous (IV) Therapy[2]Significant interference with multiple assays, including false elevations in point-of-care glucose.[2][8]
Up to 30,000 µmol/L (30 mmol/L)Very High-Dose IV Therapy[1]Severe and widespread interference across many redox-dependent and potentiometric assays.[1]
Q7: Does the rutin component of this compound also cause interference?

The interference potential of rutin is far less significant and documented than that of ascorbic acid. The primary area of potential interaction appears tobe in coagulation assays. One in vitro study noted that a high concentration of rutin (830 µM) could prolong the activated partial thromboplastin time (aPTT), though prothrombin time (PT) and thrombin time (TT) were unaffected.[9] However, an in vivo study in rats did not find a significant delay in PT or aPTT after administration of rutin.[14] For most common clinical chemistry and immunoassays, rutin is not considered a major interferent.

Troubleshooting Guides

Guide 1: Workflow for Investigating Suspected Interference

When an unexpected or clinically inconsistent result is obtained, a systematic approach is crucial. This workflow helps to identify or rule out interference from substances like this compound.

Start Suspicious Result Observed (e.g., Delta Flag, Clinical Discordance) Step1 Step 1: Review Patient History - Check for high-dose Vitamin C - Check for this compound use Start->Step1 Decision1 Interferent Suspected? Step1->Decision1 Step2 Step 2: Perform Serial Dilutions Decision1->Step2 Yes End_NoInterference Interference Unlikely. Investigate Other Causes. Decision1->End_NoInterference No Decision2 Results Linear? Step2->Decision2 Step3 Step 3: Implement Mitigation Strategy (See Guide 2) Decision2->Step3 No (Suggests Interference) Decision2->End_NoInterference Yes Step4 Step 4: Re-analyze Sample Step3->Step4 End_Interference Interference Confirmed. Report with Cautionary Note. Step4->End_Interference

Caption: A logical workflow for troubleshooting suspected laboratory assay interference.
Guide 2: Mitigation Strategies and Protocols

The most effective way to prevent interference is to manage it before the sample is collected.

  • Patient Questionnaires: Implement pre-collection questionnaires that ask about the type, amount, and frequency of any dietary supplements, including Vitamin C and multivitamins.[1]

  • Patient Education: Inform clinicians and patients about the potential for supplement interference. Educational pamphlets can be useful at collection sites.[1]

  • Washout Period: For non-urgent tests, recommend discontinuing high-dose Vitamin C supplements for a period before blood collection. The exact duration can vary, but 24 to 48 hours is often suggested. Consult with a healthcare professional to determine an appropriate timeframe.

Ascorbate oxidase (AO) is an enzyme that specifically catalyzes the oxidation of ascorbic acid, effectively neutralizing it in a sample without affecting most other analytes.[1] This makes it a valuable tool for mitigating interference.

General Experimental Protocol:

  • Objective: To eliminate ascorbic acid interference from a serum or plasma sample.

  • Materials:

    • Patient sample (serum or plasma) suspected of having high ascorbic acid levels.

    • Ascorbate Oxidase (AO) solution (commercially available).

    • Control sample (pooled serum or a sample from a patient not taking Vitamin C).

    • Saline or appropriate buffer for control dilution.

  • Procedure: a. Aliquot the patient sample into two tubes: "Test" and "Control". b. To the "Test" tube, add a specific volume/concentration of AO solution according to the manufacturer's instructions. c. To the "Control" tube, add an equivalent volume of saline or buffer to account for any dilution effects. d. Gently mix both tubes and incubate for the time and temperature specified by the AO manufacturer (e.g., 10 minutes at room temperature). e. After incubation, analyze both the AO-treated sample and the saline-treated control sample for the analyte of interest.

  • Interpretation:

    • If the result from the AO-treated sample is significantly different (and clinically more plausible) than the result from the control sample, interference from ascorbic acid is confirmed.

    • The result from the AO-treated sample can be considered the more accurate value.

    • Note: This procedure must be fully validated in-house according to regulatory guidelines before being used for clinical reporting.[1]

If interference is suspected and cannot be resolved by sample treatment, using a different analytical method is a reliable strategy.[1][3]

  • For analytes like glucose or uric acid, select a method that is not based on a peroxidase (Trinder) reaction. Methods using hexokinase or uricase, respectively, are generally not affected by ascorbic acid.[3]

  • If using a point-of-care glucose meter, confirm any unexpected readings with a central laboratory blood draw analyzed by a method known to be free from this interference (e.g., hexokinase method).

  • Consult with the instrument manufacturer or reference laboratories to identify platforms or assays with reduced susceptibility to ascorbic acid interference.

References

Technical Support Center: Overcoming Poor Bioavailability of Ascorutin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Ascorutin in animal studies.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and actionable solutions to common problems encountered during in vivo experiments with this compound.

Issue 1: Low and Variable Oral Bioavailability of this compound

Q1: We are observing very low and inconsistent plasma concentrations of the active components of this compound (rutin and ascorbic acid) in our rat/mouse model after oral administration. What are the primary reasons for this?

A: The poor oral bioavailability of this compound is primarily attributed to the rutin component, a flavonoid glycoside. Several factors contribute to this issue:

  • Low Aqueous Solubility: Rutin has poor solubility in water, which limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.[1][2]

  • Poor Membrane Permeability: The chemical structure of rutin restricts its ability to passively diffuse across the intestinal epithelial cell membrane.

  • Extensive First-Pass Metabolism: Rutin is subject to significant metabolism in both the intestines and the liver before it can reach systemic circulation. This includes degradation by gut microbiota and enzymatic modification by phase I and phase II enzymes.[3][4]

  • Efflux by Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump rutin and its metabolites back into the intestinal lumen, further reducing its net absorption.[5][6]

Q2: What formulation strategies can we employ to enhance the dissolution and absorption of this compound?

A: Several advanced formulation approaches can significantly improve the oral bioavailability of rutin.[1][3] These strategies aim to increase its solubility, protect it from degradation, and enhance its uptake.

  • Nanoformulations: Reducing the particle size of rutin to the nanometer range increases its surface area, leading to enhanced dissolution and absorption.[1][7][8]

    • Nanoparticles/Nanosuspensions: Crystalline rutin is converted into nanoparticles.

    • Lipid-Based Nanocarriers: Encapsulating rutin in systems like solid lipid nanoparticles (SLNs) or liposomes improves its solubility and facilitates transport across the intestinal barrier.[1][8]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion in the GI tract, keeping rutin solubilized.[3][9]

  • Solid Dispersions: Dispersing rutin in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.[3][10]

  • Complexation: Forming complexes with molecules like cyclodextrins can enhance the aqueous solubility of rutin.[1][11]

Issue 2: Rapid Metabolism and Elimination

Q3: We suspect that rapid metabolism is a major contributor to the low bioavailability of rutin in our animal model. How can we address this?

A: Co-administration of this compound with bio-enhancers that inhibit key metabolic enzymes or efflux transporters is an effective strategy.

  • Inhibition of Metabolic Enzymes: Co-administering piperine, an alkaloid from black pepper, can inhibit glucuronidation, a major phase II metabolic pathway for flavonoids.[12][13][14] This leads to higher plasma concentrations and a longer half-life of the active compound.

  • Inhibition of Efflux Transporters: Certain compounds can inhibit the function of P-gp and other efflux pumps, thereby increasing the intracellular concentration and absorption of rutin.

Q4: How does the gut microbiota affect the bioavailability of rutin?

A: The gut microbiota plays a significant role in the metabolism of rutin. Intestinal bacteria can hydrolyze the glycosidic bond of rutin, releasing its aglycone, quercetin.[4][15] While quercetin is more readily absorbed than rutin, it is also subject to further degradation by the microbiota into smaller phenolic compounds.[4] Nano-encapsulation strategies can help protect rutin from premature degradation by gut bacteria.[1]

Quantitative Data Summary

The following tables summarize pharmacokinetic data from animal studies, demonstrating the impact of different formulation strategies on the bioavailability of rutin.

Table 1: Pharmacokinetic Parameters of Rutin in Rats Following Oral Administration of Different Formulations.

FormulationDose (mg/kg)Cmax (µM)Tmax (h)AUC (µM·h)Relative Bioavailability IncreaseReference
Rutin Sodium Salt (NaR)504.20 ± 1.133--[9]
Lipid-Based Nano-formulation (NanoR)509.48 ± 1.1412.24-fold (AUC₀₋₄h)2.24-fold[9]
Rutin Suspension501.546 ± 0.188 (as rutin)1--[16]
Mulberry Leaf Extract4.0 g/kg (34.856 mg/kg rutin)1.127 ± 0.329 (as quercetin)0.333--[16]

Table 2: Effect of Co-administration of Piperine on the Pharmacokinetics of (-)-epigallocatechin-3-gallate (EGCG), a structurally similar polyphenol, in Mice.

TreatmentDose (µmol/kg)Cmax (plasma)AUC (plasma)Bioavailability IncreaseReference
EGCG alone163.8---[12]
EGCG + Piperine163.8 (EGCG) + 70.2 (Piperine)1.3-fold increase1.3-fold increase1.3-fold[12]

Experimental Protocols

Protocol 1: Preparation of Rutin-Loaded Lipid-Based Nano-formulation (Self-Nanoemulsifying Drug Delivery System - SNEDDS)

This protocol is adapted from a study that successfully enhanced the oral bioavailability of rutin.[9]

  • Materials: Rutin, Labrafil® M 1944 CS (oil), Cremophor® EL (surfactant), Transcutol® P (co-surfactant).

  • Preparation of SNEDDS:

    • Accurately weigh the components: Labrafil® M 1944 CS (20%), Cremophor® EL (60%), and Transcutol® P (20%).

    • Mix the components in a glass vial.

    • Heat the mixture in a water bath at 40°C and stir continuously with a magnetic stirrer until a clear and homogenous solution is formed.

    • Add rutin to the blank SNEDDS formulation to achieve the desired concentration (e.g., 50 mg/mL) and stir until completely dissolved.

  • Characterization:

    • Determine the particle size and zeta potential of the nanoemulsion formed upon dilution of the SNEDDS in an aqueous medium.

    • Assess the drug loading and encapsulation efficiency.

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines the procedure for an oral bioavailability study in rats.[3][9][16]

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.

  • Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., control group receiving rutin suspension, and test group receiving the nano-formulation).

    • Administer the respective formulations orally via gavage at a specified dose (e.g., 50 mg/kg body weight).

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the concentration of rutin and/or its major metabolite, quercetin, in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal Animal Study cluster_analysis Analysis prep_rutin Rutin Source prep_formulation Nanoformulation (e.g., SNEDDS) prep_rutin->prep_formulation prep_control Control Formulation (e.g., Suspension) prep_rutin->prep_control dosing Oral Gavage prep_formulation->dosing Test Group prep_control->dosing Control Group animal_model Animal Model (Rats/Mice) animal_model->dosing blood_sampling Blood Sampling (Time Points) dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation hplc_analysis HPLC/LC-MS Analysis plasma_separation->hplc_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc_analysis->pk_analysis

Caption: Experimental workflow for evaluating the oral bioavailability of this compound formulations.

flavonoid_metabolism cluster_gi Gastrointestinal Tract cluster_liver Liver cluster_metabolism Metabolism oral_admin Oral Administration of this compound (Rutin) gut_lumen Intestinal Lumen oral_admin->gut_lumen enterocyte Enterocyte gut_lumen->enterocyte Absorption gut_microbiota Gut Microbiota (Hydrolysis) gut_lumen->gut_microbiota enterocyte->gut_lumen Efflux (P-gp) portal_vein Portal Vein enterocyte->portal_vein phase1 Phase I (CYP Enzymes) enterocyte->phase1 phase2 Phase II (Glucuronidation, Sulfation) enterocyte->phase2 hepatocyte Hepatocyte portal_vein->hepatocyte systemic_circ Systemic Circulation hepatocyte->systemic_circ hepatocyte->phase1 hepatocyte->phase2 gut_microbiota->gut_lumen Quercetin & Metabolites phase1->enterocyte phase1->hepatocyte phase2->enterocyte phase2->hepatocyte

Caption: Metabolic pathway of Rutin, a key component of this compound.

References

Identifying and minimizing off-target effects of Ascorutin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Ascorutin and its components, Ascorbic Acid (Vitamin C) and Rutin.

Frequently Asked Questions (FAQs)

Q1: What are the primary components of this compound and what are their intended actions?

A1: this compound is a combination product containing two active compounds:

  • Ascorbic Acid (Vitamin C): A well-known antioxidant and enzymatic cofactor. In experimental contexts, it's often studied for its role in reducing oxidative stress and its concentration-dependent pro-oxidant effects which can induce apoptosis in cancer cells.[1][2]

  • Rutin: A flavonoid glycoside known for its antioxidant and anti-inflammatory properties.[1] It is investigated for a wide range of biological activities, including potential anti-cancer and neuroprotective effects.[1][3]

Q2: What are the known or potential off-target effects of this compound's components?

A2: Off-target effects should be considered for each component individually.

  • Ascorbic Acid: The most significant "off-target" effect in experimental settings is its interference with common assays. Due to its strong reducing potential, high concentrations of ascorbic acid can chemically interfere with assays that rely on redox reactions (e.g., MTS/MTT cell viability assays, peroxidase-based assays), leading to artificially inflated or decreased signals.[4][5][6][7] At high (pharmacological) concentrations, it can act as a pro-oxidant, generating hydrogen peroxide and reactive oxygen species (ROS), which can induce non-specific cytotoxicity.[8]

  • Rutin: As a flavonoid, rutin has a chemical structure that can interact with the ATP-binding pocket of many kinases, potentially leading to off-target inhibition. While comprehensive public data from a broad kinome scan is limited, studies have shown that rutin can bind to and inhibit several proteins, including Cyclin-dependent kinase 6 (CDK6), TNF receptor-associated factor 6 (TRAF-6), and B-cell lymphoma 2 (BCL-2) with micromolar affinity.[9][10] Such interactions could lead to unintended effects on cell cycle regulation and apoptosis.

Q3: How can I proactively minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for data integrity.

  • Use the Lowest Effective Concentration: Perform thorough dose-response studies to identify the minimum concentration of this compound, Rutin, or Ascorbic Acid that elicits the desired on-target effect.[11] Using concentrations significantly above the on-target EC50/IC50 increases the likelihood of engaging lower-affinity off-targets.

  • Use Secondary Controls: Validate key findings using a structurally unrelated compound that has the same intended on-target mechanism.[11] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation: When possible, use genetic approaches (e.g., siRNA, CRISPR/Cas9) to knock down the intended target. The resulting phenotype should mimic the effects observed with the compound.

  • Control for Assay Interference: When using Ascorbic Acid, avoid redox-based assays for viability or quantification. Use alternative methods that are not based on chemical reduction, or include controls to measure and correct for the interference (see Troubleshooting Guide).

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity Observed

Potential Cause Troubleshooting Steps & Recommendations
Pro-oxidant Effect of Ascorbic Acid At high concentrations, ascorbic acid can generate ROS, leading to non-specific cell death. Recommendation: Perform a dose-response curve and correlate cytotoxicity with markers of oxidative stress (e.g., ROS-Glo™, DCFDA staining).
Off-Target Kinase Inhibition by Rutin Rutin may be inhibiting a kinase essential for the survival of your specific cell line. Recommendation: Review literature for kinases critical to your cell model. Consider performing a targeted kinase screen against proteins known to be involved in cell survival pathways.[12]
Solvent Toxicity If using a solvent like DMSO to dissolve Rutin, ensure the final concentration in the media is non-toxic (typically <0.5%). Recommendation: Run a vehicle-only control with the highest concentration of solvent used in the experiment.

Issue 2: Inconsistent or Non-reproducible Results

Potential Cause Troubleshooting Steps & Recommendations
Compound Degradation Ascorbic acid is sensitive to light, heat, and oxidation. Rutin can also degrade over time. Recommendation: Prepare fresh stock solutions frequently. Store aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Assay Interference by Ascorbic Acid Ascorbic acid can directly react with assay reagents (e.g., MTT, MTS, resazurin, Trinder-based reagents), causing false positives or negatives.[4][6][7] Recommendation: Switch to a non-redox-based viability assay (e.g., CellTiter-Glo®, crystal violet staining, or direct cell counting). If a redox assay must be used, include a "compound-only" control (compound in media without cells) to quantify and subtract the background signal.
Mycoplasma Contamination Mycoplasma can alter cellular metabolism and response to treatment. Recommendation: Regularly test cell cultures for mycoplasma contamination using a reliable method (e.g., PCR-based assay).

Issue 3: Observed Phenotype Does Not Match Expected On-Target Effect

Potential Cause Troubleshooting Steps & Recommendations
Dominant Off-Target Effect An off-target interaction is producing a stronger biological response than the intended on-target effect. Recommendation: This necessitates a systematic investigation to identify the responsible off-target(s). Start with a broad kinase panel screening for Rutin.[12] For both components, proteome-wide approaches like CETSA or LiP-MS can identify binding partners.[9]
Activation of Compensatory Pathways The cell may be adapting to the on-target inhibition by upregulating a parallel signaling pathway. Recommendation: Use pathway analysis tools (e.g., Western blotting for key phospho-proteins, RNA-seq) to investigate changes in related signaling networks.
Cell Line Specificity The expression level or importance of the on- and off-targets can vary dramatically between different cell lines. Recommendation: Confirm the expression of your intended target protein in your cell model. Test the compounds in multiple cell lines to see if the effect is consistent.

Quantitative Data on Potential Off-Target Interactions

Comprehensive off-target screening data for Rutin is not widely available in public databases. However, specific studies have identified interactions with the following proteins. Researchers should consider that these may represent off-targets in experimental systems where these proteins are not the intended target.

Table 1: Reported Binding Affinities and Inhibitory Concentrations for Rutin

Protein Target Assay Type Reported Value Potential Implication Source
Cyclin-dependent kinase 6 (CDK6) Kinase Activity Assay IC₅₀ = 3.10 µM Cell Cycle Regulation [9]
TNF receptor-associated factor 6 (TRAF-6) Molecular Docking Binding Energy = -9.8 kcal/mol NF-κB Signaling [10]
B-cell lymphoma 2 (BCL-2) Molecular Docking Binding Energy = -9.49 kcal/mol Apoptosis Regulation [10]

| Protein Disulfide Isomerase (PDI) | Fluorescence Binding Assay | Kᵢ = 5.2 µM | Protein Folding, Thrombosis |[13] |

Note: Binding energies from molecular docking suggest a potential for interaction but are not a direct measure of inhibitory potency. These interactions require experimental validation.

Diagrams and Visualizations

Off_Target_ID_Workflow Figure 1: General Workflow for Identifying Off-Target Effects cluster_0 Initial Observation cluster_1 Hypothesis Generation & In Silico Analysis cluster_2 In Vitro Screening (Broad) cluster_3 Cellular Target Engagement & Validation cluster_4 Conclusion phenotype Unexpected Phenotype Observed in vitro/vivo in_silico In Silico Screening (e.g., similarity search, docking against off-target panels) phenotype->in_silico Formulate Hypothesis proteome Proteome-Wide Screens (e.g., LiP-MS, PISA) phenotype->proteome Unbiased Approach biochem Biochemical Screens (e.g., KINOMEscan®) in_silico->biochem Prioritize Targets cetsa Cellular Thermal Shift Assay (CETSA) biochem->cetsa Validate Hits proteome->cetsa knockdown Genetic Validation (siRNA/CRISPR) cetsa->knockdown secondary Secondary Inhibitor Phenocopy cetsa->secondary conclusion Identify & Confirm Off-Target(s) knockdown->conclusion secondary->conclusion

Caption: General Workflow for Identifying Off-Target Effects.

Assay_Interference Figure 2: Mechanism of Ascorbic Acid Interference in Redox Assays cluster_0 Standard Assay Reaction cluster_1 Interference Pathway cluster_2 Outcome MTT MTT (Yellow, Soluble) Reductase Cellular Reductases (NAD(P)H-dependent) MTT->Reductase Substrate FalseSignal False Positive Signal (Non-enzymatic Reduction) MTT->FalseSignal Formazan Formazan (Purple, Insoluble) Result Artificially Inflated 'Viability' Reading Reductase->Formazan Product AA Ascorbic Acid (Strong Reducing Agent) AA->MTT Chemical Reduction FalseSignal->Result

Caption: Mechanism of Ascorbic Acid Interference in Redox Assays.

Troubleshooting_Tree Figure 3: Troubleshooting Unexpected Cytotoxicity start Unexpected Cytotoxicity with this compound q1 Is Ascorbic Acid concentration high (>500 µM)? start->q1 a1_yes Likely Pro-oxidant Effect. Measure ROS levels. Lower concentration. q1->a1_yes Yes q2 Is the final solvent concentration >0.5%? q1->q2 No a2_yes Potential Solvent Toxicity. Run vehicle-only control. Reduce solvent concentration. q2->a2_yes Yes q3 Does a structurally unrelated inhibitor of the same target cause the same effect? q2->q3 No a3_no Suspect Off-Target Effect of Rutin. Perform kinase/proteome profiling. Validate with siRNA/CRISPR. q3->a3_no No end Likely On-Target Effect (Cell line is highly dependent on the target pathway) q3->end Yes

Caption: Troubleshooting Unexpected Cytotoxicity.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell.[4][10][14] It is based on the principle that ligand binding increases the thermal stability of the target protein.

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of Rutin or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step: Harvest and wash the cells, then resuspend them in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the specific target protein remaining in the supernatant using a quantitative method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Protocol 2: Kinase Inhibitor Profiling using Chemoproteomics (Kinobeads)

This method assesses the binding of a compound to a large number of kinases simultaneously from a cell lysate, providing a selectivity profile.[8]

  • Lysate Preparation: Grow cells of interest and lyse them under native conditions using a mild lysis buffer (e.g., containing NP-40) supplemented with protease and phosphatase inhibitors.

  • Competition Binding: Aliquot the cell lysate. To the "test" sample, add the inhibitor (e.g., Rutin) at a desired concentration (e.g., 1-10 µM). To the "control" sample, add a vehicle (e.g., DMSO). Incubate for 45-60 minutes at 4°C.

  • Affinity Enrichment: Add "kinobeads" (sepharose beads coupled with multiple non-selective kinase inhibitors) to both the test and control lysates. Incubate for 1-2 hours at 4°C to allow kinases to bind to the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins (kinases) that were bound to the beads in each sample.

  • Data Analysis: Compare the abundance of each identified kinase between the inhibitor-treated sample and the vehicle control. A significant reduction in the amount of a specific kinase in the inhibitor-treated sample indicates that the compound bound to that kinase in the lysate, preventing it from binding to the beads. This provides a list of potential on- and off-targets.

References

Addressing batch-to-batch variability of Ascorutin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Ascorutin and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

A1: this compound is a combination product containing two active pharmaceutical ingredients (APIs): Rutin (a bioflavonoid, also known as rutoside or Vitamin P) and Ascorbic Acid (Vitamin C)[1][2]. It is typically formulated as an oral tablet and is used to support vascular health by strengthening blood vessel walls and reducing capillary fragility[1][2][3].

Q2: We are observing significant differences in experimental outcomes (e.g., cell viability, pathway inhibition) between different batches of this compound. What are the potential causes?

A2: Batch-to-batch variability is a critical issue, especially with products containing naturally derived compounds like Rutin. Several factors can contribute to these discrepancies:

  • Raw Material Variability: Rutin is often extracted from botanical sources, and its quality can be influenced by factors such as climate, harvest time, and storage conditions. This can lead to variations in the purity and impurity profile of the Rutin used in different manufacturing batches.

  • API Purity and Ratio: Minor deviations in the purity of Rutin or Ascorbic Acid, or a shift in their precise ratio within the tablet, can alter the effective concentration of the active components.

  • Degradation: Ascorbic Acid is highly sensitive to oxidation, light, and heat, which can lead to its degradation over time[4][5]. Different storage conditions or ages of batches can result in varying levels of active Ascorbic Acid. Degradation products of Ascorbic Acid may also have their own biological activities[6][7].

  • Excipient Composition: While the active ingredients are key, the inactive excipients (such as starch, sugar, and binders) can also vary between manufacturers or batches[3][8]. These differences can affect the dissolution rate and, consequently, the bioavailability of the active compounds in your experimental setup.

Q3: How can we ensure the quality and consistency of a new batch of this compound before starting our experiments?

A3: It is highly recommended to perform in-house quality control on each new batch. A multi-step approach is best:

  • Request the Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each batch. This document provides specifications for purity, impurities, and other quality parameters.

  • Analytical Validation: Perform High-Performance Liquid Chromatography (HPLC) to confirm the identity and quantify the concentration of both Rutin and Ascorbic Acid. This is the most reliable way to verify the CoA and ensure the correct ratio of active components.

  • Functional Assay: Test the new batch in a standardized, simple functional assay (e.g., a cell viability assay on a sensitive cell line) and compare the results (e.g., IC50 value) to a previously characterized "golden standard" batch.

Q4: We've noticed a yellow to greenish-yellow color in our this compound solution. Is this normal, and does it indicate a problem?

A4: this compound tablets are often described as having a light yellow with a greenish hue[9]. When dissolved, the solution can also appear yellowish. This color is primarily due to the flavonoid Rutin. However, a significant change in color, such as darkening to a brown or deep orange, may indicate degradation, particularly of the Ascorbic Acid component[10][11]. If you observe a noticeable color difference between batches or over time with the same batch, it is advisable to re-test the purity and concentration of the active components.

Q5: Are there known synergistic or antagonistic effects between Rutin and Ascorbic Acid?

A5: The interaction between Rutin and Ascorbic Acid is complex and can appear contradictory in the literature. Some studies report a synergistic antioxidant and cytoprotective effect, where the combination is more effective than either compound alone[12]. However, other studies, particularly those looking at antioxidant activity with specific chemical assays, have reported an antagonistic effect[13]. This discrepancy may be due to the different experimental systems and endpoints being measured. For your specific research, it is crucial to determine the effect of the combination empirically rather than relying on generalized statements of synergy or antagonism.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Cell Culture Media

Symptoms:

  • Visible precipitate forms after adding the this compound stock solution to the cell culture medium.

  • Inconsistent results in dose-response experiments.

Possible Causes and Solutions:

CauseSolution
Low Aqueous Solubility of Rutin Rutin has low solubility in water[14]. A high-concentration stock solution should be prepared in DMSO[15][16]. When diluting into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.5%, and ideally <0.1%) and consistent across all experimental conditions, including the vehicle control[16].
Precipitation Upon Dilution Even when using a DMSO stock, the compound can precipitate when added to the aqueous medium. To mitigate this, add the DMSO stock to the medium drop-wise while vortexing or swirling to ensure rapid dispersion. It may also be beneficial to slightly warm the medium to 37°C before adding the compound.
pH of the Medium The pH of the medium can affect the solubility and stability of both compounds. Ensure your medium is properly buffered.
High Stock Concentration If precipitation persists, try lowering the concentration of your DMSO stock solution and adjusting the volume you add to the media accordingly to reach your final desired concentration.
Issue 2: Inconsistent IC50 Values or Biological Activity

Symptoms:

  • The half-maximal inhibitory concentration (IC50) varies significantly between experiments.

  • The expected biological effect is not reproducible.

Possible Causes and Solutions:

CauseSolution
Batch-to-Batch Variability As detailed in the FAQs, this is a primary cause. Action: Qualify each new batch with HPLC and a functional assay against a standard batch. See the QC protocol below.
Degradation of Stock Solution Ascorbic Acid in solution is unstable. Action: Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment. If you must store them, aliquot into small volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Inaccurate Pipetting or Dilutions At the high concentrations in stock solutions, small pipetting errors can lead to large differences in the final concentration. Action: Use calibrated pipettes and perform serial dilutions carefully. For dose-response curves, perform serial dilutions in DMSO before the final dilution into the culture medium[15].
Cell Passage Number/Health The response of cells can change with high passage numbers or if the cells are not healthy. Action: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Issue 3: Interference with Experimental Assays

Symptoms:

  • High background signal in a colorimetric or luminescent assay.

  • Unexpected results that do not correlate with cell health.

Possible Causes and Solutions:

CauseSolution
Interference with MTT/XTT Assays Flavonoids like Rutin are known reducing agents and can directly reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false positive signal (higher apparent viability)[17]. Ascorbic acid can also interfere[18]. Action: Run a "cell-free" control where you add this compound to the assay medium without cells. If you see a color change, the compound is interfering. Consider using an alternative viability assay, such as the Sulforhodamine B (SRB) assay, which measures protein content and is less prone to this type of interference.
Interference with Luminescence Assays The color of the this compound solution could potentially absorb some of the light emitted in a luminescence-based assay (e.g., CellTiter-Glo®), leading to a lower signal. Action: Check for quenching by adding this compound to the assay's standard (e.g., a known concentration of ATP for a CellTiter-Glo® assay) in a cell-free system. If quenching is observed, you may need to use a different assay or create a correction factor.
Antioxidant Properties Affecting ROS Assays This compound has strong antioxidant properties. If you are measuring reactive oxygen species (ROS), the compound will directly scavenge them, which may be your intended effect or an experimental artifact, depending on your research question. Action: Be aware of this inherent activity. Use positive and negative controls (e.g., an agent like H₂O₂ to induce ROS) to properly interpret your results.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound APIs

ParameterAscorbic Acid (USP Grade)Rutin (USP Grade)
Assay (Purity) 99.0% - 100.5%[19][20][21]95.0% - 101.0% (anhydrous basis)[8]
Appearance White to almost white crystalline powder[1][20]Yellow or greenish-yellow crystalline powder[14]
Solubility in Water Freely soluble[22]Slightly soluble (0.125 g/L)[14]
Heavy Metals ≤ 10 ppm[1][20]≤ 10 ppm[14]
Loss on Drying ≤ 0.25%[1]5.5% - 9.0% (as trihydrate)[14]

Table 2: Reported IC50 Values for Rutin in Various Cancer Cell Lines (Note: This table illustrates the variability in reported efficacy, which can be due to different cell lines, assay conditions, and potentially batch variability of the compound used.)

Cell LineCancer TypeIC50 Value (µM)Reference
SK-MEL-28Melanoma47.44 ± 2.41[3]
RPMI-7951Melanoma64.49 ± 13.27[3]
HepG-2Liver Cancer23.3 µg/mL (~38 µM)[2]
MCF-7Breast Cancer76.9 µg/mL (~126 µM)[2]
786-ORenal Cancer45.2[23]
HeLaCervical Cancer> 50 µg/mL (>82 µM)[24]
SKOV3Ovarian Cancer> 50 µg/mL (>82 µM)[24]

Experimental Protocols

Protocol 1: Quality Control of this compound Batches by RP-HPLC

Objective: To simultaneously quantify the amount of Ascorbic Acid and Rutin in an this compound sample.

Materials:

  • This compound tablets or powder

  • Reference standards for Ascorbic Acid and Rutin (USP grade)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Acetonitrile (HPLC grade)

  • Hexane Sulphonic Acid or Acetic Acid (for mobile phase)

  • Orthophosphoric acid (for pH adjustment)

  • Methanol (for sample preparation)

  • Deionized water

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and an aqueous buffer (e.g., 0.1% v/v acetic acid in water, or a hexane sulphonic acid solution)[8][25]. A common ratio is 70:30 (Aqueous:Acetonitrile), but this may need optimization for your specific column and system. Adjust the pH to ~2.5 with orthophosphoric acid[25]. Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve reference standards of Rutin and Ascorbic Acid in methanol or the mobile phase to create stock solutions of known concentration (e.g., 100 µg/mL).

    • Prepare a series of working standards by serial dilution to create a calibration curve (e.g., for Ascorbic Acid: 5-30 µg/mL; for Rutin: 10-60 µg/mL)[8].

  • Sample Preparation:

    • Weigh and finely powder several this compound tablets to ensure homogeneity.

    • Accurately weigh an amount of powder equivalent to a single dose and dissolve it in a known volume of methanol or mobile phase.

    • Use sonication to aid dissolution if necessary.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 20 µL

    • Detection Wavelength: 257 nm (a good compromise for both compounds)[8] or 215 nm[25].

    • Temperature: Ambient

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the sample solution.

    • Identify the peaks for Ascorbic Acid (earlier retention time, ~2.7 min) and Rutin (later retention time, ~7.0 min) based on the retention times of the standards[8].

    • Quantify the amount of each compound in your sample by comparing its peak area to the calibration curve.

Visualizations

Troubleshooting Workflow for Experimental Variability

G start Inconsistent Experimental Results q1 Is this a new batch of this compound? start->q1 a1_yes Perform QC: 1. HPLC for purity/concentration 2. Functional assay vs. old batch q1->a1_yes Yes q2 Are stock solutions fresh (< 1 week old)? q1->q2 No a1_yes->q2 a2_no Prepare fresh stock solution in anhydrous DMSO. Aliquot and store at -80°C. q2->a2_no No q3 Is there visible precipitation in the culture medium? q2->q3 Yes a2_no->q3 a3_yes Review solubility protocol: - Check final DMSO concentration (<0.5%) - Add dropwise to warm media while vortexing - Lower stock concentration q3->a3_yes Yes q4 Are you using a tetrazolium-based assay (MTT, XTT)? q3->q4 No a3_yes->q4 a4_yes Run cell-free control to check for interference. Consider switching to SRB assay. q4->a4_yes Yes end Review cell health, passage number, and basic experimental technique. q4->end No a4_yes->end G cluster_0 Inflammation cluster_1 Cell Survival & Proliferation cluster_2 Apoptosis NFkB NF-κB TNFa TNF-α IL6 IL-6 PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bax Bax Bcl2 Bcl-2 Caspases Caspase-3, 9 Rutin Rutin Rutin->NFkB Inhibits Rutin->TNFa Inhibits Rutin->IL6 Inhibits Rutin->PI3K Inhibits Rutin->Bax Upregulates Rutin->Bcl2 Downregulates Rutin->Caspases Activates G Ascorbate Ascorbate (AA) AscorbylRadical Ascorbyl Radical (A•⁻) Ascorbate->AscorbylRadical Donates 1 e⁻ ROS Reactive Oxygen Species (e.g., O₂⁻, OH•) ROS->Ascorbate Oxidizes DHA Dehydroascorbic Acid (DHA) AscorbylRadical->DHA Donates 1 e⁻ Reductases Reductases (e.g., with GSH) DHA->Reductases Reduced by Degradation Irreversible Degradation (Diketogulonic Acid) DHA->Degradation Reductases->Ascorbate Regenerates

References

Technical Support Center: Optimizing Ascorutin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ascorutin is a combination of ascorbic acid (Vitamin C) and rutin. Currently, there is limited specific data available in the scientific literature regarding the use of the combined "this compound" product in cell culture experiments. This guide provides information based on the well-documented effects of its individual components, ascorbic acid and rutin. Researchers should consider the individual and potential synergistic effects of these two compounds when designing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the components of this compound in cancer cell culture?

A1: The components of this compound, ascorbic acid and rutin, exert their effects through distinct and sometimes overlapping mechanisms.

  • Ascorbic Acid (Vitamin C): At high concentrations (pharmacological doses), ascorbic acid acts as a pro-oxidant, generating hydrogen peroxide (H₂O₂) that can selectively kill cancer cells.[1][2][3] This is in contrast to its antioxidant role at lower, physiological concentrations.[4] The generation of H₂O₂ can lead to oxidative stress, DNA damage, and depletion of NAD+, ultimately inducing cell death.[5] Ascorbic acid can also modulate epigenetic pathways by acting as a cofactor for enzymes like Ten-Eleven Translocation (TET) DNA demethylases and by regulating Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][4]

  • Rutin: This flavonoid has been shown to modulate several cell signaling pathways involved in cancer progression.[6][7] Rutin can interfere with pathways such as PI3K/Akt/mTOR, MAPK (including ERK, JNK, and p38), and NF-κB.[6] By modulating these pathways, rutin can induce apoptosis, inhibit cell proliferation and angiogenesis, and arrest the cell cycle.[6][7]

Q2: What are the recommended starting concentrations and incubation times for ascorbic acid and rutin in cell culture?

A2: The optimal concentration and incubation time are highly dependent on the specific cell line and the experimental endpoint. It is always recommended to perform a dose-response and time-course experiment.

  • Ascorbic Acid:

    • For pro-oxidant and cytotoxic effects, concentrations are typically in the millimolar (mM) range.[2][4]

    • For effects on enzyme cofactor activity, lower concentrations in the micromolar (µM) range may be relevant.

    • Incubation times can range from a few hours to 72 hours or more, depending on the assay.[8][9]

  • Rutin:

    • Typical working concentrations can range from 0.1 µM to 100 µM.

    • Common incubation periods are 24, 48, or 72 hours.[10]

Q3: What are the expected effects of ascorbic acid and rutin on cell viability and proliferation?

A3: Both ascorbic acid and rutin have been shown to decrease cell viability and inhibit the proliferation of various cancer cell lines.

  • Ascorbic Acid: High doses of ascorbate can dose-dependently decrease the cell viability of cancer cells.[8] It can also induce cell cycle arrest, typically at the G0/G1 phase.[11]

  • Rutin: Rutin has demonstrated anticancer potential against a range of cancer cell lines, including those of the breast, lung, prostate, and colon.[6] It can induce apoptosis and inhibit the proliferation and metastasis of cancer cells.[7]

Troubleshooting Guide

Q1: I am observing high levels of cell death even at low concentrations of ascorbic acid. What could be the cause?

A1: Unexpectedly high cytotoxicity can be due to several factors:

  • H₂O₂ Generation in Media: Ascorbic acid can react with components in some cell culture media to generate hydrogen peroxide, which is toxic to cells.[12] This effect can be dependent on the specific media formulation.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to ascorbic acid-induced oxidative stress.[12]

  • Solvent Toxicity: If using a solvent to dissolve the compounds, ensure the final concentration in the media is non-toxic (typically ≤ 0.1% v/v for DMSO).[10]

Q2: I am not observing any significant effect of rutin on my cells. What should I check?

A2: A lack of effect could be due to:

  • Suboptimal Concentration or Incubation Time: The effective concentration and duration of treatment can vary significantly between cell lines. A thorough dose-response and time-course study is recommended.[9][10]

  • Compound Stability: Rutin can be sensitive to light and may degrade over time. Ensure proper storage of stock solutions at -20°C or -80°C and protect from light.[10]

  • Cell Line Resistance: The specific genetic and signaling background of your cell line may confer resistance to the effects of rutin.

Q3: My results with ascorbic acid/rutin treatment are inconsistent and not reproducible. What are the potential sources of variability?

A3: Inconsistent results can arise from several sources:

  • Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, and confluency can all impact experimental outcomes. Maintain consistent cell culture procedures.

  • Stock Solution Preparation: Ensure accurate and consistent preparation of stock solutions. Aliquoting stock solutions can prevent degradation from repeated freeze-thaw cycles.[10]

  • Contamination: Mycoplasma contamination, which is not always visible, can significantly alter cellular metabolism and response to treatment.[13] Regular testing for mycoplasma is recommended.

Data Presentation

Table 1: Summary of Ascorbic Acid Effects on Cancer Cell Lines

Cell Line(s)Concentration RangeIncubation TimeObserved Effects
Endometrial Cancer Cells (KLE, Hec-1B, etc.)0.01-200 mM72 hoursDose-dependent decrease in cell viability.[8]
Endometrial Cancer Cells (KLE, Hec-1B)1 mM24 hours (followed by 14 days culture)Significant inhibition of colony formation.[8]
Various Cancer Cell Lines>1 mMNot specifiedCytotoxic effects.[2]
Prostate Carcinoma Cells1 mMNot specifiedIncreased percentage of cells in G0/G1 phase.[11]

Table 2: General Guidelines for Rutin in Cell Culture

ParameterRecommendation
Working Concentration Range0.1 µM - 100 µM[10]
Typical Incubation Times24, 48, or 72 hours[10]
SolventDMSO (final concentration ≤ 0.1% v/v)[10]
StorageAliquots at -20°C or -80°C, protected from light[10]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of ascorbic acid or rutin. Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the highest concentration of the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

2. Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of ascorbic acid or rutin for the optimal time determined from viability assays.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add additional 1X Binding Buffer and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Ascorbic_Acid_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ascorbic Acid (High Conc.) Ascorbic Acid (High Conc.) H2O2 H2O2 Ascorbic Acid (High Conc.)->H2O2 Pro-oxidant effect ROS ROS H2O2->ROS DNA Damage DNA Damage ROS->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis TET Enzymes TET Enzymes DNA Demethylation DNA Demethylation TET Enzymes->DNA Demethylation HIF-1a HIF-1a HIF-1a Degradation HIF-1a Degradation HIF-1a->HIF-1a Degradation Ascorbic Acid (Cofactor) Ascorbic Acid (Cofactor) Ascorbic Acid (Cofactor)->TET Enzymes Cofactor Ascorbic Acid (Cofactor)->HIF-1a Promotes degradation

Caption: Ascorbic Acid Signaling Pathways in Cancer Cells.

Rutin_Signaling_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Rutin Rutin PI3K PI3K Rutin->PI3K ERK ERK Rutin->ERK JNK JNK Rutin->JNK Modulates p38 p38 Rutin->p38 Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Rutin's Modulation of Key Signaling Pathways.

Experimental_Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding This compound Component Treatment This compound Component Treatment Cell Seeding->this compound Component Treatment Incubation Incubation This compound Component Treatment->Incubation Endpoint Assays Endpoint Assays Incubation->Endpoint Assays Cell Viability (MTT) Cell Viability (MTT) Endpoint Assays->Cell Viability (MTT) Apoptosis (Annexin V) Apoptosis (Annexin V) Endpoint Assays->Apoptosis (Annexin V) Western Blot Western Blot Endpoint Assays->Western Blot Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Apoptosis (Annexin V)->Data Analysis Western Blot->Data Analysis End End Data Analysis->End

Caption: General Experimental Workflow for this compound Treatment.

References

Strategies to improve the yield of Ascorutin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formulation of Ascorutin and improving the final product yield by ensuring the stability of its active pharmaceutical ingredients (APIs), Ascorbic Acid and Rutin.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is the nature of its "synthesis"?

A1: this compound is a pharmaceutical preparation containing two active ingredients: Ascorbic Acid (Vitamin C) and Rutin (a flavonoid). It is important to clarify that this compound is not a single molecule synthesized through a chemical reaction between its components. Instead, its "synthesis" refers to the pharmaceutical formulation process of combining Ascorbic Acid and Rutin to produce a stable and effective final dosage form, typically a tablet.[1][2][3] The primary goal is to maximize the yield of the final product that meets quality specifications by minimizing the degradation of the individual APIs during manufacturing and storage.

Q2: What are the main challenges in the formulation of this compound?

A2: The primary challenge is the inherent instability of Ascorbic Acid, which is highly susceptible to oxidative degradation.[4][5][6] This degradation can be accelerated by factors such as heat, light, moisture, oxygen, and incompatible excipients. Rutin also exhibits stability issues.[7][8] Ensuring the stability of both APIs throughout the formulation process and the shelf-life of the product is critical to maintaining its therapeutic efficacy.

Q3: What are the common degradation pathways for Ascorbic Acid in a formulation?

A3: Ascorbic Acid degradation is primarily an oxidative process. Under aerobic conditions, it oxidizes to dehydroascorbic acid, which can be further hydrolyzed to 2,3-diketogulonic acid, leading to a loss of vitamin C activity.[9][10] This process is influenced by pH, temperature, and the presence of metal ions. In acidic solutions, degradation can also lead to the formation of furfural and 2-furoic acid.[10]

Q4: How can the stability of Ascorbic Acid and Rutin be improved in the formulation?

A4: Several strategies can be employed to enhance the stability of the APIs:

  • Control of Manufacturing Environment: The manufacturing area should have controlled temperature and humidity. The use of inert gas (like nitrogen) blanketing during processing can minimize exposure to oxygen.

  • Excipient Compatibility: Careful selection of excipients is crucial. Avoid excipients that are alkaline or contain trace metal impurities, which can catalyze oxidation.

  • Use of Stabilizers: Antioxidants such as sodium metabisulfite or chelating agents like EDTA can be included to protect Ascorbic Acid from oxidation.[11]

  • Coating: Applying a protective coating to the tablets can act as a barrier against moisture, oxygen, and light.[11]

Q5: What are the critical process parameters to control during this compound tablet manufacturing?

A5: Key process parameters to monitor and control include:

  • Blending: Uniform distribution of both APIs and excipients is essential for content uniformity.

  • Granulation: If wet granulation is used, the amount of granulation fluid and the drying temperature and time must be optimized to prevent API degradation. Direct compression is often preferred to avoid moisture and heat.[12][13]

  • Compression: The compression force should be sufficient to produce tablets of adequate hardness but not so high as to cause degradation or affect dissolution.

  • Storage and Packaging: The final product should be stored in a cool, dry, and dark place. Packaging materials should provide a good barrier against moisture and light.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Ascorbic Acid content in the final product. - Degradation of Ascorbic Acid during processing due to heat, light, or oxygen exposure. - Incompatible excipients causing catalytic oxidation. - Excessive moisture during wet granulation.- Implement processing under controlled temperature, humidity, and inert atmosphere. - Screen excipients for compatibility and metal ion content. - Optimize the wet granulation process to minimize water content and drying time, or switch to direct compression.
Discoloration of tablets (browning). - Maillard reaction between Ascorbic Acid and excipients containing amino groups. - Degradation of Ascorbic Acid leading to the formation of colored byproducts like furfural.[9][10]- Select excipients that are not prone to Maillard reactions. - Control processing and storage conditions to minimize Ascorbic Acid degradation.
Poor content uniformity of one or both APIs. - Inadequate blending of the powder mixture. - Segregation of powders due to differences in particle size and density.- Optimize blending time and speed. - Use excipients with particle size distributions similar to the APIs. - Consider granulation to improve powder flow and reduce segregation.
Tablets fail to meet hardness or friability specifications. - Inappropriate compression force. - Poor binding properties of the excipients.- Adjust the compression force on the tablet press. - Select a binder with better compressibility or increase its concentration.
Extended disintegration or dissolution times. - Over-compression of tablets. - Ineffective disintegrant or insufficient concentration.- Reduce the compression force. - Optimize the type and concentration of the disintegrant.

Data Presentation

Table 1: Factors Affecting Ascorbic Acid Stability and Mitigation Strategies

Factor Effect on Ascorbic Acid Mitigation Strategy
Temperature Increased temperature accelerates the rate of oxidation.[9]Process and store at low temperatures.
pH Degradation is pH-dependent, with instability in alkaline conditions.[5][10]Maintain a slightly acidic pH in the formulation.
Oxygen Direct oxidation is a major degradation pathway.[4][9]Process under an inert atmosphere (e.g., nitrogen). Use oxygen-impermeable packaging.
Light UV light can induce photo-oxidation.[4][5]Protect from light during processing and storage using opaque containers.
Metal Ions (e.g., Cu²⁺, Fe³⁺) Catalyze the oxidation of Ascorbic Acid.[4]Use high-purity excipients with low metal content. Add chelating agents like EDTA.
Moisture Water facilitates degradation reactions.Control humidity during manufacturing and use moisture-protective packaging.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Ascorbic Acid and Rutin

This protocol describes a method for the simultaneous quantification of Ascorbic Acid and Rutin in this compound tablets to assess product quality and stability.

1. Materials and Reagents:

  • This compound tablets

  • Reference standards for Ascorbic Acid and Rutin

  • HPLC grade methanol, acetonitrile, and water

  • Phosphoric acid

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm for Ascorbic Acid and 354 nm for Rutin.

4. Standard Preparation:

  • Prepare individual stock solutions of Ascorbic Acid and Rutin reference standards in methanol.

  • Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range in the samples.

5. Sample Preparation:

  • Weigh and finely powder 10 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.

  • Add a suitable volume of methanol and sonicate to dissolve the APIs.

  • Dilute to volume with methanol and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks of Ascorbic Acid and Rutin based on their retention times compared to the standards.

  • Quantify the amount of each API in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.

Visualizations

Diagram 1: this compound Formulation Workflow

G cluster_0 Raw Material Dispensing cluster_1 Processing cluster_2 Quality Control & Packaging API APIs (Ascorbic Acid, Rutin) Blending Blending API->Blending Excipients Excipients (Diluent, Binder, Disintegrant) Excipients->Blending Granulation Granulation (Optional) Blending->Granulation Lubrication Lubrication Blending->Lubrication Direct Compression Route Drying Drying (if granulated) Granulation->Drying Drying->Lubrication Compression Tablet Compression Lubrication->Compression Coating Coating (Optional) Compression->Coating QC In-Process & Final Product QC Compression->QC Uncoated Tablets Coating->QC Packaging Packaging QC->Packaging

Caption: Workflow for the formulation of this compound tablets.

Diagram 2: Factors Affecting API Stability in this compound Formulation

G cluster_0 Environmental Factors cluster_1 Formulation Factors Temperature Temperature API_Stability API Stability Temperature->API_Stability Light Light Light->API_Stability Oxygen Oxygen Oxygen->API_Stability Moisture Moisture Moisture->API_Stability pH pH pH->API_Stability Excipients Excipient Incompatibility Excipients->API_Stability Metal_Ions Metal Ions Metal_Ions->API_Stability

Caption: Key factors influencing the stability of APIs in this compound.

References

Validation & Comparative

A Comparative Analysis of Ascorutin and Quercetin's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the antioxidant properties of Ascorutin and its core flavonoid aglycone, Quercetin. This compound is a combination product containing ascorbic acid (Vitamin C) and Rutin, which is the quercetin-3-O-rutinoside glycoside.[1][2][3] Quercetin, its aglycone counterpart, is a widely studied flavonoid renowned for its potent antioxidant effects.[1][4] This document examines their performance in key antioxidant assays, details their mechanisms of action, and provides comprehensive experimental protocols to support researchers, scientists, and drug development professionals.

Comparative Antioxidant Performance: In Vitro Assays

The antioxidant capacity of Quercetin and Rutin (the flavonoid component of this compound) has been extensively evaluated through various in vitro assays. Quercetin consistently demonstrates superior direct antioxidant activity compared to Rutin.[1][5] This enhanced efficacy is largely attributed to its chemical structure, specifically the presence of a free hydroxyl group at the C3 position, which is glycosylated in Rutin, making it less available to participate in neutralizing free radicals.[1][5]

Lower IC50 values in the DPPH and ABTS assays indicate stronger radical scavenging activity, while higher FRAP values signify greater reducing power.

Table 1: Comparison of In Vitro Antioxidant Activity

AssayMetricRutinQuercetinKey Findings
DPPH Radical Scavenging IC5015.88 - 29.63 µg/mL0.55 - 9.44 µg/mLQuercetin shows significantly higher scavenging activity against the DPPH radical.[1][5]
ABTS Radical Scavenging IC505.34 µg/mL - 7.15 µM1.17 µg/mL - 1.46 µMQuercetin is a more potent scavenger of the ABTS radical cation.[1][5]
Ferric Reducing Antioxidant Power (FRAP) µM Fe(II)/g1152.02358.4Quercetin exhibits a substantially greater capacity to reduce ferric iron.[5]
Superoxide Scavenging IC5029.27 µg/mLData not consistently availableQuercetin is known to be an effective scavenger of superoxide radicals.[6][7]

Note: Values are aggregated from multiple sources and may vary based on specific experimental conditions.

The role of ascorbic acid in this compound presents a complex interaction. Some studies suggest a synergistic or complementary antioxidant effect between ascorbic acid and Rutin, particularly in protecting cells from UV-induced damage.[8] However, other research using potentiometric methods has reported an antagonistic effect, where the measured antioxidant activity of the this compound combination was approximately 30% lower than the theoretical sum of its components.[2][9] This highlights the importance of the experimental context when evaluating combined formulations.

Mechanism of Antioxidant Action

Both Quercetin and Rutin exert their antioxidant effects through direct and indirect mechanisms.

  • Direct Radical Scavenging : Their polyphenolic structures allow them to donate hydrogen atoms to neutralize unstable free radicals, thereby terminating oxidative chain reactions.[5]

  • Modulation of Endogenous Systems : A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5] Nrf2 is a primary regulator of the body's endogenous antioxidant defense system. By activating this pathway, Quercetin and Rutin can upregulate the expression of numerous protective enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[1][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Quercetin Quercetin Quercetin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Enzymes Antioxidant Enzymes (HO-1, SOD, GPx) ARE->Enzymes initiates transcription

Caption: Nrf2 signaling pathway activation by Quercetin.

Experimental Protocols

Standardized assays are crucial for comparing antioxidant activity. Below are the methodologies for the key experiments cited.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[11][12]

  • Principle : Measures the reduction of the DPPH radical by an antioxidant.

  • Procedure :

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[13]

    • Prepare various concentrations of the test compounds (this compound, Quercetin).

    • Mix a fixed volume of the DPPH solution with a volume of the sample solution (e.g., 1:1 ratio).[13]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance of the solution with a spectrophotometer at approximately 517 nm.[13]

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radical).[12]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce this radical, causing a loss of color.[12]

  • Principle : Measures the reduction of the pre-formed ABTS radical cation.

  • Procedure :

    • Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a working solution with a specific absorbance (e.g., 0.70 ± 0.02) at ~734-745 nm.[14]

    • Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.[14]

    • Incubate the mixture for a defined period (e.g., 6 minutes) at a controlled temperature (e.g., 30°C).[14]

    • Measure the absorbance at the corresponding wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value.[14]

3. FRAP (Ferric Reducing Antioxidant Power) Assay The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[5]

  • Principle : Measures the reduction of a ferric iron complex to its ferrous form.

  • Procedure :

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.[5][13]

    • Warm the FRAP reagent to 37°C before use.[5]

    • Mix a small volume of the sample (e.g., 100 µL) with a larger volume of the FRAP reagent (e.g., 3 mL).[5]

    • Incubate the mixture at 37°C for a short period (e.g., 4-30 minutes).[5][14]

    • Measure the absorbance of the blue-colored solution at approximately 593 nm.[5]

    • Results are typically expressed as ferrous iron (Fe²⁺) equivalents, calculated from a standard curve prepared with a known concentration of FeSO₄.[5]

Experimental_Workflow A Prepare Sample Solutions (this compound, Quercetin) D Mix Sample and Reagents A->D B Select Assay (e.g., DPPH, ABTS, FRAP) C Prepare Assay-Specific Reagents B->C C->D E Incubate (Time and Temperature as per Protocol) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate Results (% Inhibition / Reducing Power) F->G H Determine Final Metric (IC50 / Fe(II) Equivalents) G->H

Caption: General experimental workflow for antioxidant assays.

Conclusion and Recommendations

The experimental data consistently show that Quercetin, as a pure aglycone, possesses superior direct radical scavenging and reducing capabilities compared to Rutin, the flavonoid component of this compound.[5] This enhanced activity is a direct result of its more favorable chemical structure for hydrogen donation.[5]

However, the choice between this compound and Quercetin for research or drug development is not straightforward.

  • Quercetin : Is the preferred agent for applications requiring potent, direct antioxidant action in experimental systems.[1]

  • This compound : Offers a combination therapy. The presence of ascorbic acid may provide complementary antioxidant effects, although some evidence suggests potential antagonism in simple chemical assays.[2][8] Furthermore, the glycoside moiety in Rutin influences its bioavailability and metabolic fate; Rutin can be metabolized to Quercetin in vivo, potentially offering a form of sustained release.[1]

Therefore, the selection should be guided by the specific biological context, the desired mechanism of action (direct scavenging vs. modulation of endogenous pathways), and critical pharmacokinetic considerations.

References

Ascorutin's Therapeutic Efficacy: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the therapeutic efficacy of a compound in relevant disease models is paramount. This guide provides a comparative analysis of Ascorutin, a combination of ascorbic acid (Vitamin C) and rutin (a glycoside of the flavonoid quercetin), against other therapeutic alternatives in key disease areas. While direct comparative clinical trial data for this compound is limited, this guide synthesizes available data on its components and established alternative therapies to provide a comprehensive overview.

Chronic Venous Insufficiency (CVI)

Chronic Venous Insufficiency is a condition characterized by impaired venous return from the lower extremities, leading to symptoms such as pain, edema, and skin changes. Several venoactive drugs are used to manage CVI. Below is a comparison of the efficacy of established treatments based on available clinical trial data.

Comparative Efficacy of Venoactive Drugs in CVI
TreatmentKey Efficacy EndpointsQuantitative ResultsStudy Reference(s)
Horse Chestnut Seed Extract (HCSE) Leg Volume ReductionWeighted Mean Difference (WMD) vs. Placebo: -32.1 mL (95% CI 13.49 to 50.72)[1]Pittler & Ernst, 2012[1]
Leg Pain ReductionSignificant reduction vs. Placebo in 6 out of 7 trials. One trial showed a WMD of -42.4 mm on a 100 mm visual analogue scale.[1][2]Pittler & Ernst, 2012[1][2]
Pycnogenol® Leg Edema ReductionSignificantly greater reduction in edema score compared to Daflon® after 8 weeks.[3] Ankle swelling decreased by 35% with Pycnogenol® vs. 19% with diosmin-hesperidin.[4]Cesarone et al., 2006[3][4]
Symptom Improvement (Pain, Heaviness)Symptom score reduction of 64% with Pycnogenol® vs. 32% with diosmin-hesperidin.[4]Cesarone et al., 2006[4]
Ankle Circumference ReductionMore significant decrease with Pycnogenol® compared to Antistax® and compression stockings at 8 weeks.[5]Belcaro et al., 2015[5]
Oxerutins (O-(β-hydroxyethyl)-rutosides) Leg Volume ReductionStatistically significant reduction in leg volume compared to placebo after 12 weeks of combined therapy with compression stockings.[6]Unkauf et al., 1997[6]
Symptom Improvement (Pain, Cramps, Heaviness)Significant improvement in symptoms compared to placebo.[7][8]Petruzzellis et al., 2002[7][8]
Diosmin & Hesperidin (e.g., Daflon®) Leg Pain and Heaviness ReductionSignificant decrease in discomfort, heaviness, leg pain, and edema after 8 weeks of treatment.[9][10]Kseneva et al., 2025[9][10]
Quality of Life ImprovementImprovement in CIVIQ-20 quality of life scores.[9][10]Kseneva et al., 2025[9][10]
Experimental Protocols

Horse Chestnut Seed Extract (HCSE) for CVI

  • Study Design: A systematic review and meta-analysis of randomized controlled trials (RCTs).[1][2]

  • Intervention: Oral HCSE standardized to escin content.

  • Comparator: Placebo or other treatments like rutosides, pycnogenol, or compression stockings.[1]

  • Primary Outcome Measures: Leg pain assessed using a visual analogue scale (VAS) and leg volume measured by water displacement plethysmography.[1][2]

Pycnogenol® vs. Diosmin/Hesperidin for CVI

  • Study Design: A comparative, randomized, controlled study.[3][4]

  • Intervention: Oral Pycnogenol® (150 mg/day).

  • Comparator: Oral diosmin-hesperidin (1500 mg/day).[4]

  • Primary Outcome Measures: Ankle swelling rate, resting skin flux, and symptomatic venous score.[3][4]

Signaling Pathway: Anti-inflammatory Action of Flavonoids in CVI

G Venous Hypertension Venous Hypertension Endothelial Activation Endothelial Activation Venous Hypertension->Endothelial Activation Leukocyte Adhesion & Infiltration Leukocyte Adhesion & Infiltration Endothelial Activation->Leukocyte Adhesion & Infiltration Inflammatory Mediators (e.g., prostaglandins, leukotrienes) Inflammatory Mediators (e.g., prostaglandins, leukotrienes) Leukocyte Adhesion & Infiltration->Inflammatory Mediators (e.g., prostaglandins, leukotrienes) Increased Capillary Permeability Increased Capillary Permeability Inflammatory Mediators (e.g., prostaglandins, leukotrienes)->Increased Capillary Permeability Edema & Symptoms Edema & Symptoms Increased Capillary Permeability->Edema & Symptoms Flavonoids (e.g., Rutin, Diosmin) Flavonoids (e.g., Rutin, Diosmin) Flavonoids (e.g., Rutin, Diosmin)->Leukocyte Adhesion & Infiltration Inhibition Flavonoids (e.g., Rutin, Diosmin)->Inflammatory Mediators (e.g., prostaglandins, leukotrienes) Inhibition

Flavonoid Anti-inflammatory Pathway in CVI

Diabetic Retinopathy

Diabetic retinopathy is a microvascular complication of diabetes and a leading cause of blindness. Oxidative stress and inflammation are key pathogenic factors. While clinical data for this compound is unavailable, preclinical studies on its components suggest a potential therapeutic role.

Preclinical Evidence for Rutin and Ascorbic Acid in Diabetic Retinopathy

A study in a streptozotocin (STZ)-induced diabetic rat model investigated the effects of rutin.

TreatmentKey Efficacy EndpointsQuantitative ResultsStudy Reference(s)
Rutin Retinal Malondialdehyde (MDA) LevelsRutin administration decreased blood MDA levels compared to the control group (p < 0.05).[11]Al-Malki et al., 2022[11]
Retinal TNF-alpha LevelsRutin administration reduced TNF-alpha levels compared to the control group (p < 0.05).[11]Al-Malki et al., 2022[11]
Retinal IL-1beta LevelsInsulin administration showed a notable decrease in IL-1beta (p < 0.001), while the effect of rutin was not as pronounced.[11]Al-Malki et al., 2022[11]
Experimental Protocols

Rutin in a Rat Model of Diabetic Retinopathy

  • Animal Model: Streptozotocin (STZ)-induced diabetic rats.[11]

  • Intervention: Administration of rutin.

  • Comparator: Carrier medium control (CMC) and insulin-treated groups.[11]

  • Outcome Measures: Serum and eye tissue levels of malondialdehyde (MDA) as a marker of oxidative stress, and levels of pro-inflammatory cytokines TNF-alpha and IL-1beta in eye homogenates.[11]

Experimental Workflow: Induction and Assessment of Diabetic Retinopathy in a Rat Model

G cluster_0 Induction Phase cluster_1 Treatment & Assessment Phase Animal Acclimatization Animal Acclimatization Streptozotocin (STZ) Injection Streptozotocin (STZ) Injection Animal Acclimatization->Streptozotocin (STZ) Injection Blood Glucose Monitoring Blood Glucose Monitoring Streptozotocin (STZ) Injection->Blood Glucose Monitoring Confirmation of Diabetes Confirmation of Diabetes Blood Glucose Monitoring->Confirmation of Diabetes Group Allocation (Control, Rutin, Insulin) Group Allocation (Control, Rutin, Insulin) Confirmation of Diabetes->Group Allocation (Control, Rutin, Insulin) Treatment Administration Treatment Administration Group Allocation (Control, Rutin, Insulin)->Treatment Administration Retinal Function & Morphology Assessment Retinal Function & Morphology Assessment Treatment Administration->Retinal Function & Morphology Assessment Biochemical Analysis (MDA, Cytokines) Biochemical Analysis (MDA, Cytokines) Treatment Administration->Biochemical Analysis (MDA, Cytokines)

Workflow for Diabetic Retinopathy Animal Model

Scientific Rationale for this compound's Efficacy

While direct clinical evidence for this compound is sparse, the synergistic action of its components, ascorbic acid and rutin, provides a strong scientific rationale for its potential therapeutic effects.

  • Antioxidant Synergy: Ascorbic acid and rutin have been shown to act synergistically as antioxidants. Ascorbic acid can regenerate the oxidized form of rutin, thereby enhancing its antioxidant capacity. This combined effect can help mitigate the oxidative stress implicated in the pathophysiology of vascular and inflammatory diseases.

  • Anti-inflammatory Effects: Both ascorbic acid and rutin possess anti-inflammatory properties. They can inhibit the production and activity of pro-inflammatory mediators, which are crucial in the progression of conditions like CVI and diabetic retinopathy.

  • Vascular Protection: Ascorbic acid is essential for collagen synthesis, a key component of blood vessel walls. Rutin is known to decrease capillary permeability and fragility. Their combination in this compound is therefore postulated to strengthen vascular integrity and reduce leakage.

Logical Relationship: Synergistic Action of this compound Components

G Ascorbic Acid Ascorbic Acid Synergistic Antioxidant Effect Synergistic Antioxidant Effect Ascorbic Acid->Synergistic Antioxidant Effect Anti-inflammatory Action Anti-inflammatory Action Ascorbic Acid->Anti-inflammatory Action Vascular Protection Vascular Protection Ascorbic Acid->Vascular Protection Collagen Synthesis Rutin Rutin Rutin->Synergistic Antioxidant Effect Rutin->Anti-inflammatory Action Rutin->Vascular Protection Decreased Permeability Reduced Oxidative Stress Reduced Oxidative Stress Synergistic Antioxidant Effect->Reduced Oxidative Stress Therapeutic Efficacy Therapeutic Efficacy Reduced Oxidative Stress->Therapeutic Efficacy Anti-inflammatory Action->Therapeutic Efficacy Vascular Protection->Therapeutic Efficacy

Synergistic Action of this compound Components

Conclusion

While direct, large-scale clinical trials validating the therapeutic efficacy of this compound against other treatments in specific disease models are lacking, the available evidence for its individual components and for alternative therapies provides a valuable framework for researchers. The data presented on established venoactive drugs for Chronic Venous Insufficiency highlight the key endpoints and expected effect sizes in this therapeutic area. The preclinical findings for rutin in a diabetic retinopathy model, combined with the known synergistic antioxidant and vasoprotective properties of ascorbic acid and rutin, suggest a plausible mechanism for this compound's therapeutic potential. Further well-designed preclinical and clinical studies are warranted to definitively establish the comparative efficacy of this compound in these and other disease models.

References

Ascorutin's Synergistic Potential: A Comparative Guide for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ascorutin, a combination of ascorbic acid (Vitamin C) and rutin (a flavonoid), has long been utilized for its vasoprotective and antioxidant properties. Emerging research, however, points towards a broader therapeutic potential, particularly in its synergistic effects when combined with other therapeutic agents. This guide provides a comprehensive comparison of this compound's synergistic activities, supported by experimental data, to inform future research and drug development.

Synergistic Effects in Oncology

The combination of this compound's components with conventional cancer therapies has shown promise in enhancing anti-tumor efficacy and mitigating toxicity. High-dose intravenous ascorbic acid, in particular, has been the subject of numerous preclinical and clinical studies.

Combination with Chemotherapy

Preclinical and clinical evidence suggests that high-dose ascorbic acid can act synergistically with several chemotherapeutic agents, including gemcitabine, nab-paclitaxel, carboplatin, and paclitaxel.[1] This synergy is often attributed to the pro-oxidant activity of high-dose ascorbate in the tumor microenvironment, leading to increased oxidative stress and cancer cell death.

A notable clinical trial investigating the addition of high-dose intravenous vitamin C to a standard chemotherapy regimen (gemcitabine and nab-paclitaxel) for metastatic pancreatic cancer demonstrated a significant improvement in patient outcomes. The study reported a near doubling of median overall survival to 16 months compared to 8.3 months with chemotherapy alone.[2][3] Progression-free survival was also extended to 6.2 months versus 3.9 months in the control group.[2]

Therapeutic AgentsCombinationExperimental ModelKey Quantitative ResultsReference
Ascorbic Acid, Gemcitabine, Nab-PaclitaxelHigh-dose IV Ascorbic Acid + Gemcitabine + Nab-PaclitaxelPhase 2 Clinical Trial (Metastatic Pancreatic Cancer)Median Overall Survival: 16.0 months (combination) vs. 8.3 months (chemotherapy alone)Median Progression-Free Survival: 6.2 months (combination) vs. 3.9 months (chemotherapy alone)[1][2][3]
Rutin, Ascorbic Acid, Menadione (RAM)RAM CombinationIn vitro (HepG2 Human Liver Carcinoma Cells)IC50: 47.99 µg/ml[4]
Rutin, Ascorbic Acid, Menadione (RAM)RAM CombinationIn vitro (L929 Normal Fibroblast Cells)IC50: 23.612 µg/ml[4]
Ascorbic Acid, X-radiationLow concentration Ascorbic Acid + X-radiation (2, 4, 8 Gy)In vitro (THP-1 Human Leukemia Cells)Combination Index (CI): 0.40 ± 0.07, 0.28 ± 0.03, 0.24 ± 0.02[5]
Ascorbic Acid, X-radiationHigh concentration Ascorbic Acid + X-radiation (2, 4, 8 Gy)In vitro (THP-1 Human Leukemia Cells)Combination Index (CI): 0.43 ± 0.04, 0.33 ± 0.03, 0.30 ± 0.04[5]

Experimental Protocol: High-Dose Ascorbate with Gemcitabine and Nab-Paclitaxel in Pancreatic Cancer

This phase I/II clinical trial enrolled patients with stage IV pancreatic adenocarcinoma.

  • Treatment Arms:

    • Control Group: Standard weekly gemcitabine chemotherapy.

    • Experimental Group: High-dose intravenous ascorbic acid (escalating from 15 g up to 50–125 g per infusion) administered twice a week, alongside standard weekly gemcitabine chemotherapy.[6]

  • Outcome Measures:

    • Primary: Safety and tolerability of the combination therapy.

    • Secondary: Tumor response (measured by scans), time to progression, and overall survival.

    • Exploratory: Blood markers of vitamin C and oxidative stress.[6][7]

Cytoprotective and Antioxidant Synergy

Ascorbic acid and rutin exhibit a strong synergistic relationship in protecting cells from oxidative damage, particularly from ultraviolet (UV) radiation. This combined action is more effective than either compound alone. Studies have shown that their combination leads to higher antioxidant properties and a stronger defense against UV-induced reactive oxygen species (ROS) generation.[8]

Therapeutic AgentsCombinationExperimental ModelKey Quantitative ResultsReference
Rutin, Ascorbic Acid25 µM Rutin + 100 µM Ascorbic AcidIn vitro (ABTS radical scavenging assay)Combination showed enhanced reduction ability of ascorbic acid.[9]
Rutin, Ascorbic Acid25 µM Rutin + 100 µM Ascorbic AcidIn vitro (FRAP assay)Ascorbic acid showed three times greater antioxidant activity than rutin.[9]
Rutin, Ascorbic AcidModel SolutionsPotentiometric methodAntioxidant Activity (mmol-eq./L): Rutin: 265.51 ± 1.00, Ascorbic Acid: 99.00 ± 1.00, Combination: 255.60 ± 1.00[10][11]

Experimental Protocol: Cytoprotective Effects of Rutin and Ascorbic Acid on Keratinocytes

This study investigated the protective effects of rutin and ascorbic acid on human keratinocytes cultured in a 3D system and exposed to UVA or UVB radiation.

  • Cell Culture and Treatment:

    • Human keratinocyte cell line CDD 1102 KERTr was used.

    • Cells were incubated for 24 hours in a medium containing 100 µM ascorbic acid and/or 25 µM rutin.

    • The concentration of ascorbic acid was chosen to reflect physiological levels from a balanced diet, while the rutin concentration was the highest non-cytotoxic dose.[8]

  • Outcome Measures:

    • Proteomic analysis to identify changes in protein expression related to antioxidant response, DNA repair, inflammation, and apoptosis.

    • Assessment of cell viability and morphological changes.[8]

Signaling Pathways

The synergistic effects of this compound's components are mediated through the modulation of key cellular signaling pathways, including the Nrf2 and HIF-1α pathways.

Nrf2 Signaling Pathway

The combination of rutin and ascorbic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Rutin is believed to inhibit the interaction between Keap1 and Nrf2, leading to the accumulation of Nrf2 in the nucleus and subsequent activation of antioxidant enzyme transcription.[12]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rutin Rutin Keap1 Keap1 Rutin->Keap1 inhibits Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Rutin enhances effect Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive sequesters Proteasomal_Degradation Proteasomal Degradation Nrf2_inactive->Proteasomal_Degradation leads to Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active translocates ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates HIF1a_Regulation cluster_hypoxia Hypoxia / Low Ascorbate Ascorbate_present Ascorbate (Present) PHD_active PHD (active) Ascorbate_present->PHD_active activates HIF1a HIF-1α PHD_active->HIF1a hydroxylates HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH HIF1a_stable HIF-1α (stable) Proteasomal_Degradation Proteasomal Degradation HIF1a_OH->Proteasomal_Degradation leads to VHL VHL VHL->HIF1a_OH binds to PHD_inactive PHD (inactive) HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Target_Genes Target Gene Expression (e.g., VEGF) HIF1_complex->Target_Genes activates

References

A Head-to-Head Comparison of Ascorutin and Other Vasoprotective Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of vascular medicine, a multitude of agents are utilized for their vasoprotective effects, each with unique mechanisms of action and clinical efficacy profiles. This guide provides a comprehensive, head-to-head comparison of Ascorutin, a combination of ascorbic acid (Vitamin C) and rutin, with other prominent vasoprotective agents. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available evidence, experimental methodologies, and underlying biochemical pathways.

Overview of Vasoprotective Agents

Vasoprotective agents, also known as venoactive drugs, are a class of pharmaceuticals and nutraceuticals that improve venous tone, decrease capillary permeability, and exhibit anti-inflammatory and antioxidant properties. They are commonly employed in the management of chronic venous insufficiency (CVI), hemorrhoids, and other conditions characterized by vascular fragility.

This compound combines the potent antioxidant and collagen synthesis-supporting properties of ascorbic acid with the capillary-strengthening and anti-inflammatory effects of the flavonoid rutin. While this compound itself has limited head-to-head clinical trial data against other specific vasoprotective agents, the individual and synergistic actions of its components are well-documented.

This guide will compare this compound and its constituents to:

  • Diosmin and Hesperidin: A widely used micronized purified flavonoid fraction (MPFF) derived from citrus fruits.

  • Troxerutin: A derivative of rutin, belonging to the oxerutin family of flavonoids.

  • Calcium Dobesilate: A synthetic vasoprotective and antioxidant agent.

  • Centella asiatica (Gotu Kola): A medicinal herb rich in triterpenoids with vasoprotective properties.

  • Grape Seed Extract: A source of proanthocyanidins with strong antioxidant and vasoprotective effects.

Comparative Efficacy: A Data-Driven Analysis

Direct comparative clinical trials between this compound and other vasoprotective agents are scarce. However, by examining studies comparing its components (rutin and ascorbic acid) and other related flavonoids, we can construct a comparative overview.

Table 1: Comparison of Clinical Efficacy in Chronic Venous Insufficiency (CVI)

Agent/CombinationKey Efficacy FindingsSupporting Study Highlights
Rutin-containing formulation (with alpha-tocopherol, melilotus, and Centella asiatica)Significant improvement in clinical symptomatology and reduction of supra-fascial edema in patients with CVI after 30 days compared to a control group.[1][2][3]A comparative clinical study on 30 patients showed statistically significant improvements in functional bothers, cramps, and edema.[1][2][3]
Diosmin/Hesperidin (MPFF) Effective in reducing leg pain, heaviness, and improving quality of life in CVI patients.[4] A meta-analysis showed MPFF to be the most effective in reducing lower leg volume and pain.[5][6]A prospective study of 104 patients demonstrated a significant decrease in discomfort, heaviness, pain, and edema after 8 weeks of treatment.[4]
Troxerutin/Oxerutins More effective than diosmin+hesperidin in improving microcirculatory parameters and signs/symptoms of CVI in a comparative registry study.[7] Showed significant reduction in leg volume compared to another oxerutin formulation.[8]A study comparing oxerutins and troxerutin in 12 patients found a statistically significant greater reduction in leg volume with oxerutins.[8]
Calcium Dobesilate Effective in reducing symptoms of CVI. A study comparing it with oxerutin showed that while both were effective, the combination of the two provided a significantly greater improvement in all patient complaints.[9][10]A randomized study of 150 patients demonstrated that the combination of calcium dobesilate and oxerutin was superior to either drug alone in improving symptoms like itching, fatigue, heaviness, numbness, cramp, and swelling.[9][10]
Centella asiatica Standardized extracts have been shown to reduce edema, heaviness, and pain in patients with CVI by improving microcirculation and strengthening vein walls.[11]Clinical studies have demonstrated its ability to improve endothelial function and reduce capillary filtration.[11]
Grape Seed Extract A 16-week double-blind, randomized controlled trial in 80 hypertensive patients showed a greater effect on reducing systolic and diastolic blood pressure in men compared to placebo. It also showed a greater reduction in perceived stress.[12]While not a direct CVI study, the demonstrated effects on blood pressure and vascular function suggest potential benefits.

Table 2: Comparative Antioxidant and Vasoprotective Effects (Preclinical and In Vitro Data)

Agent/CombinationAntioxidant Capacity (IC50)Key Vasoprotective Mechanisms
Ascorbic Acid Potent antioxidant, often used as a positive control in DPPH assays.[13]Scavenges reactive oxygen species, essential for collagen synthesis, improves endothelial function.
Rutin Exhibits significant free radical scavenging activity.Strengthens capillaries, reduces capillary permeability, anti-inflammatory effects.
Diosmin/Hesperidin Possess antioxidant properties.Improves venous tone, reduces inflammation by inhibiting the NF-κB signaling pathway.[14]
Troxerutin Demonstrates good free radical scavenging activity.[8]Strengthens capillary walls, reduces vascular permeability, and improves microcirculation.[14][15]
Grape Seed Extract High in proanthocyanidins with potent antioxidant activity.Modulates endothelial nitric oxide synthase (eNOS) to promote vasodilation.[12]

Mechanisms of Action: Signaling Pathways

The vasoprotective effects of these agents are mediated through various signaling pathways that influence inflammation, oxidative stress, and vascular integrity.

This compound (Ascorbic Acid and Rutin)

Ascorbic acid and rutin work synergistically. Ascorbic acid is a crucial cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of collagen, a key component of blood vessel walls. As an antioxidant, it directly scavenges reactive oxygen species (ROS). Rutin, a flavonoid, inhibits inflammatory enzymes and strengthens capillaries by reducing the production of inflammatory mediators.

ascorutin_mechanism ROS Reactive Oxygen Species (ROS) CapillaryPerm Capillary Permeability ROS->CapillaryPerm Increases Inflammation Inflammatory Mediators Inflammation->CapillaryPerm Increases This compound This compound (Ascorbic Acid + Rutin) This compound->ROS Scavenges This compound->Inflammation Inhibits Collagen Collagen Synthesis (Prolyl/Lysyl Hydroxylases) This compound->Collagen Stimulates This compound->CapillaryPerm Decreases VascularIntegrity Vascular Integrity Collagen->VascularIntegrity Strengthens Edema Edema CapillaryPerm->Edema

This compound's dual action on oxidative stress and inflammation.
Diosmin/Hesperidin (MPFF)

The micronized purified flavonoid fraction of diosmin and hesperidin is known to improve venous tone by prolonging the vasoconstrictor effect of norepinephrine. A significant mechanism is the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn reduces the expression of pro-inflammatory cytokines and adhesion molecules, mitigating leukocyte adhesion to the endothelium.[14]

diosmin_mechanism Diosmin Diosmin/Hesperidin (MPFF) NFkB NF-κB Signaling Pathway Diosmin->NFkB Inhibits Norepinephrine Norepinephrine Diosmin->Norepinephrine Prolongs effect of Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Activates Adhesion Adhesion Molecules (ICAM-1, VCAM-1) NFkB->Adhesion Activates Leukocyte Leukocyte Adhesion to Endothelium Adhesion->Leukocyte Inflammation Vascular Inflammation Leukocyte->Inflammation VenousTone Venous Tone Norepinephrine->VenousTone Increases

Diosmin/Hesperidin's anti-inflammatory and venotonic effects.

Experimental Protocols

The evaluation of vasoprotective agents relies on a variety of experimental protocols designed to quantify their effects on vascular function.

Capillary Fragility Test (Tourniquet Test)

This test assesses the fragility of capillary walls and is used to evaluate the efficacy of agents aimed at strengthening capillaries.

  • Objective: To measure the resistance of capillaries to increased pressure.

  • Procedure:

    • The patient's forearm is examined for any pre-existing petechiae (small red or purple spots caused by bleeding into the skin).

    • A blood pressure cuff is applied to the upper arm and inflated to a pressure midway between the systolic and diastolic blood pressures. This pressure should be maintained for 5 minutes.[16]

    • The cuff is then deflated, and after a 5-10 minute wait, the forearm is re-examined for the appearance of new petechiae.[17]

    • The number of petechiae within a specific area (e.g., a 5 cm diameter circle) is counted.

  • Interpretation: A high number of petechiae (e.g., more than 10-20) indicates increased capillary fragility.[16][18] A reduction in the number of petechiae after treatment with a vasoprotective agent suggests improved capillary integrity.

cft_workflow start Start examine_pre Examine forearm for petechiae start->examine_pre apply_cuff Apply and inflate blood pressure cuff (5 minutes) examine_pre->apply_cuff release_cuff Deflate cuff and wait 5-10 minutes apply_cuff->release_cuff examine_post Re-examine forearm and count petechiae release_cuff->examine_post interpret Interpret results: Number of petechiae indicates capillary fragility examine_post->interpret end End interpret->end

Workflow for the Capillary Fragility Test.
Measurement of Venous Tone

Venous tone, a measure of the degree of constriction of a vein, is a crucial parameter for assessing the efficacy of venoactive drugs. Venous occlusion plethysmography is a common method used.[19][20]

  • Objective: To quantify changes in venous capacitance and pressure in response to a venoactive agent.

  • Procedure:

    • A strain gauge is placed around the forearm to measure changes in circumference.

    • A cuff is placed on the upper arm and inflated to a pressure that occludes venous outflow without affecting arterial inflow (e.g., 40-60 mmHg).

    • The rate of increase in forearm volume is measured, which reflects arterial inflow.

    • The pressure-volume relationship of the veins can be determined by incrementally increasing the occlusion pressure.

  • Interpretation: An increase in venous tone is indicated by a decrease in venous capacitance (i.e., the veins are less distensible) at a given pressure. Venoactive drugs are expected to increase venous tone.

Assessment of Endothelial Function

Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound-based technique to assess endothelium-dependent vasodilation, a key indicator of vascular health.[21][22]

  • Objective: To measure the ability of the endothelium to release nitric oxide (NO) and induce vasodilation in response to shear stress.

  • Procedure:

    • The diameter of the brachial artery is measured at rest using high-resolution ultrasound.

    • A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.

    • The cuff is then rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) and shear stress on the endothelium.

    • The diameter of the brachial artery is continuously monitored for several minutes after cuff release.

  • Interpretation: The percentage increase in arterial diameter from baseline to the maximum diameter achieved after cuff release is the FMD. A higher FMD indicates better endothelial function. Vasoprotective agents may improve FMD.

In Vitro Antioxidant Capacity Assays

These assays are used to determine the free radical scavenging ability of a compound in a laboratory setting. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method.[13][23]

  • Objective: To measure the ability of a compound to donate a hydrogen atom or electron to neutralize the DPPH radical.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared. DPPH has a deep violet color.

    • The test compound is added to the DPPH solution at various concentrations.

    • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Interpretation: The reduction in the absorbance of the DPPH solution is proportional to the antioxidant activity of the compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated. A lower IC50 value indicates a higher antioxidant capacity.[23]

Conclusion for the Research Professional

The selection of a vasoprotective agent for clinical use or further research depends on the specific vascular dysfunction being targeted.

  • This compound , through its components ascorbic acid and rutin, offers a dual approach by supporting collagen synthesis and providing potent antioxidant and anti-inflammatory effects. Its utility is well-grounded in the established roles of its constituents in maintaining vascular health.

  • Diosmin/Hesperidin (MPFF) has a robust body of clinical evidence supporting its efficacy in improving venous tone and reducing inflammation in CVI. Its mechanism of action via the NF-κB pathway is a key area for further investigation.

  • Troxerutin and other oxerutins, being derivatives of rutin, share similar mechanisms but may have different pharmacokinetic and pharmacodynamic profiles. Some evidence suggests they may be more effective than diosmin/hesperidin in improving microcirculation.[7]

  • Calcium Dobesilate provides a synthetic alternative with a multi-faceted mechanism involving reduced capillary permeability and anti-platelet aggregation.

  • Centella asiatica and Grape Seed Extract represent promising natural product-derived options with strong evidence for their positive effects on microcirculation and endothelial function.

For the drug development professional, the lack of extensive head-to-head trials, particularly involving this compound, presents an opportunity for future research. Comparative studies employing standardized methodologies, such as those outlined in this guide, are crucial for definitively establishing the relative efficacy of these agents. Furthermore, elucidating the specific signaling pathways modulated by each agent will be vital for the development of next-generation vasoprotective therapies with enhanced efficacy and targeted action.

References

Cross-Species Insights into Ascorutin: A Comparative Guide to its Metabolism and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism and efficacy of Ascorutin, a combination drug containing ascorbic acid (Vitamin C) and rutin. The objective is to offer a valuable resource for researchers and professionals in drug development by presenting available experimental data, detailed methodologies, and insights into the underlying signaling pathways. While direct comparative studies on this compound across multiple species are limited, this guide synthesizes data on its individual components to provide a broader understanding of its pharmacological profile.

Cross-Species Metabolism of this compound

The metabolism of this compound is intrinsically linked to the individual metabolic fates of its two components: ascorbic acid and rutin. Significant variations in the absorption, distribution, metabolism, and excretion (ADME) of these compounds exist across different species, influencing the overall bioavailability and therapeutic window of this compound.

Ascorbic Acid Metabolism

Most animal species can synthesize their own ascorbic acid, with notable exceptions being humans, non-human primates, and guinea pigs, who lack the enzyme L-gulonolactone oxidase required for its synthesis.[1] This fundamental difference dictates the reliance on dietary intake and influences its metabolism. In rats, which can produce ascorbic acid, the administration of ethanol leads to an enhanced biosynthesis of ascorbate.[2] Conversely, guinea pigs, when administered alcohol, show lowered tissue levels of ascorbate, making them dependent on exogenous supplementation.[2]

Rutin Metabolism

Rutin, a flavonoid glycoside, undergoes significant metabolism, primarily by the gut microbiota, before absorption. It is hydrolyzed to its aglycone form, quercetin, which is then absorbed.[3][4] In rats, after oral administration of rutin, the predominant circulating metabolites are quercetin sulfates and glucuronides, with unchanged rutin or quercetin being undetectable in the bloodstream.[3][4] The oral absorption rate of quercetin is significantly higher than that of rutin in rats.[3][4]

Table 1: Comparative Pharmacokinetics of Rutin in Different Species (Oral Administration)

ParameterRatHuman
Metabolites Quercetin glucuronides and sulfates[3][4]Quercetin and its metabolites
Bioavailability Low (as rutin)Variable, generally low
Note: Direct comparative data for this compound is limited. This table is based on studies of rutin as a single agent. The presence of ascorbic acid may influence these parameters.

Table 2: Comparative Pharmacokinetics of Ascorbic Acid in Different Species

ParameterRatGuinea PigHuman
Biosynthesis YesNoNo
Plasma Half-life --~2.0 hours (intravenous)[5]
Bioavailability (Oral) High-Dose-dependent, saturable
Note: Pharmacokinetic parameters for ascorbic acid can be influenced by dose, route of administration, and disease state.

Cross-Species Efficacy of this compound

The therapeutic efficacy of this compound is primarily attributed to the synergistic antioxidant and anti-inflammatory properties of ascorbic acid and rutin. This combination has been investigated for various applications, particularly in vascular disorders and conditions associated with oxidative stress.

In a study on hemodialysis patients, the combination of rutin and vitamin C showed a protective role against lipid peroxidation and had a favorable synergistic effect in reducing triglycerides and TNF-α levels, and increasing HDL-C levels.[6] The combination of ascorbic acid and rutin has demonstrated higher antioxidant properties compared to the individual compounds alone and has shown a stronger effect against UV-induced reactive oxygen species generation in human skin cells.[7]

Animal model studies are crucial for preclinical evaluation. For instance, in a rat model of carrageenan-induced paw edema, intramuscularly administered rutin demonstrated significant anti-inflammatory effects.[8] However, there is a scarcity of direct comparative efficacy studies of this compound across different animal models for the same disease indication.

Experimental Protocols

Protocol 1: Determination of Rutin in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for determining rutin in human plasma and is applicable for pharmacokinetic studies in various species with appropriate validation.[9][10]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition an Oasis MAX cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load 0.5 mL of plasma sample onto the cartridge.
  • Wash the cartridge with 1 mL of 5% ammonium hydroxide solution, followed by 1 mL of methanol.
  • Elute rutin with 1 mL of methanol containing 2% formic acid.
  • Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Analysis:

  • Column: Luna ODS-2 column (150 x 2.1 mm I.D., 5 µm particle size).[9]
  • Mobile Phase: Acetonitrile-10 mM ammonium acetate solution containing 0.3 mM EDTA-glacial acetic acid (16.5:82.5:1, v/v, pH 3.8).[9]
  • Flow Rate: 0.3 mL/min.[9]
  • Detection: UV at 370 nm.[9]
  • Internal Standard: Kaempferol-3-rutinoside.[9]

3. Quantification:

  • Construct a calibration curve using standard solutions of rutin in plasma over a concentration range of 3-1,000 ng/mL.[9]

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of this compound in liver microsomes from different species.

1. Preparation of Incubation Mixture:

  • In a microcentrifuge tube, combine:
  • Liver microsomes (from the species of interest, e.g., human, rat, mouse)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (pH 7.4)
  • This compound (or individual components) dissolved in a suitable solvent (e.g., DMSO, ethanol)

2. Incubation:

  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding the NADPH regenerating system.
  • Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

3. Reaction Termination and Sample Processing:

  • Stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile).
  • Centrifuge the mixture to precipitate proteins.
  • Analyze the supernatant for the parent compounds and potential metabolites using LC-MS/MS.

Signaling Pathways and Experimental Workflows

The synergistic effects of ascorbic acid and rutin can be attributed to their ability to modulate key signaling pathways involved in oxidative stress and inflammation.

Nrf2 and NF-κB Signaling Pathways

Ascorbic acid and rutin cooperate to modulate the Nrf2 and NF-κB signaling pathways.[7] Ascorbic acid can stimulate the transport of rutin into cells, enhancing its effect on the Nrf2 pathway, which is a master regulator of the antioxidant response.[7] In human keratinocytes, the combination strongly activates Nrf2.[7] Concurrently, the mixture significantly suppresses the expression of the pro-inflammatory factor NF-κB and pro-apoptotic proteins.[7]

Nrf2_NFkB_Signaling cluster_nucleus Nucleus Stimuli Oxidative Stress / UV Radiation Keap1 Keap1 Stimuli->Keap1 inhibition IKK IKK Stimuli->IKK activation This compound This compound (Rutin + Ascorbic Acid) Nrf2 Nrf2 This compound->Nrf2 stabilization NFkB NF-κB This compound->NFkB inhibition Keap1->Nrf2 ubiquitination & degradation Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes transcription IkB IκBα IKK->IkB phosphorylation IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nrf2_n->ARE NFkB_n->Inflammatory_Genes transcription

Caption: Modulation of Nrf2 and NF-κB pathways by this compound.

Experimental Workflow for Pharmacokinetic Analysis

A typical experimental workflow for the cross-species pharmacokinetic comparison of this compound is depicted below.

PK_Workflow Dosing This compound Administration (Oral/IV to different species) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Extraction Solid-Phase Extraction of Rutin & Ascorbic Acid Processing->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) Analysis->Data Comparison Cross-Species Comparison Data->Comparison

Caption: General workflow for this compound pharmacokinetic studies.

Conclusion

This guide highlights the current understanding of the cross-species metabolism and efficacy of this compound. While the synergistic effects of ascorbic acid and rutin are evident, particularly in their antioxidant and anti-inflammatory actions, there is a clear need for more direct comparative studies. Specifically, comprehensive pharmacokinetic and pharmacodynamic studies of the combined product, this compound, in various animal models are essential to better predict its behavior in humans and to establish optimal dosing regimens for both veterinary and clinical applications. Future research should focus on filling these data gaps to fully elucidate the therapeutic potential of this combination.

References

Ascorutin vs. Its Individual Components: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of Ascorutin with its individual components, ascorbic acid and rutin. This report synthesizes experimental data on their antioxidant, anti-inflammatory, and cytoprotective properties, and delves into the underlying signaling pathways.

Executive Summary

This compound, a combination drug containing ascorbic acid (Vitamin C) and rutin, is widely utilized for its purported vascular protective and antioxidant effects. This guide provides a detailed comparison of the formulation against its individual constituents. While the combination often exhibits synergistic or complementary effects, particularly in cellular protection against oxidative stress, some evidence also points towards antagonistic interactions in terms of pure chemical antioxidant activity. The interplay between ascorbic acid and rutin appears to be complex, influencing key signaling pathways such as Nrf2 and NF-κB, which are critical in cellular defense and inflammation. This document summarizes the available quantitative data, outlines experimental methodologies, and visualizes the involved biological processes to aid in further research and development.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data gathered from various experimental studies.

Table 1: Antioxidant Activity
SubstanceAntioxidant Activity (mmol-eq./L)Key FindingsReference
Rutin265.51 ± 1.00Possesses significant antioxidant capacity.[1][2]
Ascorbic Acid99.00 ± 1.00Exhibits lower antioxidant activity compared to rutin in this specific assay.[1][2]
This compound (Rutin + Ascorbic Acid)256.52 ± 1.00The experimental antioxidant activity was approximately 30% lower than the theoretical additive value, suggesting an antagonistic interaction in this chemical assay.[1][2]
Combination (Rutin + Ascorbic Acid)255.60 ± 1.00Similar to this compound, the combination showed a lower-than-expected antioxidant activity.[1][2]

Note: The study by Maslov et al. (2024) suggests an antagonistic effect based on a potentiometric method. However, other studies indicate synergistic effects in cellular models, highlighting the difference between chemical antioxidant capacity and biological efficacy.

Table 2: Anti-inflammatory Effects in Hemodialysis Patients
Treatment GroupChange in TNF-α LevelsChange in MDA LevelsKey FindingsReference
Rutin/Vitamin C Combination80% reduction~50% reductionShowed a favorable synergistic effect in reducing TNF-α. Both interventions reduced lipid peroxidation.[3][4]
Vitamin C Alone78% reduction~50% reductionEffective in reducing inflammatory markers and lipid peroxidation.[3][4]
ControlNot specified for TNF-α28% reductionShowed a smaller reduction in lipid peroxidation compared to the treatment groups.[3][4]

Note: This study did not include a "rutin alone" group, which limits a full comparative analysis.

Experimental Protocols

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare various concentrations of the test compounds (this compound, ascorbic acid, rutin).

    • Mix the test compound solution with the DPPH solution.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[5][6][7]

2. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and ferric chloride solution.

    • Add the test compound to the FRAP reagent.

    • Incubate the mixture for a specific time (e.g., 4-6 minutes) at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., Trolox or ascorbic acid).[8][9]

Anti-inflammatory Activity Assay

1. ELISA (Enzyme-Linked Immunosorbent Assay) for TNF-α and IL-6

  • Principle: This is a quantitative immunoassay used to measure the concentration of cytokines like TNF-α and IL-6 in a sample (e.g., cell culture supernatant or serum).

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the samples and standards to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate again.

    • Add a substrate that reacts with the enzyme to produce a measurable color change.

    • Measure the absorbance at the appropriate wavelength.

    • The concentration of the cytokine in the sample is determined by comparison to a standard curve.[10][11][12][13][14]

Signaling Pathways and Mechanisms

The combination of ascorbic acid and rutin has been shown to modulate key signaling pathways involved in cellular stress response and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant defenses. Both rutin and ascorbic acid can influence this pathway. Rutin has been shown to activate Nrf2, leading to the expression of antioxidant and cytoprotective genes.[15][16][17] Ascorbic acid can also stimulate this pathway, and its presence may enhance the transport and effect of rutin.[18]

Nrf2_Pathway Ascorbic_Acid Ascorbic Acid Rutin Rutin Ascorbic_Acid->Rutin enhances transport Keap1 Keap1 Rutin->Keap1 induces dissociation Combination This compound (Combination) Combination->Keap1 synergistically induces dissociation Oxidative_Stress Oxidative Stress (e.g., UV Radiation) Oxidative_Stress->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Genes Expression of Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway activation by ascorbic acid and rutin.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The combination of ascorbic acid and rutin has been shown to inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α.[18][19] This anti-inflammatory action is a key aspect of their synergistic cytoprotective effects.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV Radiation, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation of IκBα releases NF-κB Proinflammatory_Genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes translocates to nucleus & activates Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to Combination This compound (Combination) Combination->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the antioxidant and anti-inflammatory properties of this compound and its components.

Experimental_Workflow cluster_preparation Sample Preparation cluster_antioxidant Antioxidant Assays cluster_antiinflammatory Anti-inflammatory Assays (in vitro cell culture) cluster_analysis Data Analysis This compound This compound Solution DPPH DPPH Assay This compound->DPPH FRAP FRAP Assay This compound->FRAP Treatment Treatment with Test Compounds This compound->Treatment Ascorbic_Acid Ascorbic Acid Solution Ascorbic_Acid->DPPH Ascorbic_Acid->FRAP Ascorbic_Acid->Treatment Rutin Rutin Solution Rutin->DPPH Rutin->FRAP Rutin->Treatment Data_Analysis IC50 Calculation & Statistical Analysis DPPH->Data_Analysis FRAP->Data_Analysis Cell_Culture Cell Culture (e.g., Macrophages) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation LPS_Stimulation->Treatment ELISA ELISA for TNF-α & IL-6 Treatment->ELISA ELISA->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: A typical experimental workflow for comparison.

Conclusion

The available evidence presents a nuanced picture of the interaction between ascorbic acid and rutin. While chemical assays for antioxidant capacity may suggest an antagonistic relationship, cellular studies consistently point towards a synergistic or complementary action, particularly in protecting cells from UV-induced damage and in mitigating inflammatory responses. The combination appears to be more effective than the individual components in modulating key signaling pathways like Nrf2 and NF-κB, leading to enhanced cytoprotective and anti-inflammatory outcomes.

For drug development professionals, these findings suggest that the benefits of combining ascorbic acid and rutin in formulations like this compound may extend beyond a simple additive antioxidant effect. The synergy observed at the cellular level warrants further investigation to fully elucidate the mechanisms of action and to optimize the therapeutic potential of this combination. Future research should aim for comprehensive studies that directly compare the combination with both individual components across a range of biological assays, including bioavailability studies, to provide a more complete understanding of their interactions.

References

Validating the Molecular Targets of Ascorutin: A Comparative Guide to CRISPR/Cas9 and In Silico Approaches

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics, the precise validation of a drug's molecular targets is a critical step to ensure efficacy and safety. Ascorutin, a combination of ascorbic acid (Vitamin C) and rutoside (Rutin), is utilized for its capillary-stabilizing and antioxidant properties.[1][2][3] While its general mechanism is understood to involve strengthening capillary walls and reducing inflammation, the specific molecular targets and their validation remain an area of active investigation.[4][5] This guide provides a comparative overview of using the revolutionary CRISPR/Cas9 gene-editing technology for validating the molecular targets of this compound's components, alongside currently employed in silico methods.

Unveiling Potential Targets: The Role of In Silico and Proteomic Analyses

Modern drug discovery often begins with identifying potential molecular targets through computational and high-throughput screening methods. For the components of this compound, various in silico and proteomic studies have proposed several targets.

Ascorbic Acid (Vitamin C): A proteomics-based study on human leukemia cells identified nine proteins that are significantly affected by L-ascorbic acid treatment. Among these, protein-disulfide isomerase (PDI) and immunoglobulin-heavy-chain binding protein (BiP) showed changes in their expression profiles, while a tropomyosin isoform exhibited altered phosphorylation.[6] Network pharmacology has also been employed to predict a broader range of potential cardiovascular targets for Vitamin C.[7]

Rutin: Molecular docking and network pharmacology studies have been instrumental in predicting the molecular targets of Rutin. These computational methods simulate the binding of Rutin to various proteins, identifying those with the highest affinity. Key predicted targets include enzymes involved in inflammation and cell signaling pathways.[8]

The following table summarizes the key molecular targets for the individual components of this compound as identified by these non-CRISPR-based methods.

ComponentPredicted Molecular TargetMethod of IdentificationPotential Therapeutic Relevance
Ascorbic Acid Protein Disulfide-Isomerase (PDI)ProteomicsThiol/disulfide exchange, oxidative stress response
Immunoglobulin-heavy-chain binding protein (BiP)ProteomicsChaperone protein, cellular stress response
Tropomyosin isoformProteomicsCytoskeletal regulation
Rutin Peptidoglycan Biosynthesis Enzymes (e.g., PBP2)Molecular DockingAntibacterial activity
Tumor Necrosis Factor (TNF)Network PharmacologyInflammation
Arachidonate 5-lipoxygenase (ALOX5)Network PharmacologyInflammation
Prostaglandin-endoperoxide synthase 2 (PTGS2/COX-2)Network PharmacologyInflammation, pain
Interleukin-2 (IL2)Network PharmacologyImmune response
Telomerase reverse transcriptase (TERT)Network PharmacologyCancer
Xanthine Oxidase (XO)Molecular DockingGout, oxidative stress
Matrix Metalloproteinases (MMPs)Molecular DockingTissue remodeling, inflammation

Gold Standard Validation: The CRISPR/Cas9 Approach

While in silico methods are powerful for generating hypotheses, experimental validation is crucial. CRISPR/Cas9 technology offers a precise and efficient way to validate these predicted targets by directly editing the genes that encode them within a cellular model.[9][10][11] This allows researchers to observe the functional consequences of target disruption and confirm its role in the drug's mechanism of action.[12][13]

The general workflow for validating a predicted molecular target of this compound using CRISPR/Cas9 is as follows:

CRISPR_Workflow cluster_design 1. Design & Synthesis cluster_delivery 2. Delivery into Cells cluster_editing 3. Gene Editing & Selection cluster_validation 4. Phenotypic Analysis sgRNA_design sgRNA Design for Target Gene transfection Transfection/Transduction of Cell Line (e.g., HUVEC) sgRNA_design->transfection Cas9_prep Cas9 Nuclease Preparation Cas9_prep->transfection gene_ko Target Gene Knockout transfection->gene_ko selection Selection of Edited Cells gene_ko->selection ascorutin_treatment Treatment with this compound selection->ascorutin_treatment phenotype_assay Phenotypic Assay (e.g., Cell Viability, Migration) ascorutin_treatment->phenotype_assay

Caption: CRISPR/Cas9 workflow for molecular target validation.

Experimental Protocol: CRISPR/Cas9-Mediated Knockout of a Predicted Target

This protocol provides a generalized methodology for validating a predicted target of Rutin, such as PTGS2 (COX-2), in a relevant cell line like Human Umbilical Vein Endothelial Cells (HUVECs).

Objective: To determine if the knockout of the PTGS2 gene abrogates the anti-inflammatory effects of Rutin in HUVECs.

Materials:

  • HUVEC cell line

  • Culture medium (e.g., EGM-2)

  • CRISPR/Cas9 system:

    • Cas9 nuclease

    • Synthetic single guide RNA (sgRNA) targeting the PTGS2 gene

  • Lipofectamine for transfection

  • Rutin solution

  • Lipopolysaccharide (LPS) for inducing inflammation

  • Reagents for downstream analysis (e.g., ELISA kit for PGE2, qPCR reagents for inflammatory markers)

Procedure:

  • sgRNA Design and Synthesis: Design and synthesize at least two sgRNAs targeting a critical exon of the PTGS2 gene to ensure efficient knockout. A non-targeting sgRNA should be used as a negative control.

  • Cell Culture: Culture HUVECs under standard conditions (37°C, 5% CO2).

  • Transfection: Transfect HUVECs with Cas9 nuclease and the PTGS2-targeting sgRNA (or non-targeting control) using Lipofectamine according to the manufacturer's protocol.

  • Generation of Knockout Cell Pool: After 48-72 hours, expand the cells and validate the knockout efficiency by Sanger sequencing and Western blot analysis for the PTGS2 protein.

  • Inflammation Induction and Treatment:

    • Seed both the wild-type (WT) and PTGS2-knockout (KO) HUVECs.

    • Pre-treat the cells with Rutin for a specified time.

    • Induce an inflammatory response by treating the cells with LPS.

  • Phenotypic Analysis:

    • Measure the levels of Prostaglandin E2 (PGE2), a downstream product of COX-2, in the cell culture supernatant using an ELISA kit.

    • Analyze the expression of other inflammatory markers (e.g., IL-6, IL-8) using qPCR.

Expected Outcome: If PTGS2 is a direct target of Rutin's anti-inflammatory activity, the PTGS2-KO cells should show a blunted inflammatory response to LPS, and the protective effect of Rutin observed in WT cells will be significantly diminished or absent in the KO cells.

Comparative Analysis: CRISPR/Cas9 vs. In Silico Methods

The validation of molecular targets benefits from a multi-faceted approach. While in silico methods provide a rapid and cost-effective way to identify potential targets, CRISPR/Cas9 provides the experimental rigor needed for confirmation.

Comparison cluster_insilico In Silico Methods cluster_crispr CRISPR/Cas9 Validation insilico_node Molecular Docking & Network Pharmacology insilico_adv Advantages: - High-throughput - Cost-effective - Rapid hypothesis generation insilico_dis Disadvantages: - Predictive, not definitive - High false-positive rate - Lacks biological context crispr_node Gene Editing-based Functional Assays insilico_node->crispr_node Hypothesis crispr_node->insilico_node Confirmation crispr_adv Advantages: - Definitive target validation - High specificity - Provides functional insights - Establishes causal link crispr_dis Disadvantages: - Lower throughput - More time-consuming - Potential off-target effects

Caption: Logical relationship between in silico prediction and CRISPR validation.

Hypothetical Signaling Pathway of a Rutin Target

Based on the predicted targets, a plausible signaling pathway for Rutin's anti-inflammatory action could involve the inhibition of the COX-2 (PTGS2) pathway.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates PTGS2_gene PTGS2 (COX-2) Gene NFkB->PTGS2_gene promotes transcription PTGS2_protein COX-2 Protein PTGS2_gene->PTGS2_protein translates to PGE2 Prostaglandins (PGE2) PTGS2_protein->PGE2 catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PTGS2_protein Inflammation Inflammation PGE2->Inflammation Rutin Rutin Rutin->PTGS2_protein inhibits

Caption: Hypothetical inhibition of the COX-2 pathway by Rutin.

Conclusion

While computational methods have laid the groundwork for identifying the molecular targets of this compound's components, CRISPR/Cas9 technology stands as the definitive tool for validating these predictions. By enabling precise genetic modifications, CRISPR/Cas9 can unequivocally establish the causal link between a molecular target and the therapeutic effects of this compound. The integration of in silico screening with CRISPR/Cas9-based validation provides a robust and efficient pipeline for drug discovery and development, ultimately leading to a deeper understanding of this compound's mechanism of action and paving the way for novel therapeutic applications.

References

Ascorutin: A Comparative Guide to its Biological Effects, Reproducibility, and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Ascorutin, a combination of ascorbic acid (Vitamin C) and rutoside (rutin), with other alternatives. It delves into the reproducibility and robustness of its therapeutic actions, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a well-established vasoprotective agent, primarily utilized for its ability to decrease capillary permeability and fragility. Its biological effects are attributed to the synergistic actions of its two components: ascorbic acid, which is essential for collagen synthesis and acts as an antioxidant, and rutin, a flavonoid with potent antioxidant and anti-inflammatory properties. While clinical evidence supports its efficacy in conditions like chronic venous insufficiency and purpuric dermatoses, the reproducibility and robustness of its effects can be influenced by various factors, including patient population, disease severity, and study methodology. This guide offers a comprehensive overview to inform further research and clinical application.

Comparison of this compound's Biological Effects with Alternatives

This compound is primarily used in the management of chronic venous insufficiency (CVI) and other conditions related to capillary fragility. Its main competitors include other venoactive drugs such as diosmin/hesperidin combinations and horse chestnut seed extract.

Drug/Compound Mechanism of Action Clinical Efficacy in CVI Key Findings from Comparative Studies
This compound (Rutin + Ascorbic Acid) Synergistic antioxidant and anti-inflammatory effects. Ascorbic acid is a cofactor for collagen synthesis, strengthening capillary walls. Rutin inhibits capillary permeability and has antioxidant properties.[1][2]Effective in reducing symptoms of CVI, such as pain, edema, and feelings of heaviness. Also shows efficacy in progressive pigmented purpuric dermatosis.[3][4]The combination of rutin and ascorbic acid has shown synergistic cytoprotective effects against UV radiation in vitro.[2] In a study on hemodialysis patients, the combination showed a favorable synergistic effect in reducing triglycerides and TNF-α levels and increasing HDL-C.[5]
Diosmin/Hesperidin Improves venous tone, reduces inflammation, and decreases capillary permeability.[1][6]Significant decrease in CVI symptom intensity (up to ~50%).[1] Considered a first-line treatment for CVI symptoms.[6]Non-micronized diosmin (600 mg) has shown non-inferiority to a micronized purified flavonoid fraction (MPFF) of diosmin (900 mg) and hesperidin (100 mg).[1] A meta-analysis showed that alternative therapies, including hydroxyethylrutoside and Pycnogenol, had a greater effect on pain reduction and resting flux improvement compared to diosmin + hesperidin.[7][8]
Horse Chestnut Seed Extract (HCSE) The active component, aescin, has anti-inflammatory, anti-edematous, and venotonic properties.[9]Effective in reducing leg pain, edema, and pruritus associated with CVI.[9][10] Efficacy is considered comparable to compression therapy and O-(beta-hydroxyethyl)-rutosides.[11]Meta-analyses of randomized controlled trials indicate that HCSE is an effective and safe treatment for CVI.

Reproducibility and Robustness of this compound's Effects

While this compound has been in clinical use for a considerable time, the reproducibility and robustness of its effects can be subject to variability. Meta-analyses of venoactive drugs, including rutin derivatives, for chronic venous insufficiency often report significant heterogeneity among studies.[7] This variability can be attributed to several factors:

  • Patient Population: Differences in the baseline severity of CVI, age, and comorbidities of patient populations across studies can influence treatment outcomes.

  • Study Design and Duration: Variations in clinical trial methodologies, including duration of treatment and endpoints measured, contribute to the heterogeneity of results.

  • Formulation: The bioavailability of rutin can vary depending on the formulation, which may affect its clinical efficacy.

A retrospective study on the use of rutoside and ascorbic acid for progressive pigmented purpuric dermatosis showed a high rate of complete clearance (71.4%) and a good response upon re-initiation of treatment after relapse, suggesting a robust effect in this specific indication.[4] However, it is crucial for researchers to consider the potential for variability and to design studies with well-defined patient populations and standardized methodologies to ensure the reproducibility of findings.

Experimental Protocols

Assessment of Capillary Fragility

Principle: The capillary fragility test, also known as the Hess test or Rumpel-Leede test, assesses the resistance of capillaries to pressure. Increased fragility results in the appearance of petechiae (small, red or purple spots caused by bleeding into the skin).

Procedure (Tourniquet Method):

  • Examine the subject's forearm for any pre-existing petechiae.

  • Apply a blood pressure cuff to the upper arm.

  • Inflate the cuff to a pressure midway between the systolic and diastolic blood pressures.

  • Maintain this pressure for 5 minutes.

  • Deflate and remove the cuff.

  • Wait for 5-10 minutes for the skin to return to its normal color.

  • Count the number of petechiae in a pre-defined area (e.g., a 5 cm diameter circle) on the forearm.

  • Interpretation: The number of petechiae is graded to determine the level of capillary fragility. A higher number of petechiae indicates increased fragility.

Antioxidant Capacity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant capacity.[12][13]

Procedure:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Prepare various concentrations of the test sample and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Add the DPPH solution to the sample and standard solutions.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity.

Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants. The reduction in the blue-green color of the ABTS•+ solution is measured spectrophotometrically.[14][15]

Procedure:

  • Generate the ABTS•+ radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

  • Allow the reaction to proceed in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add the test sample and a standard antioxidant to the diluted ABTS•+ solution.

  • After a set incubation time, measure the decrease in absorbance.

  • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14]

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the total antioxidant capacity.[16][17]

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution in HCl, and FeCl₃ solution.

  • Warm the FRAP reagent to 37°C.

  • Add the test sample and a standard antioxidant (e.g., FeSO₄) to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the blue-colored solution at the wavelength of maximum absorbance (typically around 593 nm).

  • The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of the standard.

Signaling Pathways and Experimental Workflows

Synergistic Antioxidant and Anti-inflammatory Signaling of this compound

The combination of rutin and ascorbic acid in this compound results in a synergistic effect on cellular signaling pathways involved in antioxidant defense and inflammation.

cluster_0 Cellular Environment cluster_1 This compound Action cluster_2 Cellular Response Oxidative_Stress Oxidative Stress (ROS) Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 induces Inflammatory_Stimuli Inflammatory Stimuli NF_kappaB NF-κB Inhibition Inflammatory_Stimuli->NF_kappaB activates This compound This compound (Rutin + Ascorbic Acid) Rutin Rutin This compound->Rutin Ascorbic_Acid Ascorbic Acid This compound->Ascorbic_Acid Rutin->Nrf2 activates Rutin->NF_kappaB inhibits Ascorbic_Acid->Oxidative_Stress scavenges Collagen_Synthesis Enhanced Collagen Synthesis Ascorbic_Acid->Collagen_Synthesis cofactor Antioxidant_Enzymes Antioxidant Enzyme Expression (SOD, CAT) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress reduces Proinflammatory_Cytokines Reduced Pro-inflammatory Cytokine Production NF_kappaB->Proinflammatory_Cytokines Capillary_Integrity Improved Capillary Integrity Collagen_Synthesis->Capillary_Integrity

Caption: Synergistic signaling pathways of this compound.

Experimental Workflow for Comparing Venoactive Agents

A robust experimental workflow is essential for comparing the efficacy of this compound with its alternatives.

cluster_0 Pre-clinical Phase cluster_1 Clinical Phase In_vitro_assays In vitro Antioxidant Assays (DPPH, ABTS, FRAP) Cell_culture Cell Culture Models (Endothelial Cells) In_vitro_assays->Cell_culture Animal_models Animal Models of CVI Cell_culture->Animal_models RCT Randomized Controlled Trial Animal_models->RCT Patient_recruitment Patient Recruitment (Defined CVI criteria) RCT->Patient_recruitment Treatment_groups Treatment Groups: - this compound - Alternative (e.g., Diosmin) - Placebo Patient_recruitment->Treatment_groups Endpoints Primary & Secondary Endpoints: - Leg volume/circumference - Symptom scores (pain, heaviness) - Capillary fragility - Quality of Life questionnaires Treatment_groups->Endpoints Data_analysis Statistical Analysis (including heterogeneity analysis) Endpoints->Data_analysis

Caption: Experimental workflow for comparative studies.

Conclusion

This compound remains a relevant therapeutic option for conditions associated with increased capillary fragility, owing to the well-documented biological activities of its components, rutin and ascorbic acid. While its efficacy is supported by clinical data, particularly in chronic venous insufficiency and certain dermatological conditions, the reproducibility and robustness of its effects warrant further investigation through well-designed, large-scale clinical trials with standardized methodologies. This will allow for a more definitive understanding of its comparative effectiveness against other venoactive agents and help to delineate patient populations most likely to benefit from its use. The provided experimental protocols and workflow diagrams serve as a guide for future research in this area.

References

Ascorutin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ascorutin, a combination drug containing ascorbic acid (Vitamin C) and rutin (a flavonoid). We will delve into its antioxidant and anti-inflammatory properties, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanisms of action.

In Vitro Efficacy: Antioxidant and Anti-inflammatory Properties

This compound's in vitro efficacy is primarily attributed to the synergistic or, in some cases, antagonistic antioxidant and anti-inflammatory actions of its components, ascorbic acid and rutin.

Antioxidant Activity

Ascorbic acid is a well-known antioxidant that can neutralize reactive oxygen species (ROS).[1][2][3] Rutin also exhibits potent antioxidant activity by scavenging free radicals and modulating cellular antioxidant defense systems.[4][5][6]

A study investigating the antioxidant interaction between ascorbic acid and rutin in the "this compound" formulation found that the combination exhibited an antagonistic effect. The experimental antioxidant activity of the combination was approximately 30% lower than the theoretical calculated value.[7][8][9]

Assay TypeTest SystemAscorbic AcidRutinThis compound (Combination)Reference
DPPH Radical Scavenging Chemical Assay92.8% inhibition at 0.05 mg/mL90.4% inhibition at 0.05 mg/mL-[5][6]
Potentiometric Method Model Solutions99.00 ± 1.00 mmol-eq./L265.51 ± 1.00 mmol-eq./L256.52 ± 1.00 mmol-eq./L[7][8][9]
Anti-inflammatory Activity

In vitro studies have demonstrated that rutin can inhibit the production of pro-inflammatory mediators. For instance, rutin has been shown to inhibit the expression of TNF-α and IL-6 in HaCaT cells.[10] Ascorbic acid also possesses anti-inflammatory properties, capable of reducing the levels of pro-inflammatory cytokines like IL-6 and TNF-α.[3][11][12]

In Vivo Efficacy: Anti-inflammatory and Therapeutic Effects

In vivo studies have further elucidated the anti-inflammatory and potential therapeutic benefits of this compound's components.

Anti-inflammatory Models

In a carrageenan-induced paw edema model in rats, a common model for acute inflammation, both rutin and quercetin (a flavonoid related to rutin) demonstrated strong anti-inflammatory properties. The combination of rutin and quercetin significantly reduced paw edema, with an efficacy nearly equal to that of the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[13] Another study using a rat model showed that a hydrogel containing rutin nanocrystals had significantly higher edema inhibition compared to a free drug hydrogel and a commercial diclofenac sodium gel.[14][15]

Animal ModelInterventionKey FindingsReference
Carrageenan-induced paw edema in rats Rutin and QuercetinSignificant reduction in paw edema, almost equal to diclofenac.[13]
Carrageenan-induced paw edema in rats Rutin nanocrystals hydrogelSignificantly higher edema inhibition compared to free drug hydrogel and diclofenac gel.[14][15]
Imiquimod-induced psoriasis-like skin inflammation in mice RutinAmeliorated skin lesions and inhibited cell proliferation.[10]

A study on rats subjected to physical exertion showed that this compound normalized the ascorbic acid content in the adrenal glands and increased its concentration in the blood. However, it also led to a decrease in thiamine (Vitamin B1) levels.[16]

Signaling Pathway Modulation

The therapeutic effects of rutin, a key component of this compound, are linked to its ability to modulate various cellular signaling pathways.

Nrf2-ARE Pathway

Rutin can exert an indirect antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Inside Nucleus Rutin Rutin Keap1_Nrf2 Keap1-Nrf2 Complex Rutin->Keap1_Nrf2 Inhibits Keap1 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_in_nucleus Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Transcription Nrf2_in_nucleus->ARE Binds to

Rutin-mediated activation of the Nrf2-ARE signaling pathway.

AGE-RAGE Signaling Pathway

In the context of psoriasis-like skin inflammation, rutin has been shown to attenuate inflammation by downregulating the Advanced Glycation End-products (AGE) - Receptor for Advanced Glycation End-products (RAGE) signaling pathway.[10]

AGE_RAGE_Pathway Rutin Rutin RAGE RAGE Rutin->RAGE Downregulates AGE AGEs AGE->RAGE Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., NF-κB) RAGE->Signaling_Cascade Activates Inflammation Inflammation (TNF-α, IL-6) Signaling_Cascade->Inflammation Promotes

Rutin's inhibitory effect on the AGE-RAGE signaling pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.[4][17]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, leading to a loss of color, which is measured spectrophotometrically.[17]

Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol.[4][17]

  • Sample Preparation: A series of concentrations of the test compound (this compound, ascorbic acid, rutin) and a standard antioxidant (e.g., Trolox) are prepared.[4]

  • Reaction: In a 96-well microplate, a specific volume of the sample or standard solution is added to each well. The DPPH solution is then added to each well. A control well contains only the solvent and the DPPH solution.[4]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[4]

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[4] The percentage of scavenging activity is calculated.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.[13]

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., diclofenac), and one or more test groups receiving different doses of the compound being investigated.

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally, typically one hour before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

This compound, through the combined action of ascorbic acid and rutin, demonstrates significant antioxidant and anti-inflammatory properties both in vitro and in vivo. While some evidence points to a potential antagonistic interaction in terms of antioxidant capacity, the individual and combined effects on inflammatory models and signaling pathways suggest a promising therapeutic potential. Further research is warranted to fully elucidate the synergistic versus antagonistic interactions of its components in various biological systems and to optimize its therapeutic applications. The modulation of key signaling pathways like Nrf2-ARE and AGE-RAGE by rutin highlights the molecular mechanisms underlying its beneficial effects.

References

A Comparative Analysis of Ascorutin Formulations: Unveiling the Impact on Bioavailability and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of different Ascorutin formulations. This compound, a combination of ascorbic acid (Vitamin C) and rutin, is a vasoprotective and antioxidant agent. The formulation of this compound plays a critical role in its bioavailability and subsequent therapeutic efficacy. This guide synthesizes available experimental data to offer a comparative overview of potential formulation strategies.

While direct comparative studies on different commercial this compound formulations are limited, this guide extrapolates data from studies on individual components—ascorbic acid and rutin—to project the performance of various this compound formulations. We will delve into the nuances of standard oral tablets, capsules, and advanced delivery systems like slow-release and liposomal formulations.

Quantitative Comparison of Formulation Performance

The following tables summarize key performance indicators for different formulations based on existing studies of their active components. These metrics are crucial for evaluating the in-vivo performance of a given formulation.

Table 1: Comparative Bioavailability of Different Ascorbic Acid Formulations

Formulation TypeDosageCmax (Maximum Plasma Concentration)Tmax (Time to Reach Cmax)AUC (Area Under the Curve - Total Bioavailability)Key Findings & Citations
Standard Tablet 1 gBaseline~2-3 hoursBaselineStandard oral formulations show rapid absorption but may have limited bioavailability at higher doses due to saturable transport mechanisms.[1]
Chewable Tablet 1 gSimilar to Standard TabletSimilar to Standard Tablet~30% of dose recovered in urineSimilar absorption profile to standard tablets.[1]
Slow-Release Capsule 250 mg (twice daily)Lower peak, more stable plasma concentrationSlower to reach peakComparable to plain release over timeFluctuation of plasma concentrations decreased significantly compared to plain release formulations.[2][3]
Timed-Release Capsule 1 gLowerLonger~14% of dose recovered in urineSignificantly lower bioavailability compared to standard tablets and solutions in one study.[1]
Liposomal Formulation 1 g1.2 to 5.4-fold higher than non-liposomalMay be longer1.3 to 7.2-fold higher than non-liposomalLiposomal encapsulation significantly enhances the bioavailability of ascorbic acid.[4][5][6]

Table 2: Dissolution Profile of Tablet vs. Capsule Formulations (Based on a Paracetamol Study as a Model)

Formulation TypeKey Dissolution CharacteristicsFirst-Order Dissolution Rate Constant (k)Citation (for model)
Tablet Slower initial dissolution, may have a lag time. Compaction during tableting can reduce the surface area of particles for dissolution.0.20 ± 0.03 min⁻¹[7][8]
Capsule Faster initial dissolution. Granules within the capsule are not compacted, allowing for quicker dispersion and dissolution.0.31 ± 0.02 min⁻¹[7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols typically employed in the evaluation of this compound and its components.

In Vitro Dissolution Testing

This test evaluates the rate at which the active ingredients are released from a solid dosage form.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of purified water or simulated gastric fluid (e.g., 0.1 N HCl).[9]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50-75 rpm.[9][10]

  • Sampling Times: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).[11]

  • Analysis: The concentration of dissolved ascorbic acid and rutin in the samples is determined using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]

Pharmacokinetic Studies for Bioavailability Assessment

These studies are conducted in human volunteers or animal models to determine the rate and extent of drug absorption.

  • Study Design: Typically a randomized, crossover design where each subject receives different formulations in separate study periods, with a washout period in between.

  • Subjects: Healthy human volunteers.

  • Dosing: A single oral dose of the this compound formulation is administered.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of ascorbic acid and rutin are quantified using a validated analytical method, such as HPLC with UV or electrochemical detection.[12][13][14][15]

  • Pharmacokinetic Parameters: Key parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

Visualizing Mechanisms and Workflows

Signaling Pathways of Ascorbic Acid and Rutin in Oxidative Stress and Inflammation

Ascorbic acid and rutin exert their beneficial effects through the modulation of several key signaling pathways. Their synergistic action enhances their antioxidant and anti-inflammatory properties.[16]

Signaling_Pathways cluster_stimulus Cellular Stressors cluster_actives Active Components cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes UV Radiation UV Radiation ROS Reactive Oxygen Species (ROS) UV Radiation->ROS induces This compound This compound Ascorbic Acid Ascorbic Acid This compound->Ascorbic Acid Rutin Rutin This compound->Rutin Ascorbic Acid->ROS scavenges NF-kB NF-κB (Pro-inflammatory) Ascorbic Acid->NF-kB inhibits Caspases Caspases (Pro-apoptotic) Ascorbic Acid->Caspases inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Ascorbic Acid->Antioxidant_Enzymes upregulates Rutin->ROS scavenges Rutin->NF-kB inhibits Rutin->Caspases inhibits Rutin->Antioxidant_Enzymes upregulates ROS->NF-kB activates ROS->Caspases activates Inflammation Inflammation NF-kB->Inflammation leads to Apoptosis Apoptosis Caspases->Apoptosis leads to Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection & Survival

Caption: Synergistic antioxidant and anti-inflammatory pathways of this compound components.

Experimental Workflow for Comparative Bioavailability Study

The following diagram outlines a typical workflow for a clinical trial comparing the bioavailability of different this compound formulations.

Bioavailability_Workflow cluster_setup Study Setup cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis cluster_results Data Analysis and Outcome Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization into Treatment Groups Subject_Recruitment->Randomization Formulation_A Formulation A (e.g., Standard Tablet) Randomization->Formulation_A Formulation_B Formulation B (e.g., Liposomal) Randomization->Formulation_B Dosing Single Oral Dose Administration Formulation_A->Dosing Formulation_B->Dosing Blood_Sampling Serial Blood Sampling (pre-dose and post-dose) Dosing->Blood_Sampling Plasma_Separation Plasma Separation by Centrifugation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis for Ascorbic Acid & Rutin Plasma_Separation->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis Statistical_Comparison Statistical Comparison of Formulations PK_Analysis->Statistical_Comparison Conclusion Conclusion on Relative Bioavailability Statistical_Comparison->Conclusion

References

Safety Operating Guide

Navigating the Disposal of Ascorutin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. While specific disposal protocols for the brand-name product Ascorutin are not detailed in readily available safety data sheets, its constituent active ingredients are ascorbic acid (Vitamin C) and rutin. Ascorbic acid, in particular, is well-characterized, and its disposal guidelines can be confidently applied to this compound. Generally, ascorbic acid is not classified as a hazardous waste, which simplifies its disposal process. However, adherence to institutional and local guidelines remains paramount.

Key Chemical Properties for Disposal Consideration

To make informed decisions regarding waste management, it is crucial to understand the key characteristics of this compound's primary component, ascorbic acid. The following table summarizes its relevant properties based on available safety data.

PropertyValue/CharacteristicImplication for Disposal
Hazard Classification Generally not classified as hazardous waste.Can often be managed as non-hazardous chemical waste, but institutional and local guidelines must be followed.
Biodegradability Readily biodegradable.Poses a low long-term environmental impact if disposed of correctly.[1]
Ecotoxicity Negligible ecotoxicity.Minimal harm to aquatic life if minor amounts enter waterways, though this should still be avoided.[1]
pH 2.1-2.6 (in a 5% solution).[1]While not typically classified as corrosive waste, its acidity should be considered, especially with large quantities. Neutralization may be required by some facilities.[1][2]
Combustibility Not flammable or combustible.[1]No special precautions related to flammability are needed during storage or disposal.
Incompatibilities Strong oxidizing agents, alkalis, iron, copper and their alloys, zinc, and other heavy metal ions.[3][4][5]Avoid mixing with these materials in a single waste container.

Experimental Protocols: Standard Disposal Procedures

The following methodologies provide a step-by-step guide for the proper disposal of this compound waste in a laboratory setting. These procedures are based on the properties of ascorbic acid.

Waste Segregation and Collection

Proper disposal begins at the point of generation. Although this compound is not typically hazardous, it is good laboratory practice to segregate chemical waste from regular trash.

  • Step 1: Identify this compound-Contaminated Waste. This includes, but is not limited to:

    • Unused or expired tablets.

    • Solutions containing dissolved this compound.

    • Contaminated labware (e.g., beakers, flasks, pipette tips).

    • Personal Protective Equipment (PPE) with significant contamination.

  • Step 2: Use Designated Waste Containers.

    • Solid Waste: Collect solid this compound waste (e.g., tablets, contaminated paper towels) in a clearly labeled, sealed container for non-hazardous chemical waste.

    • Liquid Waste: Collect aqueous solutions of this compound in a designated, leak-proof container. For many institutions, small quantities of non-hazardous aqueous solutions can be disposed of down the drain with copious amounts of water, provided the pH is between 5.5 and 9.5.[2] Given the acidity of ascorbic acid solutions, neutralization may be necessary.

Treatment and Disposal of Aqueous this compound Solutions

For small volumes of this compound solutions typically generated in a research setting:

  • Step 1: Dilution. Dilute the solution with water to a concentration below 5%.

  • Step 2: pH Neutralization. Check the pH of the solution. If it is below 5.5, neutralize it by slowly adding a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) until the pH is within a neutral range (5.5-9.5).[2] This process should be done in a fume hood, with appropriate PPE, and the container should be kept cool.[2]

  • Step 3: Drain Disposal. Once neutralized, the solution can typically be poured down the sanitary sewer, followed by a flush of at least 20 parts water.[2] Always confirm that this practice is permitted by your institution and local regulations.

Disposal of Solid this compound Waste and Empty Containers
  • Step 1: Collection. Place solid waste, such as unused tablets or contaminated materials, into a suitable, clearly labeled disposal container.[3]

  • Step 2: Disposal. This container should be disposed of through the institution's chemical waste program. While not hazardous, it should not be mixed with regular trash to avoid any potential issues with custodial staff or waste management services.

  • Step 3: Empty Container Disposal. Empty this compound containers should be triple-rinsed with a suitable solvent (like water). The first rinse should be collected and disposed of as chemical waste.[6] After rinsing, deface or remove all labels before disposing of the container in the regular trash or glass recycling bin.[6][7]

Spill Management

In the event of a spill:

  • Step 1: Isolate the Area. Restrict access to the spill area.

  • Step 2: Wear Appropriate PPE. This includes safety goggles, gloves, and a lab coat.

  • Step 3: Clean the Spill. For solid spills, sweep or vacuum the material and place it into a suitable disposal container.[3] Avoid generating dust.[5][8] For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth), and place the contaminated absorbent into the chemical waste container.

  • Step 4: Decontaminate the Area. Clean the spill area thoroughly.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

Ascorutin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Tablets, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid spill_material Spill Material waste_type->spill_material Spill collect_solid Collect in Labeled Container for Non-Hazardous Chemical Waste solid_waste->collect_solid check_ph Check pH liquid_waste->check_ph collect_spill Collect Spill Material (Sweep or Absorb) spill_material->collect_spill ehs_disposal Dispose via Institutional Chemical Waste Program collect_solid->ehs_disposal neutralize Neutralize to pH 5.5 - 9.5 (e.g., with Sodium Bicarbonate) check_ph->neutralize pH is < 5.5 drain_disposal Dispose via Sanitary Sewer with Copious Water Flush check_ph->drain_disposal pH is 5.5 - 9.5 neutralize->drain_disposal end Disposal Complete drain_disposal->end ehs_disposal->end collect_spill->collect_solid

Caption: Workflow for this compound Waste Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.